molecular formula C20H22O9 B10818180 Ginkgolide K CAS No. 153355-70-5

Ginkgolide K

カタログ番号: B10818180
CAS番号: 153355-70-5
分子量: 406.4 g/mol
InChIキー: MGXAKXRVQRODDX-LRSNRTHXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ginkgolide K is a useful research compound. Its molecular formula is C20H22O9 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

153355-70-5

分子式

C20H22O9

分子量

406.4 g/mol

IUPAC名

(1S,3R,6R,7S,8S,10R,11S,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione

InChI

InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3/t7-,8+,10+,11-,12-,16-,18-,19+,20+/m0/s1

InChIキー

MGXAKXRVQRODDX-LRSNRTHXSA-N

異性体SMILES

CC1=C2[C@H]([C@@H]([C@]34[C@]25C(=O)O[C@@H]3C[C@H]([C@@]46[C@H](C(=O)O[C@H]6O5)O)C(C)(C)C)O)OC1=O

正規SMILES

CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O

製品の起源

United States

Foundational & Exploratory

Ginkgolide K and its Antagonistic Activity on the Platelet-Activating Factor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Ginkgolide K, a unique terpenoid lactone isolated from Ginkgo biloba, with a specific focus on its interaction with the Platelet-Activating Factor (PAF) and its receptor (PAFR). This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data on its inhibitory effects, and provides detailed experimental protocols for assessing its bioactivity.

Introduction: The Role of Platelet-Activating Factor and the Therapeutic Potential of its Antagonists

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes. Its effects are mediated through the G-protein coupled PAF receptor (PAFR). Upon binding to PAFR, a signaling cascade is initiated, leading to platelet aggregation, inflammation, and increased vascular permeability. Consequently, PAFR antagonists have been a subject of intense research for their therapeutic potential in treating a variety of conditions, including cardiovascular diseases, inflammatory disorders, and ischemic injuries.

Ginkgolides, a group of structurally complex diterpenoids from Ginkgo biloba, are renowned for their potent and selective antagonism of the PAF receptor. Among them, this compound has emerged as a particularly interesting compound, demonstrating significant biological activities.

Quantitative Analysis of Ginkgolide Activity on PAF-Induced Platelet Aggregation

A key study investigating the effects of different ginkgolides on PAF-induced platelet aggregation in rabbits found that this compound (GK) exhibited the strongest inhibitory activity, followed by Ginkgolide B (GB) and Ginkgolide A (GA)[1]. This indicates that this compound is a highly selective and potent antagonist of the PAF receptor[1].

For a quantitative comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various ginkgolides against PAF-mediated aggregation of human platelets.

GinkgolideIC50 (µg/mL)IC50 (µM)¹
Ginkgolide A15.8[2]~37.5
Ginkgolide B2.5[2]~5.7
Ginkgolide C29.8[2]~67.8
Ginkgolide J43.5[2]~100.5
This compound N/A Stronger than Ginkgolide B[1]

¹ Molar concentrations are estimated based on the molecular weights of the respective ginkgolides.

Mechanism of Action: this compound as a PAF Receptor Antagonist

This compound exerts its biological activity primarily by acting as a competitive antagonist at the platelet-activating factor receptor (PAFR)[1]. By binding to the receptor, this compound prevents PAF from initiating its downstream signaling cascade.

The binding of PAF to its Gq-coupled receptor typically activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to platelet shape change, aggregation, and degranulation.

Studies have shown that ginkgolides, including this compound, can inhibit the mobilization of intracellular calcium ([Ca2+]i) and enhance intracellular cyclic AMP (cAMP) levels in a dose-dependent manner[1]. An increase in cAMP levels activates Protein Kinase A (PKA), which phosphorylates various proteins that promote calcium sequestration and inhibit platelet activation, thereby counteracting the effects of PAF.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAF Receptor Gq Gq protein PAFR->Gq Activates PAF PAF PAF->PAFR Binds GinkgolideK This compound GinkgolideK->PAFR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ [Ca2+]i ER->Ca2_increase Platelet_Activation Platelet Activation (Aggregation, Degranulation) Ca2_increase->Platelet_Activation Leads to PKC->Platelet_Activation Leads to

PAF Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-PAF activity of ginkgolides.

PAF-Induced Platelet Aggregation Assay (Turbidimetric Method)

This protocol describes the in vitro assessment of this compound's ability to inhibit platelet aggregation induced by PAF using light transmission aggregometry.

Materials:

  • Freshly drawn rabbit or human venous blood

  • Anticoagulant: 3.8% (w/v) sodium citrate

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Platelet-Activating Factor (PAF) stock solution

  • This compound stock solution (and other ginkgolides for comparison)

  • Vehicle control (e.g., DMSO)

  • Saline solution (0.9% NaCl)

  • Light Transmission Aggregometer

  • Thermostated cuvettes with stir bars

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio). b. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP (supernatant). c. Carefully collect the PRP into a separate tube.

  • Preparation of Platelet-Poor Plasma (PPP): a. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature. b. Collect the supernatant (PPP), which will be used to set the 100% aggregation baseline.

  • Platelet Count Adjustment: a. Determine the platelet count in the PRP using a hematology analyzer. b. Adjust the platelet count to a standardized concentration (e.g., 2.5 - 3.0 x 10⁸ platelets/mL) using PPP.

  • Aggregation Assay: a. Pre-warm the PRP and PPP to 37°C. b. Calibrate the aggregometer with PPP (100% light transmission) and PRP (0% light transmission). c. Pipette a standardized volume of PRP (e.g., 450 µL) into a siliconized glass cuvette with a magnetic stir bar and place it in the aggregometer at 37°C with constant stirring (e.g., 900-1200 rpm). d. Add a small volume (e.g., 5 µL) of this compound solution at the desired final concentration (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes). e. Initiate platelet aggregation by adding a submaximal concentration of PAF (e.g., 1-10 nM final concentration). f. Record the change in light transmission for a set period (e.g., 5-10 minutes) until a maximal aggregation response is observed in the control cuvette.

  • Data Analysis: a. The maximum aggregation percentage is determined for each sample. b. The percentage inhibition of aggregation by this compound is calculated relative to the vehicle control. c. To determine the IC50 value, the assay is performed with a range of this compound concentrations, and the resulting inhibition data is plotted against the log of the concentration.

Platelet_Aggregation_Workflow Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (150-200 x g, 20 min) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (1500-2000 x g, 15 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP using PPP PRP->Adjust PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Aggregometer Aggregometer Setup (37°C, Stirring) Adjust->Aggregometer Calibrate Calibrate with PRP (0%) and PPP (100%) Aggregometer->Calibrate Incubate Incubate PRP with This compound / Vehicle Calibrate->Incubate AddPAF Add PAF to Initiate Aggregation Incubate->AddPAF Record Record Light Transmission AddPAF->Record Analyze Analyze Data (Calculate % Inhibition, IC50) Record->Analyze

Workflow for PAF-Induced Platelet Aggregation Assay.

PAF Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the PAF receptor using a competitive binding assay with a radiolabeled PAFR antagonist.

Materials:

  • Cell line expressing the human PAF receptor (e.g., CHO-PAFR cells) or platelet membranes

  • Radioligand: [³H]-PAF or a stable, high-affinity radiolabeled PAFR antagonist (e.g., [³H]-WEB 2086)

  • Unlabeled PAF (for determining non-specific binding)

  • This compound (and other test compounds)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (pre-treated with polyethylenimine, PEI)

  • Scintillation fluid

  • Liquid scintillation counter

  • Filtration manifold

Procedure:

  • Membrane Preparation (if using cell lines): a. Culture PAFR-expressing cells to confluence. b. Harvest cells and homogenize in ice-cold buffer. c. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. d. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. e. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Competitive Binding Assay: a. In a series of tubes, add a constant amount of membrane protein (e.g., 20-50 µg). b. Add increasing concentrations of unlabeled this compound. c. For total binding, add only the radioligand and binding buffer. d. For non-specific binding, add the radioligand and a saturating concentration of unlabeled PAF. e. Add a constant, low concentration of the radioligand (typically at or below its Kd value) to all tubes. f. Bring all tubes to a final, constant volume with binding buffer. g. Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Radioligand: a. Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: a. Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. b. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical_Relationship cluster_assay Competitive Binding Assay cluster_analysis Data Analysis start Objective: Determine this compound's Affinity for PAF Receptor components Components: - PAF Receptor Source (Membranes) - Radioligand ([3H]-PAF) - Unlabeled Competitor (this compound) start->components incubation Incubation to Reach Equilibrium components->incubation separation Separation of Bound vs. Free Radioligand (Filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification competition_curve Generate Competition Curve (% Specific Binding vs. [this compound]) quantification->competition_curve ic50 Determine IC50 Value competition_curve->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki end_result Result: Inhibition Constant (Ki) of This compound for PAF Receptor ki->end_result

Logical Flow of a PAF Receptor Competitive Binding Assay.

Conclusion

This compound is a potent antagonist of the platelet-activating factor receptor. Although a precise IC50 value for its activity is yet to be definitively established in publicly available literature, comparative studies indicate its inhibitory potency surpasses that of other well-characterized ginkgolides, such as Ginkgolide B. Its mechanism of action involves the competitive blockade of the PAF receptor, leading to the inhibition of downstream signaling pathways that are critical for platelet activation. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other potential PAF receptor antagonists, which hold significant promise for the development of novel therapeutics for a range of inflammatory and cardiovascular diseases.

References

Ginkgolide K: A Technical Guide to its Structure, Properties, and Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolide K, a diterpene trilactone isolated from Ginkgo biloba, has garnered significant interest within the scientific community for its pronounced neuroprotective activities. This technical guide provides a comprehensive overview of the structure elucidation, chemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and purification are presented, alongside in-depth analysis of its spectroscopic data. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the ginkgolide family, a group of structurally complex diterpenoid lactones found in the leaves of the Ginkgo biloba tree.[1] Its unique cage-like structure, containing a tert-butyl group, three lactone rings, and a spiro[4.4]nonane carbocyclic system, has posed a significant challenge for both isolation and structural determination. Early research identified this compound as 1,10-dihydroxy-3,14-didehydroginkgolide.[1] Subsequent studies have focused on its promising neuroprotective effects, making it a molecule of high interest for the development of novel therapeutics for neurodegenerative diseases and ischemic stroke.[2][3]

Structure Elucidation

The determination of the intricate molecular architecture of this compound was accomplished through a combination of advanced spectroscopic techniques and chemical reasoning.

Experimental Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a systematic workflow, beginning with the isolation of the pure compound and culminating in the definitive assignment of its stereochemistry.

structure_elucidation_workflow cluster_extraction Extraction & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Determination A Ginkgo Biloba Leaves B Crude Extract A->B Solvent Extraction C Column Chromatography B->C Purification D Pure this compound C->D Fractionation E Mass Spectrometry (MS) D->E F Infrared (IR) Spectroscopy D->F G UV-Vis Spectroscopy D->G H Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) D->H I X-ray Crystallography D->I J Molecular Formula Determination E->J K Functional Group Identification F->K G->K L Connectivity Mapping H->L M Stereochemical Assignment H->M I->M N Final Structure of this compound J->N K->N L->N M->N

Figure 1: Experimental workflow for the structure elucidation of this compound.
Spectroscopic Data and Interpretation

High-resolution mass spectrometry is instrumental in determining the molecular formula of this compound. The fragmentation pattern observed in tandem MS/MS experiments provides valuable clues about the connectivity of the molecule. For ginkgolides, a characteristic fragmentation involves the loss of one or two molecules of carbon monoxide (CO) from the lactone rings.[4]

Parameter Value
Molecular Formula C₂₀H₂₂O₉
Molecular Weight 406.39 g/mol
ESI-MS [M-H]⁻ m/z 405
Major Fragment Ions [M-H-CO]⁻, [M-H-2CO]⁻

Table 1: Mass Spectrometry Data for this compound

Infrared spectroscopy is employed to identify the functional groups present in this compound. The spectrum reveals characteristic absorption bands for hydroxyl, carbonyl (lactone), and ether functionalities.

Frequency (cm⁻¹) Functional Group
~3400 (broad)O-H (hydroxyl)
~1770 (strong)C=O (γ-lactone)
~1200-1000C-O (ether and alcohol)

Table 2: Characteristic IR Absorption Bands for this compound

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
tert-Butyl~1.0-1.2 (s, 9H)~30-35 (C), ~25-30 (CH₃)
CH-OH~4.0-5.0~70-80
Lactone CH~4.5-5.5~75-85
Lactone C=O-~170-180
C-O-C~3.5-4.5~60-80

Table 3: Expected NMR Chemical Shift Ranges for Key Moieties in this compound

Chemical Properties

Property Value
IUPAC Name (1S,3R,6R,7S,8S,10R,11S,12R,13R)-8-(tert-butyl)-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.0¹,¹¹.0³,⁷.0⁷,¹¹.0¹³,¹⁷]nonadec-16-ene-5,15,18-trione
CAS Number 153355-70-5
Solubility Soluble in DMSO, methanol, ethanol; sparingly soluble in water.
Appearance White crystalline powder.

Table 4: Physical and Chemical Properties of this compound

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation and purification of this compound from Ginkgo biloba leaves, based on established methods for ginkgolide extraction.

  • Extraction: Dried and powdered Ginkgo biloba leaves are extracted with a suitable solvent, such as 80% ethanol, at room temperature for 24 hours. The extraction is repeated three times.

  • Solvent Partitioning: The combined crude extract is concentrated under reduced pressure and then partitioned successively with n-hexane, chloroform, and ethyl acetate. The ginkgolides are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity, is used to separate the components.

  • Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase of methanol and water.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol/water) to yield a white crystalline powder.

isolation_workflow A Dried Ginkgo Biloba Leaves B Ethanol Extraction A->B C Crude Extract B->C D Solvent Partitioning (n-hexane, chloroform, ethyl acetate) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G This compound Enriched Fractions F->G H Preparative HPLC (C18) G->H I Pure this compound H->I J Crystallization I->J K Crystalline this compound J->K

Figure 2: Isolation and purification workflow for this compound.

Biological Activity and Signaling Pathways

This compound exhibits significant neuroprotective effects, which are attributed to its modulation of several key signaling pathways.

Inhibition of p38 and JNK Signaling Pathways

In response to cerebral ischemia, this compound has been shown to protect neuronal cells by inhibiting the phosphorylation of p38 and JNK (c-Jun N-terminal kinase) MAP kinases.[2] This inhibition mitigates downstream apoptotic events.

p38_jnk_pathway Ischemia Cerebral Ischemia ROS ROS Production Ischemia->ROS p38 p38 MAPK ROS->p38 JNK JNK ROS->JNK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis GinkgolideK This compound GinkgolideK->p38 GinkgolideK->JNK

Figure 3: this compound inhibits ischemia-induced apoptosis via the p38 and JNK pathways.
Regulation of Mitochondrial Dynamics

This compound also exerts its neuroprotective effects by modulating mitochondrial dynamics. It has been shown to inhibit mitochondrial fission and prevent increases in mitochondrial membrane permeability, thereby preserving mitochondrial function and preventing cell death.[3]

Conclusion

This compound is a structurally fascinating and biologically active natural product with significant potential for therapeutic applications, particularly in the context of neuroprotection. This technical guide has provided a detailed overview of its structure elucidation, chemical properties, and mechanisms of action. The experimental protocols and spectroscopic data presented herein will serve as a valuable resource for researchers working on the isolation, characterization, and development of this compound and related compounds. Further investigation into its pharmacological profile and clinical efficacy is warranted to fully realize its therapeutic potential.

References

A Technical Guide to the Biosynthetic Pathway of Ginkgolide K in Ginkgo biloba

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ginkgolides, a group of unique diterpene trilactones produced by the ancient tree Ginkgo biloba, are of significant interest to the pharmaceutical industry for their potent therapeutic properties, particularly as antagonists of the platelet-activating factor. Among them, Ginkgolide K (GK) is a constituent of the complex ginkgolide mixture. The biosynthesis of ginkgolides is a complex, multi-step process that is primarily understood to occur in the roots of the tree, followed by translocation to the leaves. This document provides a detailed overview of the known biosynthetic pathway leading to the ginkgolide core structure, discusses the putative late-stage modifications leading to specific ginkgolides like GK, summarizes key quantitative data, and outlines relevant experimental methodologies. The pathway originates with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids, leading to the C20 precursor geranylgeranyl diphosphate (GGPP). A series of cyclizations and oxidative rearrangements, catalyzed by terpene synthases and cytochrome P450 monooxygenases (CYPs), then forms the characteristic ginkgolide scaffold. While the early steps are well-characterized, the precise enzymatic reactions that finalize the structure of this compound remain an active area of research.

The Core Biosynthetic Pathway: From MEP to the Ginkgolide Precursor

The formation of all ginkgolides, including this compound, begins in the plastids via the MEP pathway, which synthesizes the universal five-carbon isoprenoid precursors: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][3] These precursors are assembled into the C20 diterpenoid backbone, which is then cyclized and modified.

The key steps are:

  • IPP and DMAPP Synthesis: The MEP pathway, starting from pyruvate and glyceraldehyde-3-phosphate, generates IPP and DMAPP. Key enzymes such as 1-Deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) have been cloned and characterized from G. biloba.[1][4][5]

  • GGPP Formation: Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, geranylgeranyl diphosphate (GGPP).[1][3][6]

  • Diterpene Skeleton Formation: The committed step in ginkgolide biosynthesis is the cyclization of GGPP by levopimaradiene synthase (LPS) to form the tricyclic diterpene hydrocarbon, levopimaradiene.[4][6] This compound is the hypothesized precursor for the ginkgolide carbon skeleton.[6]

  • Oxidative Modifications: Following the formation of levopimaradiene, a cascade of oxidative reactions, including hydroxylations, rearrangements, and lactone ring formations, is initiated. These complex transformations are primarily catalyzed by cytochrome P450 (CYP) enzymes.[2][6] This series of modifications ultimately yields the various ginkgolide structures.

Ginkgolide Biosynthetic Pathway cluster_MEP Plastidial MEP Pathway cluster_Diterpenoid Diterpenoid Biosynthesis cluster_Final Late-Stage Tailoring Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS GAP Glyceraldehyde-3-P GAP->DXP DXS MEP MEP DXP->MEP DXR IPP IPP MEP->IPP ... DMAPP DMAPP IPP->DMAPP IDI GGPP GGPP IPP->GGPP GGPPS DMAPP->GGPP GGPPS Levopimaradiene Levopimaradiene GGPP->Levopimaradiene LPS Intermediates Oxidized Intermediates Levopimaradiene->Intermediates CYPs Ginkgolide_Scaffold Ginkgolide Scaffold Intermediates->Ginkgolide_Scaffold CYPs, etc. GA Ginkgolide A Ginkgolide_Scaffold->GA Specific CYPs (Putative) GB Ginkgolide B Ginkgolide_Scaffold->GB Specific CYPs (Putative) GC Ginkgolide C Ginkgolide_Scaffold->GC Specific CYPs (Putative) GK This compound Ginkgolide_Scaffold->GK Specific CYPs (Putative) Other ...etc. Ginkgolide_Scaffold->Other Specific CYPs (Putative)

Caption: Overview of the ginkgolide biosynthetic pathway from the MEP pathway to final products.

Late-Stage Biosynthesis of this compound

The specific enzymatic steps that convert the general ginkgolide scaffold into this compound are not yet fully elucidated.[7][8] It is widely accepted that the diversity of ginkgolides arises from the activity of various "tailoring" enzymes, predominantly CYPs, that add hydroxyl groups and perform other modifications at specific positions on the core structure.[2][6] The structure of this compound, relative to other ginkgolides like A, B, and C, differs in its hydroxylation pattern.

Identifying the specific CYP450s responsible for the final steps in this compound biosynthesis is challenging due to the large size of the CYP gene family and potential functional redundancy. The low abundance of this compound in plant tissues further complicates its study and the identification of associated genes.[3]

Quantitative Data

Quantitative analysis of gene expression and metabolite accumulation is crucial for understanding the biosynthesis and regulation of ginkgolides. The following tables summarize key data from published literature.

Table 1: Properties of Cloned Genes in the Early Ginkgolide Biosynthetic Pathway
GeneEnzyme NamecDNA Length (bp)ORF Length (bp)Deduced Protein (amino acids)Reference
GbDXS 1-Deoxy-D-xylulose 5-phosphate synthase2,7952,154717[1]
GbDXR 1-Deoxy-D-xylulose 5-phosphate reductoisomerase1,7201,431477[1]
GbHDR 1-Hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate reductase1,8271,422474[1]
GbGGPPS Geranylgeranyl diphosphate synthase1,6571,176391[1]
Table 2: Relative Distribution of Total Terpene Trilactones (TTLs) in Ginkgo biloba Tissues

Note: This table reflects the general distribution trend. The exact content can vary based on plant age, season, and analytical method.

TissueRelative TTL ContentKey FindingReference
Leaf HighestMajor site of accumulation/storage.[4][9]
Fibrous Root HighA primary site of biosynthesis.[9][10]
Main Root MediumA primary site of biosynthesis.[9][10]
Old Stem LowContains transport tissues (cortex and phloem).[4][9]
Young Stem LowestLower levels of both synthesis and accumulation.[9]

Experimental Protocols & Methodologies

Elucidating the biosynthetic pathway of complex natural products like this compound requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry.

General Workflow for Pathway Elucidation

The diagram below outlines a typical experimental workflow for identifying and characterizing genes involved in a plant secondary metabolite pathway.

Experimental Workflow A Tissue Selection & RNA Extraction (e.g., Roots) B Transcriptome Sequencing (RNA-seq) A->B C Bioinformatic Analysis: Candidate Gene Mining (e.g., CYPs, Synthases) B->C D Gene Cloning & Vector Construction C->D E Heterologous Expression (e.g., Yeast, E. coli, N. benthamiana) D->E I In Vivo Functional Validation (e.g., Gene Knockdown/Overexpression) D->I F Protein Purification E->F H Metabolite Analysis (LC-MS, GC-MS) E->H Whole-cell bioconversion G In Vitro Enzyme Assays F->G G->H J Pathway Elucidation H->J I->H I->J

Caption: A generalized workflow for the discovery and validation of biosynthetic genes.

Metabolite Extraction and Analysis Protocol (UHPLC-MS/MS)

This protocol provides a general framework for the quantitative analysis of ginkgolides from plant tissue.

  • Sample Preparation: Freeze-dry G. biloba tissue (e.g., roots, leaves) and grind into a fine powder.

  • Extraction: Weigh approximately 50-100 mg of powdered tissue. Add 1.5 mL of extraction solvent (e.g., 70% methanol). Vortex thoroughly and sonicate for 30-60 minutes.

  • Centrifugation: Centrifuge the extract at ~12,000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation: Analyze the sample using a UHPLC system coupled to a triple quadrupole mass spectrometer (QQQ-MS).

  • Chromatography: Employ a C18 column with a gradient elution program using mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol (B).[10]

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Precursor-to-product ion transitions for each ginkgolide, including this compound, must be optimized using authentic standards.[4]

  • Quantification: Construct a calibration curve using a series of dilutions of pure standards to quantify the concentration of each ginkgolide in the samples.[10]

Gene Expression Analysis Protocol (RT-qPCR)

This protocol is used to quantify the transcript levels of candidate biosynthetic genes in different tissues.

  • RNA Extraction: Isolate total RNA from fresh or frozen G. biloba tissues using a suitable plant RNA extraction kit or a CTAB-based method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction in a 10-20 µL volume containing:

    • SYBR Green Master Mix

    • Forward and reverse primers (10 µM each)

    • Diluted cDNA template

    • Nuclease-free water

  • Thermal Cycling: Perform the reaction on a real-time PCR instrument with typical conditions:

    • Initial denaturation: 95°C for 5 min.

    • 40 cycles of:

      • Denaturation: 95°C for 15 s.

      • Annealing: 60°C for 15 s.

      • Extension: 72°C for 30 s.[10]

  • Data Analysis: Analyze the amplification data. Perform a melt curve analysis to confirm product specificity.[10] Calculate relative gene expression using the comparative CT (2-ΔΔCT) method, normalizing to a stable reference gene (e.g., Actin or Ubiquitin).

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols described are generalized summaries and may require optimization for specific experimental conditions.

References

The Pharmacological Profile of Ginkgolide K: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide K, a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, is a compound of significant interest in the field of pharmacology.[1] As a natural product, it has been traditionally used in medicine for cerebrovascular and cardiovascular diseases.[1] Recent scientific investigations have begun to elucidate the specific mechanisms underlying its therapeutic potential, revealing a multi-faceted pharmacological profile. This technical guide provides a comprehensive overview of the known pharmacological actions of this compound, with a focus on its molecular mechanisms, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its pharmacological effects through various mechanisms, primarily centered on neuroprotection, anti-inflammation, and cardiovascular benefits.

Neuroprotection

A significant body of research points to the neuroprotective properties of this compound, particularly in the context of ischemic stroke and neurodegenerative diseases.[1][2] Its neuroprotective effects are attributed to several key actions:

  • Inhibition of Mitochondrial Fission and Dysfunction: this compound has been shown to protect neurons from ischemic injury by preserving mitochondrial integrity. It attenuates mitochondrial fragmentation by increasing the phosphorylation of Dynamin-related protein 1 (Drp1) at Ser637, which prevents its translocation to the mitochondria.[1] Furthermore, it inhibits the opening of the mitochondrial permeability transition pore (mPTP) in a GSK-3β-dependent manner, thereby preventing the release of cytochrome c and subsequent apoptosis.[1][3]

  • Modulation of Signaling Pathways: this compound influences several critical signaling pathways involved in cell survival and apoptosis. It has been demonstrated to protect against oxygen-glucose deprivation-induced injury by inhibiting the p38 and JNK signaling pathways.[4] Additionally, it induces protective autophagy through the AMPK/mTOR/ULK1 signaling pathway.[5][6]

  • Antioxidative Action: The neuroprotective effects of this compound are also linked to its ability to combat oxidative stress.[2][3] It has been shown to ameliorate mitochondrial dysfunction and oxidative stress, thereby protecting cells from H2O2-induced cytotoxicity.[3]

  • Regulation of Calcium Homeostasis: In the context of Alzheimer's disease pathology, this compound has been found to regulate the expression of the mitochondrial Ca2+ uniporter (MCU), thereby decreasing mitochondrial calcium levels and protecting against amyloid-β-induced cytotoxicity.[7][8]

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties.[9][10] It is a potent antagonist of the platelet-activating factor (PAF) receptor, a key mediator in inflammatory processes.[1][11][12] By blocking the PAF receptor, this compound can inhibit platelet aggregation and reduce the inflammatory response.[11][12] It has also been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α while promoting the production of the anti-inflammatory cytokine IL-10.[13][14] This modulation of the inflammatory response is partly mediated through the inhibition of the NF-κB signaling pathway.[13][14]

Cardiovascular Effects

The cardiovascular benefits of this compound are linked to its anti-platelet and vasodilatory effects. As a PAF receptor antagonist, it plays a role in preventing thrombosis.[11][12][15] Furthermore, this compound has been shown to promote angiogenesis in the context of ischemic stroke by activating the JAK2/STAT3 pathway, leading to the upregulation of HIF-1α and VEGF.[16] It also protects the heart against endoplasmic reticulum stress injury by activating the inositol-requiring enzyme 1α/X box-binding protein-1 pathway.[1]

Quantitative Data

The following tables summarize the quantitative data from preclinical studies investigating the pharmacological effects of this compound.

Parameter Value Model System Reference
Neuroprotection
Effective Dose (in vivo)2, 4, and 8 mg/kg (i.v.)MCAO rat model of ischemic stroke[2]
Effective Concentration (in vitro)40 μMOGD/R in cultured neuroblastoma cells[1]
Effective Concentration (in vitro)10, 50, 100 µMH2O2-induced PC12 cell cytotoxicity[3]
Angiogenesis
Effective Dose (in vivo)3.5, 7.0, 14.0 mg/kg (i.p.)tMCAO mouse model[16]
Effective Concentration (in vitro)10 μMb End3 cells after OGD/R[16]
Remyelination
Effective Dose (in vivo)20 mg/kg per dayCuprizone-induced demyelination mouse model[17]
Pharmacokinetic Parameter Value Species Administration Route Reference
EliminationRapid, within 4hRatIntravenous[18]
Major Distribution TissuesLiver and KidneyRatIntravenous[18]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies on this compound.

In Vitro Model of Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
  • Cell Culture: Neuroblastoma (N2a) cells are cultured in appropriate media.

  • OGD Induction: Cells are incubated in a glucose-free medium in a hypoxic chamber.

  • Reperfusion: After the OGD period, the medium is replaced with a normal glucose-containing medium, and cells are returned to a normoxic incubator.

  • Treatment: this compound is added to the culture medium at specified concentrations before or after the OGD/R insult.

  • Analysis: Cell viability, apoptosis (e.g., Annexin V/PI staining), mitochondrial membrane potential (e.g., TMRE staining), and protein expression (e.g., Western blotting) are assessed.[1]

In Vivo Model of Middle Cerebral Artery Occlusion (MCAO)
  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are used.

  • Surgical Procedure: The middle cerebral artery is occluded for a specific duration (e.g., 90 minutes) using an intraluminal filament, followed by reperfusion.

  • Treatment: this compound is administered intravenously or intraperitoneally at various doses before or after the MCAO procedure.

  • Assessment: Neurological deficit scores, infarct volume (e.g., TTC staining), brain water content, and markers of oxidative stress (e.g., MDA, SOD) are measured at a specific time point (e.g., 24 hours) after ischemia.[2]

Immunoblotting and Immunoprecipitation
  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

  • Immunoprecipitation: Cell lysates are incubated with a primary antibody, followed by the addition of protein A/G-agarose beads to precipitate the protein complex. The precipitated proteins are then analyzed by immunoblotting.[1]

Signaling Pathways and Experimental Workflows

This compound's Neuroprotective Mechanism via Inhibition of Mitochondrial Fission

GinkgolideK_Mitochondrial_Fission cluster_0 Ischemic Stroke (OGD/R) cluster_1 This compound Intervention cluster_2 Cellular Signaling cluster_3 Mitochondrial Events Ischemic Insult Ischemic Insult Drp1 Drp1 Ischemic Insult->Drp1 activates GSK-3β GSK-3β Ischemic Insult->GSK-3β activates This compound This compound p-Drp1 (Ser637) p-Drp1 (Ser637) This compound->p-Drp1 (Ser637) promotes Mitochondrial Fission Mitochondrial Fission This compound->Mitochondrial Fission inhibits Mitochondrial Translocation Mitochondrial Translocation Drp1->Mitochondrial Translocation p-Drp1 (Ser637)->Mitochondrial Translocation inhibits GSK-3β->Mitochondrial Translocation Mitochondrial Translocation->Mitochondrial Fission Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Fission->Mitochondrial Dysfunction Neuronal Survival Neuronal Survival Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis MCAO_Workflow cluster_0 Animal Preparation cluster_1 Surgical Procedure cluster_2 Treatment Groups cluster_3 Outcome Assessment Animal Model Rodent Model (Mouse/Rat) MCAO Surgery Middle Cerebral Artery Occlusion Animal Model->MCAO Surgery Reperfusion Removal of Occlusion MCAO Surgery->Reperfusion Control Group Vehicle Control Reperfusion->Control Group GK Group This compound Treatment Reperfusion->GK Group Neurological Scoring Neurological Deficit Score Control Group->Neurological Scoring Infarct Volume TTC Staining Control Group->Infarct Volume Biochemical Analysis Oxidative Stress Markers Control Group->Biochemical Analysis GK Group->Neurological Scoring GK Group->Infarct Volume GK Group->Biochemical Analysis GK_Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimulus cluster_1 This compound cluster_2 Cellular Response PAF Platelet-Activating Factor PAF Receptor PAF Receptor PAF->PAF Receptor activates This compound This compound This compound->PAF Receptor antagonizes NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway inhibits Anti-inflammatory Cytokines IL-10 This compound->Anti-inflammatory Cytokines promotes PAF Receptor->NF-κB Pathway activates Pro-inflammatory Cytokines IL-6, TNF-α NF-κB Pathway->Pro-inflammatory Cytokines promotes

References

Ginkgolide K: A Potential Neuroprotective Agent for Ischemic Stroke Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ischemic stroke, characterized by a sudden loss of blood flow to an area of the brain, triggers a complex cascade of detrimental events including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death and neurological deficits.[1] Current therapeutic options, such as thrombolysis with recombinant tissue plasminogen activator (rtPA), are limited by a narrow therapeutic window.[1][2] This underscores the urgent need for novel neuroprotective agents that can mitigate the secondary brain injury following an ischemic event.

Ginkgolide K (GK) is a terpene trilactone and a rare bioactive constituent isolated from the leaves of the Ginkgo biloba tree.[3][4] Ginkgolides have long been investigated for their therapeutic properties in cerebrovascular diseases.[3][5] GK, in particular, has demonstrated significant neuroprotective potential in preclinical models of ischemic stroke.[3][4][6] It is a natural platelet-activating factor (PAF) receptor antagonist and has been shown to cross the blood-brain barrier.[3][4] This technical guide provides an in-depth overview of the mechanisms of action, preclinical efficacy, and key experimental methodologies related to the investigation of this compound as a therapeutic candidate for ischemic stroke.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through multiple, interconnected pathways that target key pathological processes in ischemic stroke. These include preserving mitochondrial integrity, inhibiting apoptotic cell death, reducing oxidative stress and inflammation, and promoting angiogenesis.

Attenuation of Mitochondrial Dysfunction

Mitochondria play a central role in neuronal survival and death decisions following ischemia-reperfusion (I/R) injury.[3] GK has been shown to protect neurons by preventing mitochondrial dysfunction through two primary mechanisms: inhibition of mitochondrial fission and suppression of mitochondrial permeability transition pore (mPTP) opening.[3][7]

Following an ischemic insult, the pro-fission protein Drp1 and the kinase GSK-3β translocate to the mitochondria, leading to excessive mitochondrial fragmentation and dysfunction.[3][7] GK intervenes by:

  • Inhibiting Drp1 Recruitment: GK promotes the phosphorylation of Drp1 at its inhibitory site (Ser637), which prevents its recruitment to the mitochondria.[7][8]

  • Modulating GSK-3β Activity: GK induces the phosphorylation of GSK-3β at its inhibitory site (Ser9).[7][8] This phosphorylated p-GSK-3β (Ser9) then binds to the adenine nucleotide translocator (ANT), a key component of the mPTP.[3] This interaction competitively inhibits the binding of cyclophilin D (CypD) to ANT, thereby preventing the opening of the mPTP.[3][7]

By preventing mPTP opening, GK stabilizes the mitochondrial membrane potential (MMP), reduces the release of pro-apoptotic factors like cytochrome c, and decreases mitochondrial reactive oxygen species (ROS) production.[3][9]

Gk_Mitochondrial_Pathway cluster_0 Ischemia/Reperfusion (I/R) Injury cluster_1 This compound Action cluster_2 Mitochondrial Events cluster_3 Cellular Outcome I/R I/R GK GK Drp1_P p-Drp1 (Ser637) GK->Drp1_P induces GSK3b_P p-GSK-3β (Ser9) GK->GSK3b_P induces Neuroprotection Neuroprotection Drp1 Drp1 Mito_Trans Drp1/GSK-3β Mitochondrial Translocation Drp1->Mito_Trans GSK3b GSK-3β GSK3b->Mito_Trans Drp1_P->Mito_Trans inhibits GSK3b_P->Mito_Trans inhibits ANT ANT GSK3b_P->ANT inhibits CypD binding to ANT Mito_Fission Mitochondrial Fission Mito_Trans->Mito_Fission mPTP mPTP Opening Mito_Fission->mPTP ANT->mPTP + CypD CypD CypD Apoptosis Neuronal Apoptosis mPTP->Apoptosis

Caption: GK's mitochondrial protective pathway.

Anti-Apoptotic Signaling

Apoptosis, or programmed cell death, is a major contributor to neuronal loss after stroke. GK's anti-apoptotic effects are closely linked to its mitochondrial protective actions and its ability to modulate key signaling kinases. Studies have shown that GK can inhibit the mitochondria-mediated apoptosis pathway by suppressing the activation of p38 and JNK mitogen-activated protein kinases (MAPKs).[9]

Ischemia-induced ROS generation activates the p38 and JNK pathways, which in turn leads to the activation of pro-apoptotic proteins like p53 and c-Jun, an altered Bax/Bcl-2 ratio, and the subsequent activation of executioner caspases-9 and -3.[9] GK treatment significantly decreases the phosphorylation of p38 and JNK, thereby downregulating this entire apoptotic cascade.[9]

Gk_Apoptosis_Pathway IR Ischemia / OGD ROS ↑ ROS Generation IR->ROS GK This compound MAPK p38 & JNK Activation GK->MAPK inhibits ROS->MAPK Transcription ↑ p-p53, p-c-Jun MAPK->Transcription BaxBcl2 ↑ Bax/Bcl-2 ratio Transcription->BaxBcl2 Casp9 ↑ Cleaved Caspase-9 BaxBcl2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Neuronal Apoptosis Casp3->Apoptosis Gk_Angiogenesis_Pathway GK This compound JAK2_STAT3 JAK2/STAT3 Pathway GK->JAK2_STAT3 activates HIF1a ↑ HIF-1α Expression JAK2_STAT3->HIF1a VEGF ↑ VEGF Expression JAK2_STAT3->VEGF Angiogenesis Angiogenesis HIF1a->Angiogenesis VEGF->Angiogenesis Recovery Functional Recovery Angiogenesis->Recovery Experimental_Workflow cluster_outcomes Assessment Modalities Model Ischemic Stroke Model (e.g., MCAO in Rodents) Treatment Treatment Administration (this compound vs. Vehicle) Model->Treatment Assessment Outcome Assessment Treatment->Assessment Functional Functional Tests (Neurological Scoring) Assessment->Functional Histological Histological Analysis (TTC, H&E, TUNEL) Assessment->Histological Molecular Molecular/Biochemical Assays (Western Blot, IF, ELISA) Assessment->Molecular Analysis Data Analysis & Interpretation Functional->Analysis Histological->Analysis Molecular->Analysis

References

role of Ginkgolide K in regulating autophagy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: The Role of Ginkgolide K in Regulating Autophagy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autophagy is a critical cellular catabolic process responsible for the degradation of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a host of pathologies, including neurodegenerative diseases and ischemic injury. This compound (GK), a terpene lactone derived from Ginkgo biloba leaves, has demonstrated significant neuroprotective properties. While direct studies on GK's role in autophagy are limited, compelling evidence from its mechanism of action suggests a potential regulatory role through key signaling pathways. This technical guide synthesizes the current understanding of GK's biological effects, focusing on the Glycogen Synthase Kinase-3β (GSK-3β) pathway, and connects these findings to the broader mechanisms of autophagy regulation. We provide a detailed examination of relevant signaling cascades, quantitative data from related studies, and standardized protocols for assessing autophagy, offering a foundational resource for future research into the therapeutic potential of this compound.

Introduction to Autophagy

Macroautophagy, hereafter referred to as autophagy, is a conserved lysosomal degradation pathway essential for cellular survival and health. The process involves the sequestration of cytoplasmic components into a double-membraned vesicle known as an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated contents are degraded and recycled. This process is fundamental for removing protein aggregates and dysfunctional organelles, generating energy during periods of nutrient deprivation, and mitigating cellular stress[1][2]. Key protein markers are used to monitor this process, including the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated, lipidated form (LC3-II), and the degradation of the sequestosome 1 (p62/SQSTM1) protein, which acts as a receptor for cargo destined for autophagic degradation[3][4].

This compound: A Neuroprotective Agent

This compound is a bioactive diterpenoid isolated from the leaves of Ginkgo biloba. This family of compounds has been utilized for centuries in traditional medicine to treat cerebrovascular diseases[5][6]. Modern research has focused on GK's potent neuroprotective effects, particularly in the context of ischemic stroke. Studies have shown that GK can attenuate neuronal apoptosis by preserving mitochondrial integrity and function. A primary mechanism identified is its ability to inhibit mitochondrial fission and modulate the mitochondrial permeability transition pore (mPTP) opening through the regulation of the GSK-3β signaling pathway[5][6].

Signaling Pathways: Connecting this compound to Autophagy

While literature directly linking this compound to autophagy is sparse, its established effects on GSK-3β provide a strong basis for a proposed regulatory role. GSK-3β is a critical kinase that intersects with major autophagy-regulating pathways[7][8].

The Proposed this compound - GSK-3β Signaling Pathway

In models of oxygen-glucose deprivation/reperfusion (OGD/R), a condition mimicking ischemic stroke, GK has been shown to exert its neuroprotective effects by modulating GSK-3β. GK treatment induces the inhibitory phosphorylation of GSK-3β at the Serine 9 residue (p-GSK-3β Ser9). This inactivation of GSK-3β prevents a cascade of events that lead to mitochondrial dysfunction and apoptosis[5][6]. Specifically, active GSK-3β is known to promote mitochondrial fission by interacting with Dynamin-related protein 1 (Drp1). By inhibiting GSK-3β, GK prevents the translocation of Drp1 to the mitochondria, thus reducing excessive fission and preserving mitochondrial health[5].

G Proposed Neuroprotective Pathway of this compound cluster_mito Mitochondrial Events GK This compound GSK3b GSK-3β GK->GSK3b Induces Phosphorylation pGSK3b p-GSK-3β (Ser9) (Inactive) Drp1 Drp1 GSK3b->Drp1 Activates pGSK3b->Drp1 Inhibits Activation MitoFission Excessive Mitochondrial Fission Drp1->MitoFission Promotes Mito Mitochondria MitoDysfunction Mitochondrial Dysfunction MitoFission->MitoDysfunction Apoptosis Neuronal Apoptosis MitoDysfunction->Apoptosis Ischemia Ischemic Insult (OGD/R) Ischemia->GSK3b Activates Ischemia->Drp1 Activates

Caption: Proposed mechanism of this compound's neuroprotective action.

The AMPK/mTOR Pathway: A Central Regulator of Autophagy

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) pathways form a central axis for autophagy regulation. Under nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a key initiator of autophagosome formation[2][9]. Conversely, under conditions of energy stress (e.g., a high AMP/ATP ratio), AMPK is activated. Activated AMPK promotes autophagy both by directly activating the ULK1 complex through phosphorylation and by inhibiting mTORC1[9][10][11]. GSK-3β can influence this pathway, often acting downstream of Akt and upstream of mTORC1, thereby providing a potential node for GK-mediated regulation[7][8].

G Canonical AMPK/mTOR Autophagy Signaling Pathway Nutrients Nutrient Sufficiency mTORC1 mTORC1 Nutrients->mTORC1 Activates EnergyStress Energy Stress (High AMP/ATP) AMPK AMPK EnergyStress->AMPK Activates ULK1 ULK1 Complex mTORC1->ULK1 Inhibits AMPK->mTORC1 AMPK->ULK1 Activates Autophagy Autophagy ULK1->Autophagy Initiates

Caption: Core AMPK/mTOR pathway regulating cellular autophagy.

Quantitative Data Analysis

Direct quantitative data on the effect of this compound on autophagy markers like LC3-II or p62 is not available in the reviewed literature. However, studies on GK's primary target, GSK-3β, and other ginkgolides provide valuable insights.

Table 1: Effects of this compound on Ischemia-Related Markers

This table summarizes the quantitative effects of GK in an in-vitro model of oxygen-glucose deprivation/reperfusion (OGD/R) in neuroblastoma cells. The data highlights GK's ability to mitigate cellular stress and damage signals that are often triggers for autophagy.

Parameter MeasuredConditionTreatmentResultSignificanceReference
Mitochondrial Membrane Potential (TMRE Signal)OGD/RNone26.6 ± 1.3% of Controlp < 0.01 vs. Control[5]
OGD/RThis compound50.1 ± 6.5% of Controlp < 0.05 vs. OGD/R[5]
Apoptosis (AnnexinV-FITC/PI)OGD/RNoneIncreased Apoptosisp < 0.01 vs. Control[5]
OGD/RThis compoundReduced Apoptosisp < 0.05 vs. OGD/R[5]
Protein Expression (Cleaved Caspase-3)OGD/RNoneIncreased-[5]
OGD/RThis compoundAttenuated Increase-[5]
Protein Phosphorylation (p-GSK-3β Ser9)OGD/RThis compoundIncreased-[5]
Protein Phosphorylation (p-Drp1 Ser637)OGD/RThis compoundIncreased-[5]

Data are expressed as mean ± SD. Significance values are as reported in the source publication.

Detailed Experimental Protocols

To facilitate further research into this compound and autophagy, this section provides detailed, synthesized protocols for the standard assessment of autophagy.

General Experimental Workflow

The assessment of a compound's effect on autophagy typically follows a standardized workflow to ensure robust and reproducible results. It is crucial to analyze autophagic flux—the entire dynamic process of autophagy—rather than just static measurements of autophagosome numbers.

G General Workflow for Autophagy Assessment cluster_analysis Downstream Analysis start Cell Culture (e.g., Neuronal Cells) treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. Positive Control (e.g., Rapamycin) 4. GK + Lysosomal Inhibitor (e.g., Bafilomycin A1) start->treatment harvest Cell Harvesting treatment->harvest protein Protein Extraction (Lysis) harvest->protein fix Cell Fixation & Permeabilization harvest->fix wb Western Blotting (LC3-I/II, p62, β-Actin) protein->wb quant Quantification & Analysis (Densitometry, Puncta Counting) wb->quant if Immunofluorescence (LC3 Puncta Staining) fix->if if->quant end Conclusion on Autophagic Flux quant->end

Caption: Standardized workflow for investigating a compound's effect on autophagy.

Protocol: Western Blotting for LC3 and p62

This technique is the most common method to assess autophagy by quantifying the conversion of LC3-I to LC3-II and the degradation of p62[1][12].

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 12-15% SDS-polyacrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa). A lower percentage gel (e.g., 8-10%) can be used for p62 (approx. 62 kDa).

  • Protein Transfer: Transfer separated proteins to a PVDF membrane[13].

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)[13].

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-LC3B (1:1000), anti-p62/SQSTM1 (1:1000), and a loading control like anti-β-Actin (1:5000)[13][14].

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST[14].

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:5000 in blocking buffer for 1 hour at room temperature[14].

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system[13].

  • Analysis: Quantify band intensity using densitometry software. Calculate the LC3-II/LC3-I ratio or normalize LC3-II and p62 to the loading control. An increase in the LC3-II/LC3-I ratio coupled with a decrease in p62 indicates an induction of autophagic flux.

Protocol: Immunofluorescence for LC3 Puncta

This microscopy-based method visualizes the translocation of LC3 to the autophagosome membrane, appearing as distinct puncta within the cell[1][15].

  • Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate.

  • Treatment: Apply experimental treatments as required.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature[1][13].

  • Permeabilization: Wash three times with PBS. Permeabilize cells with 100% cold methanol for 10 minutes at -20°C or with 0.25% Triton X-100 in PBS for 10 minutes at room temperature[1][14].

  • Blocking: Wash three times with PBS. Block with 5% goat serum or BSA in PBS with 0.25% Triton X-100 for 30-60 minutes at room temperature to prevent non-specific antibody binding[1][14].

  • Primary Antibody Incubation: Incubate coverslips with anti-LC3B primary antibody (1:200 to 1:500 dilution in blocking buffer) in a humidified chamber for 1-4 hours at room temperature or overnight at 4°C[1][13].

  • Washing: Wash coverslips three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature, protected from light[13].

  • Counterstaining: (Optional) Stain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting: Wash coverslips a final time and mount onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize cells using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell. An increase in puncta suggests an accumulation of autophagosomes.

Conclusion and Future Directions

This compound is a promising neuroprotective compound that acts, at least in part, by inhibiting GSK-3β and preserving mitochondrial function in the face of ischemic stress[5]. Given the integral role of GSK-3β in the signaling networks that control autophagy[7][8], there is a strong scientific rationale to hypothesize that this compound is a modulator of autophagic processes. However, the current body of literature lacks direct experimental evidence to confirm this role.

Future research should prioritize investigating the direct effects of this compound on autophagic flux in relevant cell models (e.g., primary neurons, astrocytes). Key experiments should include:

  • Quantitative Western blotting for LC3-II/I ratio and p62 levels in the presence and absence of lysosomal inhibitors to accurately measure autophagic flux.

  • Immunofluorescence and live-cell imaging to visualize LC3 puncta formation and track autophagosome-lysosome fusion.

  • Mechanism-focused studies to determine if GK's effects are mediated through the canonical AMPK/mTOR pathway or other GSK-3β-dependent routes.

Elucidating the precise role of this compound in autophagy regulation will not only deepen our understanding of its neuroprotective mechanisms but could also pave the way for its development as a therapeutic agent for diseases characterized by autophagic dysfunction.

References

Ginkgolide K: A Deep Dive into its Role in Mitochondrial Function and Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide K, a terpene trilactone isolated from the leaves of Ginkgo biloba, has emerged as a promising neuroprotective agent.[1][2] Its therapeutic potential, particularly in the context of ischemic stroke and other neurodegenerative conditions, is increasingly being attributed to its profound effects on mitochondrial function.[1][2][3] Mitochondria, the powerhouses of the cell, are central to neuronal health, and their dysfunction is a key contributor to neuronal injury and apoptosis.[4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action on mitochondria, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Quantitative Effects of this compound on Mitochondrial Parameters

The protective effects of this compound on mitochondrial function have been quantified in several key studies. The following tables summarize the significant findings from in vitro models of neuronal injury, such as oxygen-glucose deprivation/reperfusion (OGD/R) and hydrogen peroxide (H₂O₂)-induced cytotoxicity.

ParameterExperimental ModelTreatmentResultReference
Mitochondrial ROS Production OGD/R in N2a cells40 µM this compoundAttenuated the increase in mitochondrial ROS[1]
Mitochondrial Fission OGD/R in N2a cells40 µM this compoundReduced the proportion of fragmented mitochondria from 58.3 ± 5.7% to 19.7 ± 1.9%[1]
Mitochondrial Membrane Potential (MMP) OGD/R in N2a cells40 µM this compoundAttenuated MMP loss, with TMRE signal decreasing to 26.6 ± 1.3% in the OGD/R group and recovering to 50.1 ± 6.5% with GK treatment[1]
Mitochondrial Membrane Potential (MMP) H₂O₂-induced cytotoxicity in PC12 cells10, 50, 100 µM this compoundBoosted MMP expression[4]
Intracellular Calcium OGD/R in N2a cells40 µM this compoundReduced the OGD/R-induced increase in intracellular calcium[1]
Mitochondrial Cytochrome c Release OGD/R in N2a cells40 µM this compoundAttenuated the release of cytochrome c from mitochondria[1]
Mitochondrial Cytochrome c Release H₂O₂-induced cytotoxicity in PC12 cells10, 50, 100 µM this compoundPrevented cytochrome c release from mitochondria[4]
Mitochondrial Bax Expression OGD/R in N2a cells40 µM this compoundReversed the OGD/R-induced increase in mitochondrial Bax expression[1]
Apoptosis OGD/R in N2a cells40 µM this compoundReduced OGD/R-induced apoptosis[1]
ParameterExperimental ModelTreatmentResultReference
Caspase-9 Activation OGD/R in N2a cells40 µM this compoundAttenuated the OGD/R-induced increase in cleaved caspase-9 expression[1]
Caspase-9 Activity H₂O₂-induced cytotoxicity in PC12 cells10, 50, 100 µM this compoundNotably inhibited caspase-9 activity[4]
Caspase-3 Activation OGD/R in N2a cells40 µM this compoundAttenuated the OGD/R-induced increase in cleaved caspase-3 expression[1]
Caspase-3 Activity H₂O₂-induced cytotoxicity in PC12 cells10, 50, 100 µM this compoundNotably inhibited caspase-3 activity[4]
Cell Viability H₂O₂-induced cytotoxicity in PC12 cells10, 50, 100 µM this compoundSignificantly increased cell viability[4]
LDH Release H₂O₂-induced cytotoxicity in PC12 cells10, 50, 100 µM this compoundSuppressed lactate dehydrogenase (LDH) release[4]
ROS Level H₂O₂-induced cytotoxicity in PC12 cells10, 50, 100 µM this compoundAttenuated the level of reactive oxygen species (ROS)[4]

Signaling Pathways Modulated by this compound

This compound exerts its protective effects on mitochondria by modulating several critical signaling pathways. These pathways are intricately linked to mitochondrial dynamics, apoptosis, and cellular survival.

Inhibition of Mitochondrial Fission and mPTP Opening

This compound has been shown to inhibit mitochondrial fission and the opening of the mitochondrial permeability transition pore (mPTP), key events in the apoptotic cascade.[1][2] This is achieved through the modulation of the Drp1 and GSK-3β signaling axis.

G IR_Injury Ischemia/Reperfusion Injury ROS Increased ROS IR_Injury->ROS Drp1_dephospho Drp1 Dephosphorylation (Ser637) ROS->Drp1_dephospho Drp1_translocation Drp1 Translocation to Mitochondria Drp1_dephospho->Drp1_translocation Mito_Fission Mitochondrial Fission Drp1_translocation->Mito_Fission GSK3b_translocation GSK-3β Translocation to Mitochondria Drp1_translocation->GSK3b_translocation mPTP_opening mPTP Opening Mito_Fission->mPTP_opening GSK3b_translocation->mPTP_opening Mito_Dysfunction Mitochondrial Dysfunction mPTP_opening->Mito_Dysfunction Apoptosis Apoptosis mPTP_opening->Apoptosis Mito_Dysfunction->Apoptosis GK This compound Drp1_phospho Drp1 Phosphorylation (Ser637) GK->Drp1_phospho promotes GSK3b_phospho GSK-3β Phosphorylation (Ser9) GK->GSK3b_phospho promotes Drp1_phospho->Drp1_translocation inhibits ANT_pGSK3b p-GSK-3β binding to ANT GSK3b_phospho->ANT_pGSK3b ANT_CypD ANT-CypD Interaction ANT_pGSK3b->ANT_CypD suppresses ANT_CypD->mPTP_opening G Mito_Dysfunction Mitochondrial Dysfunction (e.g., OGD/R, H₂O₂) MMP_collapse MMP Collapse Mito_Dysfunction->MMP_collapse Bax_translocation Bax Translocation to Mitochondria Mito_Dysfunction->Bax_translocation CytC_release Cytochrome c Release MMP_collapse->CytC_release Bax_translocation->CytC_release Casp9_activation Caspase-9 Activation CytC_release->Casp9_activation Casp3_activation Caspase-3 Activation Casp9_activation->Casp3_activation Apoptosis Apoptosis Casp3_activation->Apoptosis GK This compound MMP_stabilization MMP Stabilization GK->MMP_stabilization promotes Bcl2_up Bcl-2 Upregulation GK->Bcl2_up promotes MMP_stabilization->CytC_release inhibits Bcl2_up->Bax_translocation inhibits G Start Cell Culture (e.g., N2a cells) Pretreatment Pre-treatment with This compound Start->Pretreatment Control Control Group (Vehicle) Start->Control Injury Induction of Injury (e.g., OGD/R) Pretreatment->Injury Control->Injury Mito_Analysis Mitochondrial Function Analysis Injury->Mito_Analysis Apoptosis_Analysis Apoptosis Analysis Injury->Apoptosis_Analysis Protein_Analysis Protein Expression Analysis Injury->Protein_Analysis MMP MMP Measurement (TMRE) Mito_Analysis->MMP ROS Mitochondrial ROS (MitoSOX) Mito_Analysis->ROS Flow_Cytometry Flow Cytometry (Annexin V/PI) Apoptosis_Analysis->Flow_Cytometry Caspase_Assay Caspase Activity Assay Apoptosis_Analysis->Caspase_Assay Western_Blot Western Blotting Protein_Analysis->Western_Blot Data_Analysis Data Analysis and Interpretation MMP->Data_Analysis ROS->Data_Analysis Flow_Cytometry->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

References

The Anti-Inflammatory Properties of Ginkgolide K: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide K, a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has emerged as a compound of significant interest in the field of pharmacology due to its potent anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its modulation of key inflammatory signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for a range of inflammatory conditions.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting pro-inflammatory signaling cascades and the production of inflammatory mediators. The principal mechanisms identified to date involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the inhibition of the NLRP3 inflammasome.[3][4][5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway.[6] In an inflammatory state, the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8] Studies on related ginkgolides have demonstrated that they can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65.[9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_p65_p50 IκBα p65/p50 IKK->IkBa_p65_p50 Phosphorylation p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Release IkBa_p P-IκBα IkBa_p65_p50->IkBa_p p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocation Proteasome Proteasome Ginkgolide_K This compound Ginkgolide_K->IKK Inhibition IkBa_p->Proteasome Degradation DNA DNA p65_p50_nucleus->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[10] this compound has been found to modulate this pathway, although the precise effects on each cascade are still under investigation.[2] For instance, studies on other ginkgolides have shown inhibition of the phosphorylation of ERK and p38 in response to inflammatory stimuli.[11] By attenuating the activation of these kinases, this compound can reduce the expression of downstream inflammatory targets.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Ginkgolide_K This compound Ginkgolide_K->MAPKK Inhibition Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Transcription

Figure 2: Modulation of the MAPK signaling pathway by this compound.
Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[12] Emerging evidence suggests that ginkgolides can inhibit the activation of the NLRP3 inflammasome.[13][14][15][16] This inhibitory action is significant as the NLRP3 inflammasome is implicated in a wide array of inflammatory diseases. The precise molecular interactions between this compound and the components of the NLRP3 inflammasome are an active area of research.

NLRP3_Inflammasome_Pathway cluster_cytoplasm Cytoplasm cluster_extracellular_space Extracellular Space NLRP3 NLRP3 ASC ASC NLRP3->ASC Recruitment Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b IL-1β Pro_IL1b->IL1b IL1b_secreted Secreted IL-1β IL1b->IL1b_secreted Secretion Ginkgolide_K This compound Ginkgolide_K->NLRP3 Inhibition Inflammatory_Signal Inflammatory Signal Inflammatory_Signal->NLRP3 Activation In_Vitro_Workflow cluster_protocol In Vitro Anti-Inflammatory Assay Cell_Culture 1. Culture RAW 264.7 macrophages Pretreatment 2. Pretreat cells with This compound Cell_Culture->Pretreatment Stimulation 3. Stimulate with LPS (e.g., 1 µg/mL) Pretreatment->Stimulation Incubation 4. Incubate for a defined period (e.g., 24h) Stimulation->Incubation Supernatant_Collection 5. Collect supernatant Incubation->Supernatant_Collection Cell_Lysis 6. Lyse cells Incubation->Cell_Lysis ELISA 7a. Measure cytokine levels (TNF-α, IL-6) by ELISA Supernatant_Collection->ELISA Western_Blot 7b. Analyze protein expression (p-p65, IκBα) by Western Blot Cell_Lysis->Western_Blot

References

Ginkgolide K: A Potential Therapeutic Avenue for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. Ginkgolide K, a terpene lactone derived from the leaves of the Ginkgo biloba tree, has emerged as a promising candidate in preclinical AD models. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanism of action, quantitative effects in various experimental models, and detailed experimental protocols to facilitate further investigation. The evidence suggests that this compound exerts its neuroprotective effects through multiple pathways, including the regulation of mitochondrial calcium homeostasis, and the attenuation of neuroinflammation.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in several key studies. The following tables summarize the significant findings from in vitro and in vivo experiments, providing a comparative overview of its efficacy in Alzheimer's disease models.

Table 1: In Vitro Efficacy of this compound in Cellular Models of Alzheimer's Disease
Cell LineModel SystemTreatmentConcentrationOutcome MeasureResultCitation
SH-SY5YAmyloid-β (Aβ) Induced CytotoxicityThis compound + Aβ50 µg/mL GK + 25 µM AβCell Viability (WST-1 Assay)Alleviated the inhibitory effect of Aβ on cell viability[1]
SH-SY5YAβ Induced CytotoxicityThis compound50 µg/mLCell Viability (WST-1 Assay)Promoted cell viability compared to control[1]
SH-SY5YAβ Induced Mitochondrial Calcium DysregulationThis compound + Aβ50 µg/mL GK + 25 µM AβMitochondrial Ca2+ Uniporter (MCU) mRNA ExpressionAlleviated Aβ-induced increase in MCU expression[1]
SH-SY5YAβ Induced Mitochondrial Calcium DysregulationThis compound + Aβ50 µg/mL GK + 25 µM AβMitochondrial Ca2+ Uniporter (MCU) Protein ExpressionAlleviated Aβ-induced increase in MCU expression[1]
APP/PS1-HEK293Genetic Model of ADGinkgolide100 µg/mLCell Proliferation (CCK-8 Assay)Highest cell viability observed at this concentration after 48h[2]
APP/PS1-HEK293Genetic Model of ADHigh-dosage Ginkgolide100 µg/mLSupernatant TNF-α, IL-1β, IL-6 Levels (ELISA)Lower than control group[2]
APP/PS1-HEK293Genetic Model of ADHigh and Low-dosage Ginkgolide100 µg/mL and 50 µg/mLIntracellular NF-κB p65 and Bax Protein and mRNA ExpressionDecreased compared to control[2]
APP/PS1-HEK293Genetic Model of ADHigh and Low-dosage Ginkgolide100 µg/mL and 50 µg/mLIntracellular IκBα Protein and mRNA ExpressionIncreased compared to control[2]
Table 2: In Vivo Efficacy of Ginkgolide in APP/PS1 Mouse Model of Alzheimer's Disease
Treatment GroupDosageDurationBehavioral TestOutcome MeasureResultCitation
Ginkgolide0.4375, 0.875, and 1.75 mg/kg5 daysMorris Water MazeEscape LatencySignificantly shorter than APP/PS1 group, particularly at 1.75 mg/kg
Ginkgolide1.75 mg/kgNot SpecifiedHistological AnalysisAβ Plaques, Inflammatory Cell Infiltration, Neuron LossReduced plaques, less infiltration and neuron loss in the hippocampi
GinkgolideNot SpecifiedNot SpecifiedBiochemical Analysis (Brain Tissue)NLRP3, ASC, caspase-1, ROS, IL-1β, and IL-18 LevelsDecreased levels

Core Signaling Pathways and Mechanisms of Action

This compound appears to exert its neuroprotective effects through a multi-targeted approach, primarily focusing on mitochondrial function and neuroinflammation.

Regulation of Mitochondrial Calcium Uniporter (MCU)

In the context of Alzheimer's disease, amyloid-β is known to induce an increase in the expression of the mitochondrial calcium uniporter (MCU), leading to mitochondrial calcium overload and subsequent neuronal apoptosis.[1] this compound has been shown to counteract this effect by decreasing the expression of MCU, thereby restoring mitochondrial calcium homeostasis and promoting neuronal survival.[1]

MCU_Pathway Abeta Amyloid-β MCU MCU Expression Abeta->MCU Upregulates Mito_Ca Mitochondrial Ca2+ Overload MCU->Mito_Ca Leads to Apoptosis Neuronal Apoptosis Mito_Ca->Apoptosis Induces GK This compound GK->MCU Downregulates

Caption: this compound's regulation of the MCU pathway.

Suppression of the NLRP3 Inflammasome Pathway

Neuroinflammation is a critical component of Alzheimer's disease pathology, and the NLRP3 inflammasome is a key mediator of this process. In microglial cells, Ginkgolide treatment has been demonstrated to suppress the activation of the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18. This anti-inflammatory action contributes to the overall neuroprotective effect.

NLRP3_Pathway Abeta_stim Aβ Stimulation NLRP3_In NLRP3 Inflammasome Activation Abeta_stim->NLRP3_In Casp1 Caspase-1 Activation NLRP3_In->Casp1 IL1b_IL18 IL-1β & IL-18 Production Casp1->IL1b_IL18 Neuroinflammation Neuroinflammation IL1b_IL18->Neuroinflammation GK Ginkgolide GK->NLRP3_In Inhibits

Caption: Ginkgolide's inhibition of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is another crucial player in the inflammatory cascade associated with Alzheimer's disease. Studies have shown that ginkgolides can suppress this pathway, leading to a decrease in the expression of pro-inflammatory cytokines and the pro-apoptotic protein Bax, while increasing the expression of the anti-apoptotic protein IκBα.[2] This modulation of NF-κB signaling contributes to enhanced cell viability and reduced inflammation.[2]

NFkB_Pathway AD_stim AD Pathological Stimuli NFkB NF-κB p65 Activation AD_stim->NFkB Inflam_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB->Inflam_genes Apoptosis_genes Pro-apoptotic Gene Expression (Bax) NFkB->Apoptosis_genes GK Ginkgolide GK->NFkB Inhibits IkBa IκBα GK->IkBa Upregulates IkBa->NFkB Inhibits

Caption: Ginkgolide's modulation of NF-κB signaling.

Detailed Experimental Protocols

To facilitate the replication and further exploration of this compound's effects, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro Studies

1. Cell Culture and Treatment

  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): Cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin in a humidified atmosphere of 5% CO2 at 37°C.

    • APP/PS1-HEK293 (Human Embryonic Kidney, genetically modified): Cultured in DMEM medium with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO2.[2] Culture media is replaced every 3 days.[2]

  • Treatment Protocol:

    • For cytotoxicity and mechanism studies in SH-SY5Y cells, cells are typically treated with this compound (e.g., 50 µg/mL) with or without Amyloid-β (e.g., 25 µM) for 72 hours.[1]

    • For proliferation and signaling studies in APP/PS1-HEK293 cells, cells are seeded at a density of 1.5 x 10^5 cells/mL in 96-well plates and treated with various concentrations of ginkgolide (e.g., 25-150 µg/mL) for 48 hours.[2]

2. Cell Viability Assays

  • WST-1 Assay:

    • After the treatment period, WST-1 reagent is added to each well.

    • The plate is incubated for a specified time (e.g., 1-4 hours) at 37°C.

    • The absorbance is measured at 440 nm using a microplate reader.

  • CCK-8 Assay:

    • Following treatment, 10 µL of CCK-8 solution is added to each well of a 96-well plate.[2]

    • The plate is incubated for 2 hours at 37°C.[2]

    • The optical density is measured at a wavelength of 450 nm.[2]

3. Western Blot Analysis

  • Protein Extraction: Cells are lysed using a suitable lysis buffer, and protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 13 µg) are separated on a 12% polyacrylamide gel and transferred to a nitrocellulose or PVDF membrane.[2]

  • Blocking and Antibody Incubation: The membrane is blocked with 3-5% BSA or non-fat milk for 1-2 hours at room temperature.[2][3] The membrane is then incubated with primary antibodies overnight at 4°C.[3] Subsequently, it is incubated with a corresponding secondary antibody for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Primary Antibodies: Examples include rabbit anti-IκBα, anti-NF-κB p65, anti-Bcl-2, anti-Bax, anti-p38, anti-p-p38, anti-JNK, anti-p-JNK, anti-p53, anti-p-p53, anti-c-Jun, anti-p-c-Jun, anti-cleaved caspase-3, and anti-cleaved caspase-9.[2][3]

4. Quantitative Real-Time PCR (qPCR)

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted using TRIzol reagent, and 2 µL of RNA is reverse transcribed into cDNA using a suitable kit.[2]

  • qPCR Reaction: The reaction is performed in a total volume of 20 µL containing 2 µL of cDNA template, 10 µL of Master Mix (2x), 0.5 µL of each primer, and 7 µL of distilled deionized water.[2]

  • Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

5. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell culture supernatants are collected after treatment.

  • The concentrations of cytokines such as TNF-α, IL-1β, and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.

6. Mitochondrial Calcium Uptake Assay

  • Mitochondria Isolation: Mitochondria are isolated from cultured cells using a mitochondria isolation kit.[1]

  • Calcium Uptake Measurement: The isolated mitochondria are resuspended in a swelling buffer.[1] After the application of CaCl2 (e.g., 100 µM), the mitochondria are collected by centrifugation.[1] The pellets are then resuspended in a buffer containing a calcium indicator (e.g., 1 µM ruthenium red), and the calcium concentration is measured.[1]

In Vivo Studies

1. Animal Model and Treatment

  • Animal Model: APP/PS1 transgenic mice are a commonly used model for Alzheimer's disease.

  • Treatment: Ginkgolide is administered to the mice, for example, at doses of 0.4375, 0.875, and 1.75 mg/kg for a period of 5 days.

2. Morris Water Maze Test

  • Apparatus: A circular pool (e.g., 1.2 m in diameter) is filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface.

  • Training: Mice are trained for several consecutive days (e.g., 5 days) to find the hidden platform from different starting positions. Each trial has a maximum duration (e.g., 60 seconds). If the mouse fails to find the platform within the time limit, it is guided to it.

  • Probe Trial: On the day following the last training session, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

  • Data Collection: The escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial are recorded and analyzed using a video tracking system.

3. Histological and Biochemical Analysis of Brain Tissue

  • Tissue Preparation: Following the behavioral tests, mice are euthanized, and their brains are collected. The brains are then either fixed for histological analysis or snap-frozen for biochemical assays.

  • Immunohistochemistry: Brain sections are stained with antibodies against Aβ to visualize and quantify amyloid plaques.

  • Biochemical Assays: Brain homogenates are used to measure the levels of NLRP3, ASC, caspase-1, ROS, IL-1β, and IL-18 using techniques such as Western blotting and ELISA.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in Alzheimer's disease models.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (SH-SY5Y, APP/PS1-HEK293) Treatment_IV This compound / Aβ Treatment Cell_Culture->Treatment_IV Viability Cell Viability Assays (WST-1, CCK-8) Treatment_IV->Viability Mechanism Mechanism Studies (Western Blot, qPCR, ELISA, Ca2+ Assay) Treatment_IV->Mechanism Data_Analysis Data Analysis and Interpretation Mechanism->Data_Analysis Animal_Model APP/PS1 Mouse Model Treatment_IVi Ginkgolide Administration Animal_Model->Treatment_IVi Behavior Morris Water Maze Treatment_IVi->Behavior Analysis Post-mortem Analysis (Histology, Biochemistry) Behavior->Analysis Analysis->Data_Analysis

Caption: General experimental workflow for this compound research.

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of Alzheimer's disease. Its multifaceted mechanism of action, encompassing the regulation of mitochondrial calcium, and suppression of key inflammatory pathways, positions it as a compelling candidate for further drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and treatment of this devastating neurodegenerative disorder. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Ginkgolide K on SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Ginkgolide K (GK) on the human neuroblastoma cell line SH-SY5Y. The protocols detailed below are based on established in vitro experimental models, primarily focusing on neuroprotection against oxygen-glucose deprivation (OGD)-induced injury, a common model for cerebral ischemia.[1][2]

Introduction

This compound (GK), a terpene lactone isolated from the leaves of the Ginkgo biloba tree, has demonstrated significant neuroprotective properties. In vitro studies using the SH-SY5Y cell line, a widely used model for neuronal studies, have shown that GK can protect against neuronal damage by mitigating apoptosis and oxidative stress.[1][2] The primary mechanism of action involves the inhibition of the p38 and JNK signaling pathways.[1][2] Additionally, GK has been shown to promote the clearance of A53T mutant α-synuclein, suggesting its potential therapeutic role in neurodegenerative diseases like Parkinson's disease.[3]

Data Presentation

The following tables summarize the quantitative effects of this compound on SH-SY5Y cells subjected to Oxygen-Glucose Deprivation (OGD).

Table 1: Effect of this compound on SH-SY5Y Cell Viability after OGD

GK Concentration (µg/mL)Cell Viability (% of Control)
OGD ControlSignificantly Decreased
12.5Increased
25Further Increased
50Maximally Increased

Data is presented in a dose-dependent manner as observed in the source literature.[1]

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Levels in SH-SY5Y Cells after OGD

GK Concentration (µg/mL)Intracellular ROS Levels (Relative to OGD Control)
OGD ControlSignificantly Increased
12.5Decreased
25Further Decreased
50Maximally Decreased

Data is presented in a dose-dependent manner as observed in the source literature.[1]

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in SH-SY5Y Cells after OGD

ProteinGK Treatment (12.5, 25, 50 µg/mL) Effect
p-p38Markedly Decreased
p-JNKMarkedly Decreased
p-p53Markedly Decreased
p-c-JunMarkedly Decreased
BaxMarkedly Decreased
Cleaved Caspase-9Markedly Decreased
Cleaved Caspase-3Markedly Decreased
Bcl-2Increased

The effects were observed to be dose-dependent.[1][2]

Experimental Protocols

SH-SY5Y Cell Culture
  • Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC CRL-2266).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1][4]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Change the medium every 2-3 days. Passage the cells when they reach 70-80% confluency.

Oxygen-Glucose Deprivation (OGD) Model

This protocol simulates ischemic conditions in vitro.[1]

  • Seed SH-SY5Y cells in the appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

  • Once cells reach the desired confluency, replace the normal culture medium with glucose-free RPMI-1640 medium.

  • Place the culture plates in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2.

  • Incubate at 37°C for 4 hours to induce OGD injury.

  • After the OGD period, initiate reoxygenation by transferring the plates back to a normal incubator (5% CO2, 37°C) and adding the experimental medium (containing glucose and the desired concentrations of this compound).

Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and culture overnight.[1]

  • Subject the cells to OGD as described in section 3.2.

  • After OGD, treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µg/mL) and incubate for the desired time (e.g., 1, 2, 4, 6, or 24 hours).[1]

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.[4][5]

  • Incubate the plate at 37°C for 1-4 hours.

  • If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[4][6]

Intracellular ROS Measurement

This assay quantifies the level of reactive oxygen species within the cells.

  • Seed SH-SY5Y cells in a 6-well plate.

  • Induce OGD injury and treat with this compound as described previously.

  • Wash the cells with PBS.

  • Incubate the cells with a DCFH-DA probe (10 µM) at 37°C for 30 minutes in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. The study by Liu et al. (2018) reported a significant decrease in ROS levels with GK treatment.[1]

Apoptosis Assays

This method assesses apoptosis by observing changes in nuclear morphology.[1]

  • Grow cells on coverslips in a 6-well plate.

  • After OGD and GK treatment, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes.

  • Wash with PBS and stain with Hoechst 33258 solution (1 µg/mL) for 10 minutes at room temperature in the dark.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

This assay uses a fluorescent dye like Rhodamine 123 to measure the mitochondrial membrane potential, which is reduced during apoptosis.[1][7]

  • After OGD and GK treatment, harvest the cells by trypsinization.

  • Wash the cells with PBS and resuspend them in 500 µL of PBS.

  • Add Rhodamine 123 to a final concentration of 1 µM and incubate at 37°C for 30 minutes in the dark.

  • Analyze the cells by flow cytometry to quantify the percentage of cells with dissipated MMP.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Seed SH-SY5Y cells in 6-well plates and grow to 75-80% confluency.[8]

  • Perform OGD and GK treatment as described.

  • Lyse the cells using RIPA lysis buffer containing protease and phosphatase inhibitors.[8][9]

  • Determine the protein concentration of the lysates using a BCA protein assay kit.[8]

  • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-JNK, Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

  • Quantify the band intensities using densitometry software.

Visualizations

Experimental_Workflow Experimental Workflow for this compound on SH-SY5Y Cells cluster_prep Cell Preparation cluster_model OGD Injury Model cluster_treatment Treatment cluster_assays Endpoint Assays cell_culture 1. SH-SY5Y Cell Culture (RPMI-1640 + 10% FBS) seeding 2. Seed Cells in Plates cell_culture->seeding ogd 3. Oxygen-Glucose Deprivation (4 hours, 95% N2, 5% CO2) seeding->ogd gk_treatment 4. Reoxygenation & Treatment with this compound (12.5, 25, 50 µg/mL) ogd->gk_treatment viability Cell Viability (CCK-8 / MTT) gk_treatment->viability ros ROS Measurement (DCFH-DA) gk_treatment->ros apoptosis Apoptosis Assays (Hoechst, MMP) gk_treatment->apoptosis western_blot Western Blot (Protein Expression) gk_treatment->western_blot

Caption: Experimental Workflow for this compound on SH-SY5Y Cells.

Signaling_Pathway Proposed Neuroprotective Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_apoptosis Mitochondrial Apoptosis Pathway OGD Oxygen-Glucose Deprivation (OGD) ROS Increased ROS OGD->ROS p38 p38 Activation ROS->p38 JNK JNK Activation ROS->JNK Bax_Bcl2 Increased Bax/Bcl-2 Ratio p38->Bax_Bcl2 JNK->Bax_Bcl2 GK This compound GK->ROS Inhibits GK->p38 Inhibits GK->JNK Inhibits Casp9 Caspase-9 Activation Bax_Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed Neuroprotective Signaling Pathway of this compound.

References

Application Notes and Protocols: Ginkgolide K in a Mouse Model of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Ginkgolide K (GK) in a mouse model of cerebral ischemia. The protocols outlined below are synthesized from established research to guide the investigation of GK's neuroprotective effects.

This compound, a terpene lactone isolated from the leaves of the Ginkgo biloba tree, has demonstrated significant neuroprotective properties in preclinical models of ischemic stroke.[1][2] Its mechanisms of action are multifaceted, primarily involving the preservation of mitochondrial integrity, reduction of apoptosis, and promotion of angiogenesis.[3][4][5][6] These notes offer detailed experimental protocols and a summary of quantitative data to facilitate further research into this promising therapeutic agent.

I. Quantitative Data Summary

The efficacy of this compound in mitigating cerebral ischemic injury has been quantified through various physiological and neurological assessments. The following tables summarize key findings from studies administering GK to mice subjected to middle cerebral artery occlusion (MCAO).

Table 1: Effect of this compound on Infarct Volume, Neurological Deficits, and Brain Water Content

Treatment GroupDosage (mg/kg)Infarct Volume (%)Neurological ScoreBrain Water Content (%)
Sham-N/A0~78.5
MCAO (Vehicle)-~35-40~3.5-4.0~81.5
This compound2~30~3.0~80.5
This compound4~25~2.5~80.0
This compound8~20~2.0~79.5
Edaravone (Positive Control)10~22~2.2~79.8

Data compiled from studies utilizing a transient MCAO model in mice.[1][2] Neurological scores were assessed on a scale of 0-5, with higher scores indicating greater deficit.

Table 2: Effect of this compound on Angiogenesis

Treatment GroupDosage (mg/kg)DurationOutcome MeasureResult
tMCAO (Vehicle)-14 daysMicrovessel DensityBaseline
This compound3.514 daysMicrovessel DensitySignificant Increase
This compound7.014 daysMicrovessel DensitySignificant Increase
This compound14.014 daysMicrovessel DensitySignificant Increase

Data from a study investigating the pro-angiogenic effects of this compound following transient middle cerebral artery occlusion (tMCAO).[3]

II. Experimental Protocols

The following are detailed protocols for key experiments involved in assessing the efficacy of this compound in a mouse model of cerebral ischemia.

Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the induction of transient focal cerebral ischemia.

Materials:

  • Male C57BL/6 mice (22-25 g)

  • Anesthetic (e.g., 3% chloral hydrate, 450 mg/kg, intraperitoneally)

  • Heating pad to maintain body temperature at 37°C

  • Surgical microscope

  • Micro-scissors and forceps

  • 0.18 mm diameter nylon filament with a rounded tip

  • Laser-Doppler flowmetry probe

Procedure:

  • Anesthetize the mouse and secure it in a supine position.

  • Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding tissue.

  • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Insert the nylon filament into the ICA through a small incision in the ECA stump.

  • Advance the filament approximately 9-10 mm into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is typically confirmed by a sharp drop in cerebral blood flow (>80%) as measured by Laser-Doppler flowmetry.[1]

  • After the desired occlusion period (e.g., 1-2 hours), gently withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the mouse to recover on a heating pad.

  • Sham-operated animals undergo the same surgical procedure without the insertion of the filament.

This compound Administration

Materials:

  • This compound (GK)

  • Vehicle solution (e.g., normal saline containing glycerine, ethanol, and DMSO)[1]

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Dissolve this compound in the vehicle solution to the desired concentrations (e.g., 2, 4, and 8 mg/kg).[1]

  • Administer the GK solution or vehicle intraperitoneally at the onset of reperfusion.[1]

  • For studies on angiogenesis, repeated doses (e.g., twice daily for 14 days) may be required.[3]

Neurological Deficit Scoring

This protocol assesses the neurological outcome following cerebral ischemia.

Procedure:

  • At a predetermined time point after MCAO (e.g., 24 hours), evaluate the neurological deficits using a 5-point scale:

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Decreased resistance to lateral push (and forelimb flexion).

    • 3: Unidirectional circling.

    • 4: Longitudinal spinning or barrel rolling.

    • 5: No spontaneous movement or death.

  • The scoring should be performed by an investigator blinded to the experimental groups.

Infarct Volume Measurement

This protocol quantifies the extent of brain injury.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • At the end of the experiment, euthanize the mice and carefully remove the brains.

  • Chill the brains at -20°C for 30 minutes to harden the tissue.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Immerse the sections in 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections.

  • Use image analysis software to calculate the infarct area in each slice and sum the areas to determine the total infarct volume. The infarct volume is often expressed as a percentage of the total brain volume.

III. Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through multiple signaling pathways. The diagrams below illustrate the key mechanisms identified in the context of cerebral ischemia.

Inhibition of Mitochondrial Fission and Apoptosis

This compound has been shown to inhibit the mitochondrial fission pathway, which is a critical step in the apoptotic cascade following ischemic injury.[1][2][7]

G cluster_0 Cerebral Ischemia/Reperfusion cluster_1 Mitochondrial Fission Pathway cluster_2 This compound Intervention Ischemia Ischemia/Reperfusion Drp1_GSK3b_Binding Increased Drp1 and GSK-3β Binding Ischemia->Drp1_GSK3b_Binding Mitochondrial_Translocation Drp1 and GSK-3β Translocation to Mitochondria Drp1_GSK3b_Binding->Mitochondrial_Translocation Mitochondrial_Fission Mitochondrial Fission Mitochondrial_Translocation->Mitochondrial_Fission mPTP_Opening mPTP Opening Mitochondrial_Fission->mPTP_Opening Apoptosis Neuronal Apoptosis mPTP_Opening->Apoptosis GK This compound GK->Drp1_GSK3b_Binding Inhibits GK->Mitochondrial_Translocation Inhibits

Caption: this compound's inhibition of the mitochondrial fission pathway.

Promotion of Angiogenesis via JAK2/STAT3 Pathway

This compound can promote the formation of new blood vessels in the ischemic penumbra by activating the JAK2/STAT3 signaling pathway.[3]

G cluster_0 This compound Action cluster_1 Angiogenesis Signaling Pathway GK This compound JAK2 JAK2 Activation GK->JAK2 STAT3 STAT3 Activation JAK2->STAT3 HIF1a HIF-1α Upregulation STAT3->HIF1a VEGF VEGF Upregulation HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound's promotion of angiogenesis via JAK2/STAT3.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for evaluating this compound in a mouse model of cerebral ischemia.

G cluster_0 Experimental Phases cluster_1 Outcome Measures Animal_Model Induce MCAO in Mice Treatment Administer this compound or Vehicle at Reperfusion Animal_Model->Treatment Assessment_24h 24h Post-MCAO Assessment Treatment->Assessment_24h Assessment_LongTerm Long-term Assessment (e.g., 14 days) Treatment->Assessment_LongTerm Neuro_Score Neurological Scoring Assessment_24h->Neuro_Score Infarct_Volume Infarct Volume Measurement Assessment_24h->Infarct_Volume Molecular_Analysis Molecular Analysis (Western Blot, IHC) Assessment_24h->Molecular_Analysis Angiogenesis_Assay Angiogenesis Assessment Assessment_LongTerm->Angiogenesis_Assay Assessment_LongTerm->Molecular_Analysis

Caption: Experimental workflow for this compound evaluation.

References

Application Notes & Protocols: Quantification of Ginkgolide K in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed methodology for the quantitative analysis of Ginkgolide K in plasma samples using High-Performance Liquid Chromatography (HPLC), with a primary focus on tandem mass spectrometry (MS/MS) detection due to its superior sensitivity and selectivity for this application.

Introduction

This compound, a derivative of Ginkgolide B, is a potent natural platelet-activating factor (PAF) antagonist isolated from the leaves of Ginkgo biloba.[1] It has demonstrated protective effects against cerebral ischemia, making it a compound of significant interest in pharmaceutical research.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, toxicokinetic, and clinical studies.

While traditional HPLC with UV detection is a common analytical technique, its application for quantifying this compound in plasma is limited by the compound's weak UV chromophore. For the analysis of ginkgolides in phytopharmaceutical preparations, HPLC with UV detection at 220 nm has been utilized. However, the low concentrations typically found in plasma after administration necessitate more sensitive detection methods. Therefore, this protocol will focus on a validated Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method, which offers the required sensitivity and selectivity for robust quantification in a complex biological matrix like plasma.[1][2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound in plasma.

  • This compound reference standard (>98% purity)

  • Internal Standard (IS): Diazepam or Bilobalide[1][2]

  • Methanol (HPLC or MS grade)

  • Acetonitrile (HPLC or MS grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (MS grade)

  • Ammonium formate

  • Ultrapure water

  • Blank plasma (human or rat, depending on the study)

A UPLC system coupled with a triple quadrupole mass spectrometer is recommended. The following are representative systems and components:

  • UPLC System: Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S, Sciex Triple Quad™ 6500+, or equivalent, equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Agilent ZORBAX SB-Aq (4.6 mm × 50 mm, 1.8 µm) or Ace C18-AR (2.1 mm × 50 mm, 3 µm).[1][2]

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol or a methanol-water mixture to create working solutions for calibration curve and quality control (QC) samples. The internal standard working solution is prepared by diluting its stock solution to a fixed concentration (e.g., 100 ng/mL).

Liquid-liquid extraction is a common and effective method for extracting this compound from plasma.[1][2]

  • Thaw frozen plasma samples at room temperature.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.[1][2]

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for analysis.

The following tables summarize the recommended UPLC-MS/MS conditions, which may require optimization based on the specific instrumentation used.

Table 1: UPLC Conditions

ParameterCondition 1Condition 2
Column Agilent ZORBAX SB-Aq (4.6 mm × 50 mm, 1.8 µm)[1]Ace C18-AR (2.1 mm × 50 mm, 3 µm)[2]
Mobile Phase A 0.5% Formic acid in water[1]20 mM Ammonium formate in water (pH 5.4 with formic acid)[2]
Mobile Phase B Methanol[1]Acetonitrile[2]
Flow Rate 0.4 mL/min0.3 mL/min
Injection Volume 5 µL10 µL
Column Temp. 35°C40°C
Gradient Gradient elution is typically used. A representative gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to the initial conditions for re-equilibration.Gradient elution is typically used. A representative gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to the initial conditions for re-equilibration.

Table 2: Mass Spectrometry Conditions

ParameterCondition 1Condition 2
Ionization Mode Positive Electrospray Ionization (ESI+)[1]Negative Electrospray Ionization (ESI-)[2]
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 407.1 → 389.2[1]Not explicitly stated for this compound, but a representative transition for a similar ginkgolide (Ginkgolide A) is m/z 407.2 → 351.1 in negative mode.
MRM Transition (IS - Diazepam) m/z 285.1 → 193.1[1]N/A
MRM Transition (IS - Bilobalide) N/ANot explicitly stated, but a representative transition is m/z 325.1 → 183.0.
Capillary Voltage 3.5 kV3.0 kV
Source Temp. 150°C150°C
Desolvation Temp. 450°C500°C
Cone Gas Flow 50 L/hr50 L/hr
Desolvation Gas Flow 900 L/hr1000 L/hr

Method Validation

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized in the table below.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in blank plasma.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve with a correlation coefficient (r²) ≥ 0.99.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed as intra-day and inter-day precision.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ).
Accuracy The closeness of the mean test results obtained by the method to the true value. Assessed as intra-day and inter-day accuracy.Within ±15% of the nominal concentration (±20% at the LLOQ).
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples with those for unextracted standards.Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the nominal concentrations.

Data Presentation

The following tables present a summary of quantitative data for this compound analysis from a representative study.

Table 4: Calibration Curve and Linearity for this compound in Plasma

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.189 - 189[1]> 0.99

Table 5: Precision and Accuracy Data for this compound in Human Plasma[2]

QC LevelNominal Conc. (ng/mL)Intra-day Precision (RSD%)Intra-day Accuracy (%)Inter-day Precision (RSD%)Inter-day Accuracy (%)
LLOQ0.189< 10.7-4.6 to 12.3< 10.7-4.6 to 12.3
Low0.378< 10.7-4.6 to 12.3< 10.7-4.6 to 12.3
Medium37.8< 10.7-4.6 to 12.3< 10.7-4.6 to 12.3
High170< 10.7-4.6 to 12.3< 10.7-4.6 to 12.3

Table 6: Recovery of this compound from Human Plasma[2]

AnalyteQC LevelMean Extraction Recovery (%)
This compoundLow, Medium, High78.5 - 82.5

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound in plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_ea Add Ethyl Acetate (1 mL) vortex1->add_ea vortex2 Vortex (5 min) add_ea->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Acquisition and Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Analytical Method cluster_validation Method Validation method UPLC-MS/MS Method sample_prep Liquid-Liquid Extraction method->sample_prep separation Reversed-Phase UPLC method->separation detection Tandem Mass Spectrometry (MRM) method->detection validation Validation Parameters selectivity Selectivity validation->selectivity linearity Linearity validation->linearity precision Precision validation->precision accuracy Accuracy validation->accuracy recovery Recovery validation->recovery stability Stability validation->stability

Caption: Key components of the analytical method and validation.

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Ginkgolide K and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide K, a potent platelet-activating factor (PAF) antagonist, is a terpene trilactone isolated from the leaves of Ginkgo biloba.[1] Its potential therapeutic effects, particularly in the context of cerebral ischemia, have garnered significant interest within the scientific community.[1] Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and selective method for the quantification of this compound in various biological matrices. This document provides detailed application notes and protocols for the UPLC-MS/MS analysis of this compound and its primary metabolites, which are predominantly hydrolyzed forms. In biological systems, the lactone rings of ginkgolides can undergo hydrolysis to form open-ring carboxylate metabolites.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the UPLC-MS/MS analysis of this compound. These values are compiled from various studies and may serve as a starting point for method development and validation.

Table 1: Mass Spectrometry Parameters for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
This compound407.1389.2ESI+[1]
This compound425.2367.1ESI-Not explicitly found for GK, but analogous to GB
Ginkgolide A407.0351.0ESI-[2]
Ginkgolide B423.0367.0ESI-[2]
Internal Standard (Diazepam)285.08193.1ESI+[1]
Internal Standard (Bilobalide)325.0182.85ESI-[3]
Internal Standard (Andrographolide)349.0287.0ESI-[2]

Table 2: Chromatographic and Method Validation Parameters for this compound

ParameterValueMatrixReference
Lower Limit of Quantification (LLOQ)0.189–0.200 ng/mLHuman Plasma[4]
Linearity Range1-200 ng/mLRat Plasma[5]
Linearity Range0.5-50 ng/mLRat Brain[5]
Intra-day Precision (%RSD)< 10.7%Human Plasma[4]
Inter-day Precision (%RSD)< 10.7%Human Plasma[4]
Accuracy (%RE)-4.6% to 12.3%Human Plasma[4]
Extraction Recovery78.5–82.5%Human Plasma[4]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the UPLC-MS/MS analysis of this compound and its metabolites.

Protocol 1: Sample Preparation from Plasma

This protocol is based on a liquid-liquid extraction method, which is commonly used for the extraction of ginkgolides from biological matrices.[1][4]

Materials:

  • Plasma samples (stored at -80°C)

  • Internal Standard (IS) working solution (e.g., Diazepam or Bilobalide)

  • Ethyl acetate (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Centrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 12,000 rpm and 4°C)

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of the internal standard working solution to each plasma sample.

  • Vortex mix for 30 seconds.

  • To acidify the sample and facilitate extraction, add 20 µL of 1% formic acid in water and vortex briefly.[4]

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex mix vigorously for 3 minutes to ensure thorough extraction.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[5]

  • Carefully transfer the upper organic layer (ethyl acetate) to a new centrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 1 minute to dissolve the analytes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)

  • UPLC column: Agilent ZORBAX SB-Aq column (4.6 mm × 50 mm, 1.8 µm)[1] or an Ace C18-AR column (2.1 mm × 50 mm, 3 µm).[4]

UPLC Conditions:

  • Mobile Phase A: 0.5% formic acid in water.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-3 min: 30% to 90% B

    • 3-4 min: 90% B

    • 4-4.1 min: 90% to 30% B

    • 4.1-5 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte and desired sensitivity.[1][4]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions: Refer to Table 1 for specific precursor and product ions. The collision energy and cone voltage should be optimized for each analyte and instrument.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the UPLC-MS/MS analysis of this compound from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation to Dryness Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound analysis.

Metabolic Pathway of this compound

The primary metabolic transformation of ginkgolides in biological systems involves the hydrolysis of one or more of their three lactone rings (E, F, and C) to form the corresponding carboxylate metabolites.

G cluster_metabolites Hydrolyzed Metabolites GK This compound (Trilactone) MonoC Monocarboxylate Metabolites GK->MonoC Hydrolysis (Ring E, F, or C opening) DiC Dicarboxylate Metabolites MonoC->DiC Further Hydrolysis TriC Tricarboxylate Metabolite DiC->TriC Complete Hydrolysis

Caption: Hydrolytic metabolism of this compound.

References

Application Notes and Protocols for Preparing Ginkgolide K Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide K is a terpene trilactone isolated from the leaves of the Ginkgo biloba tree. It has garnered significant interest in biomedical research due to its neuroprotective and anti-inflammatory properties.[1][2][3] Proper preparation of this compound stock solutions is a critical first step for accurate and reproducible in vitro cell culture experiments. These application notes provide a detailed protocol for the solubilization, sterilization, and storage of this compound to ensure its stability and efficacy in experimental settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and concentration calculations.

PropertyValueReference(s)
Molecular Weight 406.38 g/mol [1][2][4]
Molecular Formula C₂₀H₂₂O₉[2][4]
CAS Number 153355-70-5[2]
Appearance Solid[5]
Solubility (DMSO) ≥ 50 mg/mL (approx. 123 mM)[1][2]
Solubility (Ethanol) Soluble[6]
Storage Temperature -20°C[7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent due to the high solubility of this compound.[1][2]

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Optional: Water bath or heat block

Procedure:

  • Determine the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 406.38 g/mol x 1000 mg/g

      • Mass (mg) = 4.06 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 4.06 mg of this compound powder into the tared tube.

  • Dissolving this compound in DMSO:

    • Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used to facilitate dissolution if necessary. Some sources suggest that for higher concentrations, heating up to 80°C can be applied.[2]

  • Sterilization:

    • The DMSO stock solution is considered self-sterilizing. However, to ensure sterility, it is recommended to filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial. This is particularly important if the solution will be used for long-term experiments or with sensitive cell lines.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage. When stored at -20°C, the stock solution should be used within one month; for storage up to six months, -80°C is recommended.[7]

Note on Final Concentration in Cell Culture Media:

DMSO can be toxic to cells at higher concentrations.[8][9] It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability or experimental outcomes, typically recommended to be below 0.5%.[8][9] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Experimental Workflow

The following diagram illustrates the workflow for preparing a this compound stock solution.

G cluster_0 Preparation cluster_1 Sterilization & Storage A Calculate required mass of this compound B Weigh this compound powder A->B C Add sterile DMSO B->C D Vortex to dissolve C->D E Sterile filter (0.22 µm) D->E F Aliquot into single-use volumes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as autophagy, inflammation, and apoptosis. Understanding these pathways is crucial for designing experiments and interpreting results.

One of the prominent pathways affected by this compound is the AMPK/mTOR/ULK1 pathway, which is central to the regulation of autophagy.[1][7] this compound can also influence inflammatory responses by suppressing the NF-κB signaling pathway.[10] Furthermore, it has demonstrated neuroprotective effects by inhibiting mitochondrial fission through modulation of GSK-3β.[11][12] Another identified pathway is the JAK2/STAT3 pathway, which is involved in angiogenesis.[13]

The following diagram provides a simplified representation of some of the signaling pathways influenced by this compound.

G cluster_0 Autophagy Regulation cluster_1 Neuroprotection cluster_2 Angiogenesis GK This compound AMPK AMPK GK->AMPK GSK3b GSK-3β GK->GSK3b JAK2 JAK2 GK->JAK2 mTOR mTOR AMPK->mTOR ULK1 ULK1 mTOR->ULK1 Autophagy Autophagy ULK1->Autophagy MitoFission Mitochondrial Fission GSK3b->MitoFission STAT3 STAT3 JAK2->STAT3 Angiogenesis Angiogenesis STAT3->Angiogenesis

References

Application Notes and Protocols for In Vivo Studies of Ginkgolide K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Ginkgolide K (GK), a bioactive terpene trilactone isolated from Ginkgo biloba leaves. The protocols and data presented herein are compiled from various preclinical studies investigating the neuroprotective and pro-angiogenic effects of GK, particularly in the context of ischemic stroke.

I. Quantitative Data Summary

The following tables summarize the reported in vivo dosages and administration routes for this compound in rodent models of ischemic stroke.

Table 1: this compound Dosage and Administration in Mouse Models of Ischemic Stroke

Animal ModelAdministration RouteDosage (mg/kg)Dosing RegimenKey OutcomesReference(s)
Transient Middle Cerebral Artery Occlusion (tMCAO)Intraperitoneal (i.p.)2, 4, 8Single dose at the onset of reperfusionDose-dependent reduction in infarct volume, neurological deficits, and brain water content.[1][1]
tMCAOIntraperitoneal (i.p.)3.5, 7.0, 14.0Twice daily for 2 weeksAttenuated neurological impairments and promoted angiogenesis.[2][2]

Table 2: this compound Dosage and Administration in Rat Models of Ischemic Stroke

Animal ModelAdministration RouteDosage (mg/kg)Dosing RegimenKey OutcomesReference(s)
Middle Cerebral Artery Occlusion (MCAO)Intravenous (i.v.)2, 4, 8Once daily for 5 days before MCAOSignificantly diminished infarct volume and brain water content; improved neurological deficit score.[3][3]

II. Experimental Protocols

A. Preparation of this compound for In Vivo Administration

Materials:

  • This compound (GK) powder

  • Normal saline

  • Glycerine

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Weigh the required amount of this compound powder under sterile conditions.

  • To create a stock solution, dissolve this compound in a small volume of DMSO.

  • For final formulation, dilute the stock solution in a vehicle of normal saline mixed with glycerine and ethanol to achieve the desired final concentration.[1]

  • Ensure the final concentration of DMSO is minimal to avoid toxicity.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

  • Store the prepared solution appropriately, protected from light, until administration.

B. Intraperitoneal (i.p.) Injection in Mice

This protocol is a standard method for administering substances into the peritoneal cavity of a mouse.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% Ethanol

  • Animal scale

Protocol:

  • Weigh the mouse to accurately calculate the injection volume. The maximum recommended volume for an i.p. injection in a mouse is 10 mL/kg.[4]

  • Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The head should be slightly lower than the abdomen.[4]

  • Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location is chosen to avoid puncturing the cecum, bladder, or other vital organs.[5]

  • Insert the needle at a 30-40° angle into the peritoneal cavity.[4]

  • Slightly retract the plunger to ensure no fluid (blood or urine) is aspirated.

  • If no fluid is aspirated, slowly and steadily inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress or adverse reactions post-injection.

C. Intravenous (i.v.) Injection in Rats

This protocol describes the administration of substances via the lateral tail vein in rats.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (27-30 gauge) or butterfly catheters

  • Rat restrainer

  • Heat lamp or warm water

  • 70% Ethanol

Protocol:

  • Weigh the rat to determine the correct injection volume.

  • Place the rat in a suitable restrainer to safely immobilize it and expose the tail.

  • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible and accessible.

  • Disinfect the injection site on one of the lateral tail veins with 70% ethanol.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Successful entry into the vein can be confirmed by a flash of blood in the needle hub or by the lack of resistance upon gentle injection of a small volume.

  • Slowly administer the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

  • Return the rat to its cage and monitor for any adverse effects.

D. Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used surgical procedure to induce focal cerebral ischemia, mimicking human stroke.

Materials:

  • Anesthetic (e.g., isoflurane, chloral hydrate)

  • Surgical instruments (scissors, forceps, vessel clips)

  • Nylon monofilament (e.g., 4-0) with a rounded tip

  • Suture material

  • Heating pad

  • Laser-Doppler flowmeter (optional, for monitoring cerebral blood flow)

Protocol:

  • Anesthetize the animal (mouse or rat) and maintain its body temperature at 37°C using a heating pad.[1]

  • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]

  • Ligate the CCA and the ECA.

  • Introduce a nylon monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery. A drop in cerebral blood flow, monitored by a laser-Doppler flowmeter, confirms successful occlusion.[1]

  • After the desired period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover from anesthesia.

  • Provide post-operative care, including analgesia and easy access to food and water.

III. Visualization of Signaling Pathways and Workflows

A. Experimental Workflow for In Vivo this compound Efficacy Study

experimental_workflow cluster_prep Preparation cluster_animal_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis prep_gk Prepare this compound Solution administer_gk Administer this compound (i.p. or i.v.) prep_gk->administer_gk Vehicle Control mcao Induce Ischemic Stroke (MCAO Model) mcao->administer_gk neuro_behavior Neurological & Behavioral Tests administer_gk->neuro_behavior histology Histological Analysis (Infarct Volume) administer_gk->histology biochem Biochemical Assays (e.g., Western Blot) administer_gk->biochem data_analysis Statistical Analysis of Results neuro_behavior->data_analysis histology->data_analysis biochem->data_analysis

Caption: General workflow for assessing the efficacy of this compound in an MCAO animal model.

B. This compound-Mediated Angiogenesis via JAK2/STAT3 Signaling Pathway

jak2_stat3_pathway gk This compound jak2 JAK2 gk->jak2 Activates p_jak2 p-JAK2 jak2->p_jak2 Phosphorylation stat3 STAT3 p_stat3 p-STAT3 stat3->p_stat3 Phosphorylation p_jak2->stat3 Activates hif1a HIF-1α p_stat3->hif1a Upregulates vegf VEGF hif1a->vegf Upregulates angiogenesis Angiogenesis vegf->angiogenesis Promotes

Caption: this compound promotes angiogenesis by activating the JAK2/STAT3 signaling pathway.

C. This compound-Induced Autophagy via AMPK/mTOR/ULK1 Signaling Pathway

ampk_mTOR_ULK1_pathway gk This compound ampk AMPK gk->ampk Activates mtor mTOR ampk->mtor Inhibits ulk1 ULK1 ampk->ulk1 Activates mtor->ulk1 Inhibits autophagy Autophagy ulk1->autophagy Initiates

Caption: this compound induces protective autophagy through the AMPK/mTOR/ULK1 pathway.

References

Application Notes and Protocols for Ginkgolide K in Oxygen-Glucose Deprivation (OGD) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ginkgolide K (GK), a natural diterpene lactone isolated from Ginkgo biloba leaves, in in-vitro oxygen-glucose deprivation (OGD) and oxygen-glucose deprivation/reperfusion (OGD/R) models.[1][2] These models are widely used to simulate the ischemic conditions of stroke and to evaluate the neuroprotective potential of therapeutic compounds.[3][4]

Mechanism of Action of this compound in OGD Models

This compound exerts its neuroprotective effects through a multi-targeted mechanism, primarily by mitigating apoptosis, oxidative stress, and inflammation induced by ischemic conditions.

Anti-Apoptotic Effects:

  • Inhibition of MAPK Signaling: GK has been shown to suppress the activation of p38 and JNK signaling pathways, which are key mediators of apoptotic cell death in response to ischemic stress.[5][6] This inhibition leads to a downstream reduction in the activation of transcription factors like p53 and c-Jun.[1]

  • Mitochondrial Pathway Regulation: GK protects mitochondrial integrity and function. It prevents the collapse of the mitochondrial membrane potential and regulates the expression of apoptosis-related proteins.[1] Specifically, it inhibits the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, thereby reducing the Bax/Bcl-2 ratio.[1][6] This, in turn, suppresses the activation of caspase-9 and caspase-3, key executioners of the mitochondrial apoptosis pathway.[1][5]

  • Inhibition of Mitochondrial Fission: GK attenuates neuronal injury by inhibiting mitochondrial fission. It prevents the translocation of Drp1 and GSK-3β to the mitochondria, a process that is increased after an OGD/R insult.[2][7] GK achieves this by increasing the phosphorylation of Drp1 at Ser637 and inducing the phosphorylation of GSK-3β at Ser9.[2] This inhibition of mitochondrial fission helps to prevent the opening of the mitochondrial permeability transition pore (mPTP).[2][7]

Antioxidant and Anti-inflammatory Activity:

  • Reduction of Reactive Oxygen Species (ROS): GK treatment significantly decreases the intracellular generation of ROS in a dose-dependent manner following OGD, thereby protecting cells from oxidative damage.[1][5]

  • Anti-inflammatory Effects: GK exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines.[8] It has been shown to suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response.[8][9]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in OGD models.

Table 1: Effect of this compound on Cell Viability and Apoptosis in SH-SY5Y Cells after OGD

Treatment GroupConcentrationCell Viability (% of Control)Apoptotic Cells (% of Total)
Control-100%Normal
OGD-DecreasedIncreased
OGD + GK12.5 µg/mlSignificantly Increased vs. OGDSignificantly Decreased vs. OGD
OGD + GK25 µg/mlSignificantly Increased vs. OGDSignificantly Decreased vs. OGD
OGD + GK50 µg/mlSignificantly Increased vs. OGDSignificantly Decreased vs. OGD

Data synthesized from studies demonstrating a dose-dependent increase in cell viability and decrease in apoptosis with GK treatment.[1]

Table 2: Effect of this compound on Mitochondrial Function and Oxidative Stress in OGD Models

ParameterOGD/ROGD/R + GK (40 µM)
Mitochondrial Membrane Potential (% of Control)26.6 ± 1.3%50.1 ± 6.5%
Intracellular ROS LevelsSignificantly IncreasedSignificantly Decreased
Mitochondrial Bax ExpressionSignificantly IncreasedReversed
Cytochrome c ReleaseIncreasedAttenuated

Data extracted from studies on N2a and SH-SY5Y cells.[1][2]

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in SH-SY5Y Cells after OGD

ProteinOGDOGD + GK (12.5, 25, 50 µg/ml)
p-p38IncreasedMarkedly Decreased
p-JNKIncreasedMarkedly Decreased
p-p53IncreasedMarkedly Decreased
p-c-JunIncreasedMarkedly Decreased
BaxIncreasedMarkedly Decreased
Bcl-2DecreasedDose-dependent inhibition of downregulation
Cleaved Caspase-9IncreasedMarkedly Decreased
Cleaved Caspase-3IncreasedMarkedly Decreased

Summary of Western blot analyses demonstrating GK's modulatory effects on key apoptotic proteins.[1][5]

Experimental Protocols

Here are detailed protocols for key experiments involving the use of this compound in an OGD model.

1. Cell Culture and OGD Model Establishment

This protocol is based on methodologies used for SH-SY5Y and N2a neuroblastoma cell lines.[1][2][10]

  • Cell Culture:

    • Culture SH-SY5Y or N2a cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Plate the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger dishes for protein extraction) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Oxygen-Glucose Deprivation (OGD):

    • Before inducing OGD, wash the cells twice with glucose-free Earle's Balanced Salt Solution (EBSS) or DMEM.

    • Replace the normal culture medium with glucose-free EBSS or DMEM.

    • Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2 and 5% CO2) at 37°C for a duration of 2 to 4 hours to induce ischemic injury.[1][11]

  • Reperfusion (for OGD/R model):

    • After the OGD period, remove the plates from the hypoxic chamber.

    • Replace the glucose-free medium with the original complete culture medium (containing glucose and serum).

    • Return the plates to the normoxic incubator (95% air, 5% CO2) for a specified reperfusion period (e.g., 1, 2, 4, 6, or 24 hours).[1][2]

2. This compound Treatment

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • For pre-treatment protocols, add this compound at the desired final concentrations (e.g., 12.5, 25, 50 µg/ml or 40 µM) to the culture medium 4 hours before inducing OGD.[1][2][10]

  • For post-treatment protocols, add this compound to the fresh complete medium at the beginning of the reoxygenation/reperfusion period.[1]

  • Include a vehicle control group treated with the same concentration of DMSO used for the highest this compound concentration.

3. Assessment of Cell Viability (CCK-8 or MTT Assay)

  • At the end of the treatment and reperfusion period, add Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well according to the manufacturer's instructions.

  • Incubate the plates for the recommended time (typically 1-4 hours) at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Calculate cell viability as a percentage of the control (normoxia) group.

4. Detection of Apoptosis (Hoechst 33258 Staining)

  • After treatment, wash the cells with phosphate-buffered saline (PBS).[1]

  • Fix the cells with 4% paraformaldehyde at 4°C overnight.[1]

  • Permeabilize the cells with 0.3% Triton X-100 at room temperature for 30 minutes.[1]

  • Incubate the cells with Hoechst 33258 staining solution (e.g., 10 ng/ml) in the dark for 10 minutes.[1]

  • Wash the cells again with PBS.

  • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

5. Measurement of Intracellular ROS (DCFH-DA Assay)

  • At the end of the experiment, incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe at 37°C for a specified time.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.[1]

6. Analysis of Mitochondrial Membrane Potential (MMP)

  • Load the cells with a fluorescent probe such as Rhodamine 123 or Tetramethylrhodamine, Ethyl Ester (TMRE).[1][2]

  • Incubate at 37°C in the dark.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. A decrease in fluorescence intensity indicates a loss of MMP.

7. Western Blot Analysis

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-JNK, Bcl-2, Bax, cleaved caspase-3, etc.) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways involved in the neuroprotective effects of this compound in OGD models.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_ogd OGD/R Model cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., SH-SY5Y, N2a) plating 2. Plating for Experiments cell_culture->plating gk_treatment 3. This compound Pre- or Post-treatment plating->gk_treatment ogd 4. Oxygen-Glucose Deprivation (OGD) (2-4 hours) gk_treatment->ogd reperfusion 5. Reperfusion (1-24 hours) ogd->reperfusion viability Cell Viability (MTT/CCK-8) reperfusion->viability apoptosis Apoptosis Assays (Hoechst, Annexin V) reperfusion->apoptosis ros ROS Measurement (DCFH-DA) reperfusion->ros mmp Mitochondrial Potential (TMRE) reperfusion->mmp western_blot Western Blot reperfusion->western_blot

Caption: Experimental workflow for assessing this compound in an OGD model.

ginkgolide_k_pathways cluster_stress Cellular Stress cluster_gk Therapeutic Intervention cluster_pathways Signaling Pathways cluster_downstream Downstream Effects cluster_outcome Cellular Outcome ogd Oxygen-Glucose Deprivation (OGD) ros ROS Generation ogd->ros gsk3b GSK-3β / Drp1 Activation (Mitochondrial Translocation) ogd->gsk3b gk This compound gk->ros inhibits mapk p38 & JNK Activation gk->mapk inhibits gk->gsk3b inhibits neuroprotection Neuroprotection & Cell Survival gk->neuroprotection ros->mapk apoptosis_factors Activation of p53 & c-Jun mapk->apoptosis_factors mito_fission Mitochondrial Fission & mPTP Opening gsk3b->mito_fission bax_bcl2 Increased Bax/Bcl-2 Ratio apoptosis_factors->bax_bcl2 caspases Caspase-9 & -3 Activation bax_bcl2->caspases apoptosis Apoptosis & Neuronal Injury caspases->apoptosis mito_fission->caspases

Caption: Signaling pathways modulated by this compound in OGD-induced injury.

References

Assessing the Neuroprotective Effects of Ginkgolide K In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide K (GK), a terpene trilactone isolated from the leaves of Ginkgo biloba, has demonstrated significant neuroprotective properties in various preclinical in vivo models of neurological disorders.[1][2] As a natural antagonist of the platelet-activating factor (PAF) receptor, its therapeutic potential is attributed to a multifaceted mechanism of action that includes anti-inflammatory, anti-oxidative, and anti-apoptotic effects.[1][2][3] These application notes provide a comprehensive overview of the in vivo assessment of this compound, detailing experimental protocols and summarizing key quantitative data to guide researchers in the evaluation of its neuroprotective efficacy.

In Vivo Models and Efficacy of this compound

The primary in vivo model utilized to evaluate the neuroprotective effects of this compound is the transient middle cerebral artery occlusion (MCAO) model in rodents, which mimics ischemic stroke.[1][2][4] Additionally, its therapeutic potential has been investigated in transgenic mouse models of Alzheimer's disease, such as APP/PS1 mice.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from representative in vivo studies assessing the neuroprotective effects of this compound.

Table 1: Efficacy of this compound in a Mouse Model of Ischemic Stroke (MCAO)

ParameterVehicle (MCAO)This compound (2 mg/kg)This compound (4 mg/kg)This compound (8 mg/kg)Positive Control (Edaravone 10 mg/kg)Reference
Infarct Volume (%) HighDose-dependent reductionDose-dependent reductionSignificant reductionSignificant reduction[1]
Neurological Score High deficitDose-dependent improvementDose-dependent improvementSignificant improvementSignificant improvement[1]
Brain Water Content (%) HighDose-dependent reductionDose-dependent reductionSignificant reductionSignificant reduction[1]

Table 2: Efficacy of this compound in a Rat Model of Ischemic Stroke (MCAO)

ParameterVehicle (MCAO)This compound (2 mg/kg)This compound (4 mg/kg)This compound (8 mg/kg)Reference
Infarct Volume (%) HighSignificant reductionSignificant reductionSignificant reduction[2][7]
Neurological Deficit Score High deficitSignificant improvementSignificant improvementSignificant improvement[2][7]
Brain Water Content (%) HighSignificant reductionSignificant reductionSignificant reduction[2][7]
SOD Activity (U/mgprot) DecreasedMarkedly reversed towards normalMarkedly reversed towards normalMarkedly reversed towards normal[2][7]
MDA Content (nmol/mgprot) IncreasedMarkedly reversed towards normalMarkedly reversed towards normalMarkedly reversed towards normal[2][7]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. These include the inhibition of mitochondrial fission and apoptosis, reduction of oxidative stress, and promotion of angiogenesis.

Diagram of this compound's Neuroprotective Signaling Pathways

Ginkgolide_K_Signaling cluster_upstream Ischemic Insult cluster_GK Therapeutic Intervention Ischemia/Reperfusion Ischemia/Reperfusion GSK3b GSK-3β Ischemia/Reperfusion->GSK3b activates ROS Oxidative Stress (ROS Production) Ischemia/Reperfusion->ROS induces p38_JNK p38/JNK MAPK Pathway Ischemia/Reperfusion->p38_JNK activates GK This compound GK->GSK3b inhibits MitoFission Mitochondrial Fission GK->MitoFission inhibits GK->ROS reduces JAK2_STAT3 JAK2/STAT3 Pathway GK->JAK2_STAT3 activates GK->p38_JNK inhibits Drp1 Drp1 GSK3b->Drp1 activates Drp1->MitoFission induces mPTP mPTP Opening MitoFission->mPTP promotes Apoptosis Apoptosis mPTP->Apoptosis triggers Neuroprotection Neuroprotection & Neuronal Survival ROS->Apoptosis induces Angiogenesis Angiogenesis JAK2_STAT3->Angiogenesis promotes p38_JNK->Apoptosis promotes

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of this compound in an MCAO mouse model.

Experimental_Workflow cluster_setup Animal Model & Treatment cluster_assessment Assessment of Neuroprotection cluster_analysis Data Analysis MCAO Induction of MCAO in Mice/Rats Treatment Administration of This compound or Vehicle MCAO->Treatment Behavioral Behavioral Tests (e.g., Neurological Score, Morris Water Maze) Treatment->Behavioral Histological Histological Analysis (e.g., TTC Staining for Infarct Volume) Treatment->Histological Biochemical Biochemical Assays (e.g., SOD, MDA) Treatment->Biochemical Molecular Molecular Analysis (e.g., Western Blot for Signaling Proteins) Treatment->Molecular Data Data Collection and Statistical Analysis Behavioral->Data Histological->Data Biochemical->Data Molecular->Data

Caption: Experimental workflow for in vivo assessment.

Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the induction of transient focal cerebral ischemia in mice, a widely used model for stroke research.[4][8][9]

Materials:

  • Male C57BL/6 mice (18-22 g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad with a rectal probe

  • Surgical microscope

  • Micro-surgical instruments

  • 6-0 nylon monofilament with a silicon-coated tip

  • Laser-Doppler flowmetry probe

  • Sutures

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance). Place the mouse in a supine position on a heating pad to maintain body temperature at 37±0.5°C.

  • Surgical Incision: Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA and the origin of the ECA.

  • Filament Insertion: Make a small incision in the ECA stump. Insert the silicon-coated 6-0 nylon monofilament through the incision into the ECA and advance it to the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a significant drop ( >70%) in cerebral blood flow as measured by Laser-Doppler flowmetry.

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60-90 minutes).

  • Reperfusion: Gently withdraw the filament to allow for reperfusion.

  • Wound Closure: Close the neck incision with sutures.

  • Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery.

Protocol 2: Assessment of Neurological Deficit

Neurological deficits are assessed to evaluate the extent of ischemic brain injury.[2][7]

Scoring System (0-4 scale):

  • 0: No observable neurological deficit.

  • 1: Forelimb flexion (contralateral to the ischemic side).

  • 2: Circling behavior towards the contralateral side.

  • 3: Leaning or falling to the contralateral side.

  • 4: No spontaneous motor activity or unconsciousness.

Procedure:

  • Place the mouse on a flat surface.

  • Observe its posture, spontaneous activity, and limb movement for at least 2 minutes.

  • Assign a score based on the criteria above. This is typically performed 24 hours after MCAO.

Protocol 3: Infarct Volume Measurement by TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the infarct volume in the brain.[2][7]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • Brain Extraction: 24 hours after MCAO, euthanize the mouse and carefully extract the brain.

  • Slicing: Chill the brain at -20°C for 20 minutes to harden it for slicing. Place the brain in a brain matrix and cut it into 2 mm coronal sections.

  • Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Fixation: Fix the stained slices in 4% PFA overnight.

  • Image Analysis: Scan or photograph the brain slices. Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the hemisphere for each slice.

  • Calculation: Calculate the infarct volume as a percentage of the total hemisphere volume, correcting for edema.

Protocol 4: Assessment of Oxidative Stress

A. Superoxide Dismutase (SOD) Activity Assay

Materials:

  • Brain tissue homogenate

  • SOD assay kit (commercially available)

  • Spectrophotometer or microplate reader

Procedure:

  • Tissue Homogenization: Homogenize the brain tissue from the ischemic hemisphere in ice-cold lysis buffer provided in the kit.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Assay: Follow the manufacturer's instructions for the SOD assay kit. Typically, this involves a colorimetric reaction where the inhibition of a chromogen reduction by SOD is measured.

  • Measurement: Read the absorbance at the specified wavelength using a spectrophotometer or microplate reader.

  • Calculation: Calculate the SOD activity (usually expressed as U/mg of protein) based on a standard curve.

B. Malondialdehyde (MDA) Assay

Materials:

  • Brain tissue homogenate

  • MDA assay kit (commercially available, typically based on the TBARS method)

  • Spectrophotometer or microplate reader

Procedure:

  • Tissue Homogenization and Centrifugation: Prepare the brain tissue supernatant as described for the SOD assay.

  • Assay: Follow the manufacturer's protocol for the MDA assay kit. This usually involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

  • Measurement: Measure the absorbance of the colored product at the recommended wavelength.

  • Calculation: Determine the MDA concentration (typically in nmol/mg of protein) from a standard curve.

Protocol 5: Western Blot Analysis of Signaling Proteins

This protocol is for the detection and quantification of key proteins in the signaling pathways affected by this compound, such as Drp1, GSK-3β, p-p38, and JNK.

Materials:

  • Brain tissue from the ischemic hemisphere

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Drp1, anti-GSK-3β, anti-phospho-p38, anti-phospho-JNK, and loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize brain tissue in RIPA buffer. Centrifuge and collect the supernatant.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the in vivo evaluation of this compound's neuroprotective effects. The evidence strongly suggests that this compound mitigates ischemic brain injury through multiple mechanisms, including the preservation of mitochondrial integrity, reduction of oxidative stress, and promotion of angiogenesis. These findings underscore the therapeutic potential of this compound for the treatment of neurodegenerative diseases and stroke. Further research utilizing these standardized protocols will be crucial for the clinical translation of this promising natural compound.

References

Application Notes and Protocols for Assessing Cell Viability in Ginkgolide K-Treated Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ginkgolide K, a terpene trilactone extracted from the leaves of the Ginkgo biloba tree, has demonstrated significant neuroprotective properties.[1][2][3][4][5] It has been shown to mitigate neuronal injury in models of ischemic stroke and neurodegenerative diseases.[1][2][3][4][5] The protective effects of this compound are attributed to its ability to inhibit mitochondrial fission, reduce oxidative stress, and suppress apoptosis.[1][5][6][7][8][9] These application notes provide detailed protocols for assessing the viability of neuronal cells treated with this compound, enabling researchers to quantify its neuroprotective efficacy. The protocols cover key assays for measuring metabolic activity, membrane integrity, and apoptosis.

Data Presentation: Efficacy of this compound in Neuronal Cell Viability

The following tables summarize the quantitative effects of this compound on neuronal cells subjected to various stress conditions, as reported in peer-reviewed studies.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity

Cell LineStressorThis compound ConcentrationAssayOutcomeReference
PC120.3 mM H₂O₂10, 50, 100 µMMTTIncreased cell viability[6][7][8]
PC120.3 mM H₂O₂10, 50, 100 µMLDHSuppressed LDH release[6][7][8]
SH-SY5YOxygen-Glucose Deprivation (OGD)12.5, 25, 50 µg/mlCCK-8Increased cell viability in a dose-dependent manner[10]
SH-SY5YAmyloid βNot specifiedWST-1Promoted cell viability[2][3]
N2aOGD/Reperfusion40 µMAnnexin V-FITC/PIAttenuated apoptosis[1][9]

Table 2: Effect of this compound on Apoptotic Markers

Cell LineStressorThis compound ConcentrationApoptotic MarkerOutcomeReference
PC120.3 mM H₂O₂10, 50, 100 µMCaspase-3 ActivityInhibited[6][7][8]
PC120.3 mM H₂O₂10, 50, 100 µMCaspase-9 ActivityInhibited[6][7][8]
N2aOGD/Reperfusion40 µMCleaved Caspase-3Attenuated increase[9]
N2aOGD/Reperfusion40 µMCleaved Caspase-9Attenuated increase[9]
N2aOGD/Reperfusion40 µMMitochondrial BaxReversed increase[1][9]
SH-SY5YOGD12.5, 25, 50 µg/mlBax/Bcl-2 RatioDecreased[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Materials:

  • Neuronal cells (e.g., PC12, SH-SY5Y)

  • This compound

  • Stress-inducing agent (e.g., H₂O₂, glutamate)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl)[13]

  • Microplate reader

Protocol:

  • Seed neuronal cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[6]

  • Induce cellular stress by adding the appropriate agent (e.g., 0.3 mM H₂O₂) for the desired time.[6]

  • Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12]

  • Incubate the plate at 37°C for 3-4 hours.[12][13]

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[11][14]

Materials:

  • Neuronal cells

  • This compound

  • Stress-inducing agent

  • 96-well plates

  • LDH assay kit (containing substrate, dye, and cofactor solutions)

  • Microplate reader

Protocol:

  • Seed and treat cells with this compound and the stress-inducing agent as described in the MTT assay protocol.

  • After treatment, centrifuge the 96-well plate to pellet any detached cells.

  • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[15][16]

  • Prepare the LDH assay reaction mixture according to the manufacturer's instructions. Typically, this involves mixing equal volumes of the substrate, dye, and cofactor solutions.[16][17]

  • Add 100 µL of the LDH assay reaction mixture to each well containing the supernatant.[17]

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[14][17] A background reading at 690 nm can be subtracted.[17]

  • Calculate LDH release as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[18][19][20][21]

Materials:

  • Neuronal cells

  • This compound

  • Stress-inducing agent

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Annexin-binding buffer

  • Flow cytometer

Protocol:

  • Seed and treat cells as previously described.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use gentle trypsinization.[19][22]

  • Wash the cells twice with cold PBS and resuspend them in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.[20]

  • Incubate the cells at room temperature for 15 minutes in the dark.[20]

  • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently.[20]

  • Analyze the stained cells by flow cytometry as soon as possible.[20]

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathways and Experimental Workflows

This compound Neuroprotective Signaling Pathway

This compound exerts its neuroprotective effects through multiple signaling pathways. It inhibits mitochondrial fission by preventing the translocation of Drp1 and GSK-3β to the mitochondria.[1][5][23] This leads to the preservation of mitochondrial membrane potential and a reduction in the opening of the mitochondrial permeability transition pore (mPTP).[1][5][23] Furthermore, this compound can suppress apoptosis by inhibiting the p38 and JNK signaling pathways, which in turn reduces the expression of pro-apoptotic proteins like Bax and cleaved caspases.[10] It also demonstrates antioxidant properties by activating the Akt/Nrf2 pathway.[24][25]

GinkgolideK_Pathway GK This compound Drp1 Drp1 GK->Drp1 inhibits translocation GSK3b GSK-3β GK->GSK3b inhibits translocation p38_JNK p38/JNK Pathway GK->p38_JNK Akt_Nrf2 Akt/Nrf2 Pathway GK->Akt_Nrf2 Stress Ischemic Stress / Oxidative Stress Stress->Drp1 Stress->GSK3b Stress->p38_JNK MitoFission Mitochondrial Fission Drp1->MitoFission GSK3b->MitoFission mPTP mPTP Opening MitoFission->mPTP Apoptosis Apoptosis mPTP->Apoptosis CellViability Neuronal Cell Viability Apoptosis->CellViability p38_JNK->Apoptosis Antioxidant Antioxidant Response Akt_Nrf2->Antioxidant Antioxidant->Apoptosis Antioxidant->CellViability

Caption: this compound neuroprotective signaling pathways.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound.

Experimental_Workflow Start Start: Neuronal Cell Culture Treatment This compound Pre-treatment Start->Treatment Stress Induce Cellular Stress (e.g., OGD, H₂O₂) Treatment->Stress Viability Cell Viability Assays (MTT, LDH) Stress->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Stress->Apoptosis Analysis Data Analysis and Interpretation Viability->Analysis Apoptosis->Analysis Conclusion Conclusion on Neuroprotective Efficacy Analysis->Conclusion

Caption: Experimental workflow for this compound studies.

References

Application Notes and Protocols: Measuring the Effect of Ginkgolide K on Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide K, a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant interest in the scientific community for its potential therapeutic properties. Emerging research suggests that this compound may play a role in modulating cellular apoptosis, or programmed cell death. The ability to accurately measure the pro- or anti-apoptotic effects of this compound is crucial for understanding its mechanism of action and evaluating its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.

These application notes provide a comprehensive overview of the key techniques and detailed protocols for assessing the impact of this compound on apoptosis. The included methodologies cover the evaluation of cell viability, quantification of apoptotic cells, and analysis of key protein markers and signaling pathways involved in the apoptotic process.

Data Presentation: Quantitative Effects of this compound on Apoptosis

The following tables summarize quantitative data from studies investigating the effects of this compound on various cell lines. These tables are intended to provide a reference for expected outcomes and to aid in experimental design.

Table 1: Effect of this compound on Cell Viability and Apoptosis

Cell LineThis compound ConcentrationTreatment DurationAssayObserved Effect
SH-SY5Y Neuroblastoma50 µg/mL72 hoursAnnexin V/PI Flow CytometrySignificantly attenuated Aβ-induced apoptosis.[1]
Primary Hippocampal Neurons20 µg/mLPre-treatmentFlow Cytometry, TUNELSignificantly reduced TNF-α induced apoptosis.[2]
APP/PS1-HEK293100 µg/mL48 hoursCCK-8 AssayIncreased cell viability.[3]

Table 2: Modulation of Apoptosis-Related Protein Expression by this compound

Cell LineThis compound ConcentrationTreatment DurationProteinAnalytical MethodModulation
SH-SY5Y Neuroblastoma50 µg/mL72 hoursCaspase-3Activity AssayDecreased Aβ-induced activity.[1]
SH-SY5Y Neuroblastoma50 µg/mL72 hoursCaspase-8Activity AssayDecreased Aβ-induced activity.[1]
Primary Hippocampal Neurons20 µg/mLPre-treatmentBcl-2qRT-PCRUpregulated.[2]
Primary Hippocampal Neurons20 µg/mLPre-treatmentBaxqRT-PCRDownregulated.[2]
Primary Hippocampal Neurons20 µg/mLPre-treatmentCaspase-3, -7, -8, -9qRT-PCRDownregulated.[2]
APP/PS1-HEK293100 µg/mL48 hoursBcl-2Western Blot, qRT-PCRIncreased expression.[3]
APP/PS1-HEK293100 µg/mL48 hoursBaxWestern Blot, qRT-PCRDecreased expression.[3]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Quantification of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Bax)

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. This protocol focuses on Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) proteins, the ratio of which is a critical determinant of cell fate.

Materials:

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound as desired. Wash cells with cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GINKGOLIDE_K_APOPTOSIS_PATHWAY cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds Casp8 Caspase-8 TNFR->Casp8 Activates Casp3_ext Caspase-3 Casp8->Casp3_ext Activates Apoptosis_ext Apoptosis Casp3_ext->Apoptosis_ext Executes Bax Bax Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2 Bcl-2 Bcl2->Mito Inhibits permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3_int Caspase-3 Casp9->Casp3_int Activates Apoptosis_int Apoptosis Casp3_int->Apoptosis_int Executes GinkgolideK This compound GinkgolideK->Casp8 Downregulates GinkgolideK->Bax Downregulates GinkgolideK->Bcl2 Upregulates GinkgolideK->Casp9 Downregulates

Caption: this compound's anti-apoptotic signaling pathways.

APOPTOSIS_DETECTION_WORKFLOW cluster_flow Flow Cytometry cluster_wb Western Blotting start Cell Culture (e.g., SH-SY5Y) treatment Treat with this compound (and controls) start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest wash_pbs Wash with cold PBS harvest->wash_pbs lyse Lyse Cells (RIPA Buffer) harvest->lyse stain Stain with Annexin V-FITC & PI wash_pbs->stain analyze_flow Analyze on Flow Cytometer stain->analyze_flow quantify Quantify Apoptotic Populations analyze_flow->quantify quantify_protein Quantify Protein (BCA Assay) lyse->quantify_protein sds_page SDS-PAGE & Transfer quantify_protein->sds_page probe Probe with Antibodies (Bcl-2, Bax, Actin) sds_page->probe detect Detect & Quantify Bands probe->detect

References

Ginkgolide K for angiogenesis studies in vitro and in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Ginkgolide K in Angiogenesis Research

This compound (GK), a compound extracted from the leaves of Ginkgo biloba, has demonstrated significant pro-angiogenic effects, making it a molecule of interest for therapeutic applications in conditions like ischemic stroke.[1] Research indicates that GK promotes the formation of new blood vessels both in laboratory settings (in vitro) and in living organisms (in vivo).[1]

The primary mechanism of action for this compound's pro-angiogenic properties involves the activation of the JAK2/STAT3 signaling pathway.[1] This activation leads to the upregulation of key angiogenic factors, including Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[1] In preclinical models of ischemic stroke, administration of this compound has been shown to improve neurological outcomes and enhance angiogenesis in the affected brain regions.[1] These findings suggest that this compound could be a promising candidate for developing novel therapies aimed at promoting revascularization and tissue repair after ischemic events.

While much of the detailed research on angiogenesis and ginkgolides has focused on Ginkgolide B (GB), the findings provide a strong rationale for investigating this compound using similar methodologies.[2][3][4][5] Studies on GB have shown its ability to enhance the proliferation, migration, and tube formation of endothelial cells, key processes in angiogenesis.[2][3] The signaling pathways implicated in GB's action, such as the Akt/eNOS and MAPK/p38 pathways, may also be relevant to this compound and warrant investigation.[3][5]

Quantitative Data Summary

The following tables summarize the concentrations and effects of this compound and related compounds in various angiogenesis assays as reported in the literature.

Table 1: In Vitro and In Vivo Concentrations of this compound

Model SystemConcentration/DosageObserved EffectReference
b.End3 cells (in vitro)10 µMUpregulation of HIF-1α and VEGF[1]
tMCAO mouse model (in vivo)3.5 mg/kgUpregulation of HIF-1α and VEGF[1]
tMCAO mouse model (in vivo)3.5, 7.0, 14.0 mg/kg (i.p., bid., 2 weeks)Attenuated neurological impairments, promoted angiogenesis in cortex and striatum[1]

Table 2: Effects of Ginkgolide B on Angiogenesis-Related Processes (for methodological reference)

Cell Type/ModelAssayConcentration(s)Key FindingsReference
b.End3 and HUVEC cellsProliferation, Migration, Tube FormationNot specifiedSignificantly increased all three parameters[2]
Human EPCsAdhesion20 and 80 µg/mLIncreased adhesion to ECM[3]
Human EPCsMigration5, 20, and 80 µg/mLIncreased migration[3]
Human EPCsTube Formation5 to 80 µg/mLEnhanced capillary-like tube formation in a dose-dependent manner[3]

Experimental Protocols

Here are detailed protocols for key in vitro and in vivo angiogenesis assays relevant for studying this compound.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of endothelial cells (e.g., HUVECs or b.End3 cells).

  • Materials:

    • Endothelial cells (HUVEC, b.End3)

    • 96-well plates

    • Complete culture medium

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Seed endothelial cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 12 hours at 37°C in 5% CO₂.[6]

    • Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80 µg/mL) in a final volume of 100 µL per well and incubate for 24 hours.[6]

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6]

    • Remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

G cluster_workflow MTT Assay Workflow A Seed Endothelial Cells (96-well plate) B Incubate (12h) A->B C Treat with this compound (Various Concentrations) B->C D Incubate (24h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Remove Medium, Add DMSO F->G H Measure Absorbance G->H

MTT Assay Workflow Diagram.

2. Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the chemotactic migration of endothelial cells.

  • Materials:

    • Transwell inserts (e.g., 8.0-µm pore size) for 24-well plates

    • Endothelial cells

    • Serum-free medium

    • Medium with chemoattractant (e.g., 10% FBS)

    • This compound stock solution

    • Cotton swabs

    • Fixation and staining reagents (e.g., paraformaldehyde, Giemsa or crystal violet)

  • Procedure:

    • Add 500-600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.[6][7]

    • Harvest endothelial cells and resuspend them in serum-free medium.

    • Seed 5 x 10⁴ cells in 300 µL of serum-free medium containing various concentrations of this compound into the upper chamber of the Transwell insert.[6]

    • Incubate for 24 hours at 37°C in 5% CO₂.[6]

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[6][8]

    • Fix the migrated cells on the lower surface of the membrane (e.g., with 4% paraformaldehyde) and stain them (e.g., with Giemsa solution).[6]

    • Count the number of migrated cells in several random fields under a microscope.[6]

G cluster_workflow Transwell Migration Assay Workflow A Add Chemoattractant to Lower Chamber B Seed Cells with this compound in Upper Chamber A->B C Incubate (24h) B->C D Remove Non-Migrated Cells C->D E Fix and Stain Migrated Cells D->E F Count Cells Under Microscope E->F

Transwell Migration Assay Workflow.

3. Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Materials:

    • 96-well plate

    • Basement Membrane Extract (BME), such as Matrigel

    • Endothelial cells

    • Culture medium

    • This compound stock solution

    • Calcein AM (optional, for fluorescence imaging)

  • Procedure:

    • Thaw BME on ice and coat the wells of a pre-cooled 96-well plate with 50-80 µL of BME.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[9]

    • Harvest endothelial cells and resuspend them in medium containing the desired concentrations of this compound.

    • Seed 1 x 10⁴ to 1.5 x 10⁴ cells onto the solidified BME in each well.

    • Incubate the plate at 37°C in 5% CO₂ for 4 to 24 hours.

    • Visualize and photograph the tube formation using a phase-contrast microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

G cluster_workflow Tube Formation Assay Workflow A Coat 96-well Plate with BME (Matrigel) B Incubate to Solidify A->B C Seed Endothelial Cells with this compound B->C D Incubate (4-24h) C->D E Visualize and Photograph Tubes D->E F Quantify Tube Formation E->F

Tube Formation Assay Workflow.
In Vivo Assays

1. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

  • Materials:

    • Fertilized chicken eggs

    • Egg incubator

    • Sterile sponges or rings

    • This compound solution

    • Stereomicroscope with a camera

  • Procedure:

    • Incubate fertilized eggs at 37.5°C in a humidified incubator.

    • On embryonic day 3, create a small window in the eggshell to expose the CAM.

    • On embryonic day 8, place a sterile sponge or ring soaked with this compound solution (or a control solution) onto the CAM.[10]

    • Reseal the window and continue incubation.

    • After 3-4 days, re-open the window and observe the CAM for changes in blood vessel formation around the implant.[10]

    • Capture images using a stereomicroscope and quantify angiogenesis by counting the number of blood vessels converging towards the implant.[11]

G cluster_workflow CAM Assay Workflow A Incubate Fertilized Eggs B Create Window in Eggshell (Day 3) A->B C Apply this compound on Sponge to CAM (Day 8) B->C D Incubate (3-4 days) C->D E Observe and Image CAM D->E F Quantify Blood Vessel Formation E->F

Chick Chorioallantoic Membrane (CAM) Assay Workflow.

2. Zebrafish Angiogenesis Model

The zebrafish embryo is an excellent vertebrate model for studying angiogenesis due to its rapid development and optical transparency.[12][13]

  • Materials:

    • Transgenic zebrafish line with fluorescent blood vessels (e.g., Tg(fli1:EGFP))

    • Zebrafish breeding tanks

    • Petri dishes

    • This compound solution

    • Fluorescence microscope

  • Procedure:

    • Collect freshly fertilized zebrafish embryos.

    • At 24 hours post-fertilization (hpf), place the embryos in Petri dishes containing embryo medium with various concentrations of this compound.[14]

    • Incubate the embryos at 28.5°C.

    • At 48-72 hpf, anesthetize the embryos and mount them for imaging.

    • Observe the formation of subintestinal vessels (SIVs) or intersegmental vessels (ISVs) using a fluorescence microscope.[12][15]

    • Quantify angiogenesis by measuring the length or number of these vessels.[13]

G cluster_workflow Zebrafish Angiogenesis Assay Workflow A Collect Fertilized Zebrafish Embryos (Tg(fli1:EGFP)) B Treat with this compound (24 hpf) A->B C Incubate at 28.5°C B->C D Anesthetize and Mount (48-72 hpf) C->D E Image Vessels with Fluorescence Microscope D->E F Quantify Vessel Length/Number E->F

Zebrafish Angiogenesis Assay Workflow.

Signaling Pathway

This compound-Induced Pro-Angiogenic Signaling

This compound promotes angiogenesis primarily through the JAK2/STAT3 pathway.[1] This leads to the increased expression of HIF-1α and its downstream target, VEGF, which are critical for endothelial cell proliferation, migration, and new vessel formation.

G cluster_pathway This compound Signaling Pathway in Angiogenesis GK This compound JAK2 JAK2 GK->JAK2 activates STAT3 STAT3 JAK2->STAT3 activates HIF1a HIF-1α STAT3->HIF1a upregulates expression VEGF VEGF HIF1a->VEGF upregulates expression Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) VEGF->Angiogenesis promotes

This compound Pro-Angiogenic Signaling Pathway.

References

Application Notes and Protocols for Evaluating Ginkgolide K in Animal Models of Stroke

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Ginkgolide K (GK) in preclinical animal models of ischemic stroke. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature.

Introduction

This compound is a terpene trilactone isolated from the leaves of the Ginkgo biloba tree.[1][2] It has garnered significant attention for its neuroprotective potential in the context of ischemic stroke.[1][3] Preclinical studies have demonstrated that GK can mitigate neuronal damage through various mechanisms, including reducing oxidative stress, inhibiting apoptosis, and modulating inflammatory responses.[1][4][5] These notes provide detailed protocols for in vivo and in vitro experiments to assess the efficacy of this compound.

In Vivo Evaluation of this compound in a Mouse Model of Ischemic Stroke

The most common animal model for preclinical stroke research is the transient middle cerebral artery occlusion (tMCAO) model, which mimics the ischemia-reperfusion injury seen in human ischemic stroke.

Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To induce a focal cerebral ischemic injury in mice to evaluate the neuroprotective effects of this compound.

Materials:

  • Male C57BL/6 mice (18-22 g)[1]

  • Anesthetic (e.g., 3% chloral hydrate, 450 mg/kg)[1]

  • Surgical instruments

  • Monofilament suture (e.g., 6-0 nylon) with a rounded tip

  • Heating pad to maintain body temperature

  • Laser-Doppler flowmetry device (for monitoring cerebral blood flow)

Protocol:

  • Anesthetize the mouse and secure it in a supine position.[1]

  • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully separate the arteries.

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA.

  • Introduce the monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is typically confirmed by a significant drop in cerebral blood flow as measured by Laser-Doppler flowmetry.[1]

  • After the desired occlusion period (e.g., 1-2 hours), withdraw the filament to allow for reperfusion.[6]

  • Suture the incision and allow the animal to recover.

  • Sham-operated animals undergo the same surgical procedure without the filament insertion.[7]

This compound Administration

Drug Preparation: this compound can be dissolved in a vehicle solution such as normal saline mixed with glycerine, ethanol, and DMSO.[1]

Dosing and Administration:

  • Dosage: Effective doses in mice have been reported to be in the range of 2, 4, and 8 mg/kg.[1] In some studies, doses of 3.5, 7.0, and 14.0 mg/kg have also been used.[3]

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route.[1][3] Intravenous (i.v.) administration has also been used in rats.[5]

  • Timing: GK is typically administered at the onset of reperfusion.[1] Pretreatment for 5 days before MCAO has also been investigated.[5]

Assessment of Neuroprotective Effects

1.3.1. Neurological Deficit Scoring: Neurological function can be assessed 24 hours after MCAO using a scoring system. A common scale ranges from 0 (no observable deficit) to 5 (severe neurological deficit).[5]

1.3.2. Infarct Volume Measurement:

  • 24-72 hours post-MCAO, euthanize the animals and harvest the brains.[6]

  • Slice the brain into coronal sections (e.g., 2 mm thick).

  • Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.[5]

  • Quantify the infarct volume using image analysis software.

1.3.3. Brain Water Content: Brain edema can be assessed by measuring the brain water content. This is done by comparing the wet and dry weight of the brain tissue.[5]

1.3.4. Histological Analysis:

  • Perfuse the animals with saline followed by 4% paraformaldehyde.

  • Embed the brains in paraffin and section them.

  • Perform Hematoxylin and Eosin (H&E) staining to visualize neuronal damage. Shrunken and pyknotic neurons are indicative of injury.[1][8]

In Vitro Evaluation of this compound

The oxygen-glucose deprivation/reperfusion (OGD/R) model in neuronal cell lines is a widely used in vitro model to simulate ischemic conditions.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

Objective: To induce ischemic-like injury in cultured neuronal cells to study the protective mechanisms of this compound.

Cell Line: Neuroblastoma cell line (e.g., N2a)[1] or rat pheochromocytoma cells (PC12).[4]

Protocol:

  • Culture the cells to the desired confluency.

  • Replace the normal culture medium with glucose-free medium.

  • Place the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specific duration (e.g., 4 hours).[6]

  • To initiate reperfusion, return the cells to normal glucose-containing medium and incubate under normoxic conditions (95% air, 5% CO2).[6]

  • This compound (e.g., 10, 50, 100 µM or 40 µM) is typically added to the culture medium for a period (e.g., 4 or 24 hours) before OGD/R insult.[1][4]

Assessment of Cytoprotective Effects

2.2.1. Cell Viability Assays:

  • Use assays like MTT or measure lactate dehydrogenase (LDH) release into the culture medium to quantify cell death.[4]

2.2.2. Apoptosis Assays:

  • Apoptosis can be measured using Annexin V-FITC/PI staining followed by flow cytometry.[1]

  • Western blotting can be used to measure the expression of apoptosis-related proteins such as Bax, and the activation of caspases 3 and 9.[1][4]

2.2.3. Mitochondrial Function:

  • Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like TMRE to assess changes in MMP. A decrease in TMRE signal indicates MMP collapse.[1]

  • Mitochondrial ROS Production: Use probes like Mito-SOX to measure mitochondrial reactive oxygen species (ROS) production.[1][8]

  • Cytochrome c Release: Measure the release of cytochrome c from mitochondria into the cytosol using ELISA or western blotting.[1]

Quantitative Data Summary

Parameter Animal Model This compound Dosage Key Findings Reference
Infarct Volume Mouse MCAO2, 4, 8 mg/kg, i.p.Dose-dependent reduction in infarct volume.[1]
Rat MCAO2, 4, 8 mg/kg, i.v. (pretreatment)Significantly diminished infarct volume.[5]
Neurological Score Mouse MCAO2, 4, 8 mg/kg, i.p.Dose-dependent improvement in neurological function.[1]
Rat MCAO2, 4, 8 mg/kg, i.v. (pretreatment)Improved Neurological Deficit Score (NDS).[5]
Brain Water Content Mouse MCAO2, 4, 8 mg/kg, i.p.Dose-dependent reduction in brain water content.[1]
Rat MCAO2, 4, 8 mg/kg, i.v. (pretreatment)Significantly diminished brain water content.[5]
Cell Viability (in vitro) PC12 cells (H2O2 model)10, 50, 100 µMSignificantly increased cell viability and suppressed LDH release.[4]
N2a cells (OGD/R)40 µMAttenuated OGD/R-induced cell death.[1]

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vivo Studies

in_vivo_workflow animal_model Animal Model Selection (e.g., C57BL/6 mice) stroke_induction Transient Middle Cerebral Artery Occlusion (tMCAO) animal_model->stroke_induction treatment This compound Administration (e.g., 2, 4, 8 mg/kg, i.p.) stroke_induction->treatment assessment Outcome Assessment treatment->assessment neuro_score Neurological Deficit Scoring assessment->neuro_score infarct_volume Infarct Volume Measurement (TTC Staining) assessment->infarct_volume brain_edema Brain Water Content assessment->brain_edema histology Histological Analysis (H&E Staining) assessment->histology

Caption: Workflow for evaluating this compound in an MCAO mouse model of stroke.

Experimental Workflow for In Vitro Studies

in_vitro_workflow cell_culture Neuronal Cell Culture (e.g., N2a, PC12) gk_pretreatment This compound Pre-treatment (e.g., 10-100 µM) cell_culture->gk_pretreatment ogd_r Oxygen-Glucose Deprivation/ Reperfusion (OGD/R) gk_pretreatment->ogd_r assessment Cytoprotective Assessment ogd_r->assessment cell_viability Cell Viability Assay (MTT, LDH) assessment->cell_viability apoptosis Apoptosis Assay (Annexin V, Caspases) assessment->apoptosis mitochondrial_function Mitochondrial Function (MMP, ROS, Cytochrome c) assessment->mitochondrial_function

Caption: Workflow for in vitro evaluation of this compound using the OGD/R model.

Neuroprotective Signaling Pathways of this compound in Ischemic Stroke

signaling_pathway cluster_stroke Ischemic Stroke (MCAO/OGD/R) cluster_gk This compound Intervention cluster_pathways Cellular Mechanisms stroke_insult Ischemia/Reperfusion Injury Drp1 Drp1 Activation & Mitochondrial Translocation stroke_insult->Drp1 GSK3b GSK-3β Activation & Mitochondrial Translocation stroke_insult->GSK3b ROS Oxidative Stress (ROS Production) stroke_insult->ROS GK This compound GK->Drp1 GK->GSK3b GK->ROS JAK2_STAT3 JAK2/STAT3 Pathway GK->JAK2_STAT3 Akt_Nrf2 Akt/Nrf2 Pathway GK->Akt_Nrf2 Mito_fission Mitochondrial Fission Drp1->Mito_fission mPTP mPTP Opening GSK3b->mPTP Mito_fission->mPTP Apoptosis Neuronal Apoptosis mPTP->Apoptosis ROS->Apoptosis Angiogenesis Angiogenesis JAK2_STAT3->Angiogenesis Angiogenesis->Apoptosis reduces Antioxidant Antioxidant Response Akt_Nrf2->Antioxidant Antioxidant->Apoptosis reduces

Caption: Key signaling pathways modulated by this compound in ischemic stroke.

Conclusion

This compound demonstrates significant neuroprotective effects in preclinical models of ischemic stroke. The protocols provided herein offer a standardized approach to further investigate its therapeutic potential. The multifaceted mechanism of action, involving the inhibition of mitochondrial dysfunction and apoptosis, reduction of oxidative stress, and promotion of angiogenesis, makes this compound a promising candidate for stroke therapy.[1][3][6] Further research should focus on optimizing dosing regimens and exploring its efficacy in combination with other therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Ginkgolide K Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Ginkgolide K, a poorly water-soluble compound.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: What are the most common methods to improve the aqueous solubility of this compound?

A2: Several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of this compound. The most effective and commonly researched methods include:

  • Solid Dispersion: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to improved dissolution.

  • Liposomal Formulation: Encapsulating this compound within lipid bilayers can improve its solubility and bioavailability.

  • Cyclodextrin Complexation: The formation of inclusion complexes with cyclodextrins can mask the hydrophobic nature of this compound, thereby increasing its apparent solubility in water.

Q3: How much can I expect to improve the dissolution rate of this compound with these methods?

A3: The degree of improvement is highly dependent on the chosen method and the specific formulation parameters. Based on studies with structurally related ginkgolides, significant enhancements can be expected. For example, a solid dispersion formulation of Ginkgolide B increased its dissolution in water from 30% to over 80%[3][4][5][6]. Nanosuspensions of ginkgolides have been shown to increase the dissolution rate of Ginkgolide A and B to 98.3% and 97.7% respectively within 30 minutes, compared to 22.3% and 24.6% for the unprocessed powder[3][7][8].

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound Solid Dispersion
  • Possible Cause: Incomplete amorphization of this compound within the polymer matrix.

    • Troubleshooting Tip: Confirm the amorphous state using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). If crystallinity is still present, consider increasing the polymer-to-drug ratio or optimizing the solvent evaporation/heating process to ensure complete molecular dispersion.

  • Possible Cause: Inappropriate polymer selection.

    • Troubleshooting Tip: The choice of polymer is critical. Hydrophilic polymers like polyvinylpyrrolidone (PVP K30) have shown good results with ginkgolides[5][9]. If you are using a different polymer, ensure it has good miscibility with this compound. You may need to screen several polymers to find the optimal one for your specific experimental conditions.

  • Possible Cause: Unfavorable particle size or morphology of the solid dispersion.

    • Troubleshooting Tip: Analyze the particle size and morphology using Scanning Electron Microscopy (SEM). If particles are too large or aggregated, consider milling or sieving the solid dispersion to obtain a finer powder.

Issue 2: Instability of this compound Nanosuspension (Particle Aggregation)
  • Possible Cause: Insufficient stabilizer concentration.

    • Troubleshooting Tip: The choice and concentration of stabilizer are crucial for preventing particle aggregation. For ginkgolide nanosuspensions, stabilizers like soybean phospholipid in combination with HPMC and SDS have been used effectively[3][7][8]. Increase the concentration of the stabilizer or consider using a combination of stabilizers to provide better steric or electrostatic stabilization.

  • Possible Cause: Ostwald ripening.

    • Troubleshooting Tip: This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by using a polymer that reduces the solubility of the drug in the dispersion medium. Also, ensure that the particle size distribution is as narrow as possible immediately after production.

Issue 3: Low Encapsulation Efficiency in Liposomal Formulations
  • Possible Cause: Unfavorable lipid composition.

    • Troubleshooting Tip: The ratio of different lipids (e.g., phospholipids and cholesterol) can significantly impact encapsulation efficiency. For ginkgolide B liposomes, a phospholipid to cholesterol ratio of 7:1 has been found to be optimal[10]. Experiment with different lipid ratios to find the best formulation for this compound.

  • Possible Cause: Suboptimal preparation method.

    • Troubleshooting Tip: The thin-film hydration method is commonly used for preparing ginkgolide liposomes[4][10]. Ensure that the lipid film is thin and uniform before hydration. The hydration temperature should be above the phase transition temperature of the lipids. Sonication or extrusion can be used to reduce the vesicle size and improve homogeneity, which can also influence encapsulation efficiency.

Data Summary

The following tables summarize the quantitative data found on the solubility enhancement of ginkgolides. Note that much of the available data is for Ginkgolide B or a mixture of ginkgolides, which can be used as a strong reference for formulating this compound.

Table 1: Solubility of this compound in a Co-solvent System

Solvent SystemAchieved ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[2]

Table 2: Dissolution Enhancement of Ginkgolides using Different Formulation Strategies

Formulation MethodGinkgolide(s)Initial DissolutionEnhanced DissolutionReference(s)
Solid DispersionGinkgolide B~30%>80%[3][4][5][6]
NanosuspensionGinkgolide A & B22.3% & 24.6% (in 30 min)98.3% & 97.7% (in 30 min)[3][7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is adapted from a method used for Ginkgolide B and is expected to be effective for this compound due to their structural similarities[5][9].

  • Dissolution:

    • Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a 1:10 weight ratio in a suitable co-solvent (e.g., a 1:1 mixture of ethanol and dichloromethane).

    • Ensure complete dissolution by using a sufficient volume of the co-solvent and employing methods like ultrasonication for 10 minutes at 60°C.

  • Solvent Evaporation:

    • Remove the co-solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue the evaporation until a dry, thin film is formed on the wall of the flask.

  • Drying and Pulverization:

    • Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

    • Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Characterization:

    • Confirm the amorphous nature of the solid dispersion using PXRD and DSC.

    • Evaluate the dissolution profile of the solid dispersion in a relevant aqueous medium (e.g., phosphate buffer pH 6.8) and compare it to that of pure this compound.

Protocol 2: Preparation of this compound Liposomes (Thin-Film Hydration Method)

This protocol is a general method for preparing liposomes and has been applied to ginkgolides[4][10].

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., a mixture of egg phosphatidylcholine (EPC) and cholesterol in a desired molar ratio, for instance, 7:1) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 45°C). This will form a thin, uniform lipid film on the inner surface of the flask.

    • Ensure all solvent is removed by keeping the flask under high vacuum for at least 1-2 hours.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask.

    • Agitate the flask by rotating it in a water bath set to a temperature above the lipid phase transition temperature for about 1 hour. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs)), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm).

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by quantifying the amount of this compound in the liposomes and the total amount used.

Visualizations

experimental_workflow_solid_dispersion cluster_dissolution Step 1: Dissolution cluster_evaporation Step 2: Solvent Evaporation cluster_processing Step 3: Post-Processing cluster_characterization Step 4: Characterization start Weigh this compound and Polymer (e.g., PVP K30) dissolve Dissolve in Co-solvent (e.g., Ethanol:Dichloromethane 1:1) start->dissolve ultrasonicate Ultrasonicate (e.g., 10 min at 60°C) dissolve->ultrasonicate rotovap Rotary Evaporation (under vacuum) ultrasonicate->rotovap film Formation of Thin Solid Film rotovap->film vacuum_dry Vacuum Drying (e.g., 24h at 40°C) film->vacuum_dry pulverize Pulverize and Sieve vacuum_dry->pulverize analysis PXRD, DSC, Dissolution Testing pulverize->analysis

Caption: Workflow for Solid Dispersion Preparation.

experimental_workflow_liposome cluster_film_formation Step 1: Lipid Film Formation cluster_hydration Step 2: Hydration cluster_sizing Step 3: Size Reduction cluster_purification_characterization Step 4 & 5: Purification & Characterization start Dissolve this compound and Lipids in Organic Solvent evaporate Rotary Evaporation to form thin film start->evaporate add_buffer Add Aqueous Buffer evaporate->add_buffer agitate Agitate above Lipid Tc to form MLVs add_buffer->agitate size_reduction Sonication or Extrusion agitate->size_reduction purify Remove Unencapsulated Drug size_reduction->purify analyze DLS for Size, PDI, Zeta Potential purify->analyze

Caption: Workflow for Liposome Preparation.

References

Technical Support Center: Optimizing Ginkgolide K in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of Ginkgolide K (GK) in in vitro neuroprotection assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in in vitro neuroprotection assays?

The optimal concentration of this compound (GK) can vary depending on the cell type and the nature of the neuronal injury model. Based on published studies, a general starting range to test is between 10 µM and 100 µM.[1][2] It is crucial to perform a dose-response curve to determine the most effective concentration for your specific experimental setup.

Q2: How should I dissolve this compound for cell culture experiments?

This compound is a lipophilic compound.[2] For in vitro studies, it is often dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. One study mentions dissolving GK in a mixture of normal saline, glycerine, ethanol, and DMSO for in vivo use, which could be adapted for in vitro work if DMSO alone is problematic.[3]

Q3: What are the known neuroprotective mechanisms of this compound?

This compound exerts its neuroprotective effects through multiple mechanisms, including:

  • Inhibition of Apoptosis: GK has been shown to inhibit caspase-3 and caspase-9 activity, key mediators of the intrinsic apoptotic pathway.[1]

  • Mitochondrial Protection: It helps in restoring mitochondrial membrane potential (MMP), reducing mitochondrial fragmentation by inhibiting Drp1, and preventing the opening of the mitochondrial permeability transition pore (mPTP).[1][3][4]

  • Reduction of Oxidative Stress: GK can attenuate the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD).[1][5][6]

  • Modulation of Signaling Pathways: It influences several signaling pathways, including the inhibition of GSK-3β, activation of JAK2/STAT3, and suppression of the NF-κB pathway.[3][7][8]

  • Regulation of Calcium Homeostasis: GK can inhibit glutamate-induced calcium influx and downregulate the expression of the mitochondrial calcium uniporter (MCU).[6][9]

Q4: Is this compound itself cytotoxic at higher concentrations?

While GK is protective at certain concentrations, like many compounds, it may exhibit cytotoxicity at higher doses. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) with a range of GK concentrations on your specific cell line in the absence of the neurotoxic stimulus. One study using PC12 cells showed no influence on cell viability at concentrations up to 100 µM for 24 hours.[2] However, another study on MDCK cells showed no cytotoxicity up to 100 µM.[10] Always establish a therapeutic window for your model.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no neuroprotective effect observed. Sub-optimal concentration of this compound.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM).[2]
Inappropriate timing of GK administration.Test different pre-treatment times before inducing neuronal injury. For example, pretreatment for 24 hours has been shown to be effective.[1]
High variability in results. Inconsistent dissolution of this compound.Ensure the GK stock solution is fully dissolved before each use. Vortex the stock solution before diluting it into the culture medium.
Cell culture inconsistencies.Maintain consistent cell passage numbers, seeding densities, and overall culture conditions.
Signs of cytotoxicity in control wells (GK only). High concentration of this compound.Perform a cytotoxicity assay to determine the non-toxic concentration range of GK for your specific cell line.[10]
High concentration of the solvent (e.g., DMSO).Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically ≤ 0.1% for DMSO).
Precipitation of this compound in the culture medium. Poor solubility of this compound at the tested concentration.Prepare a fresh stock solution. Consider using a different solvent or a co-solvent system if DMSO is not effective. Ensure the final concentration does not exceed its solubility limit in the medium.

Data Presentation

Table 1: Effective Concentrations of this compound in In Vitro Neuroprotection Models

Cell LineInjury ModelEffective GK Concentration RangeOutcomeReference
PC12H2O2-induced cytotoxicity10, 50, 100 µMIncreased cell viability, decreased LDH release, reduced ROS.[1]--INVALID-LINK--
PC12Glutamate-induced cytotoxicityNot specified, but protective effects shownReduced MDA, LDH release, and Ca2+ influx.[6]--INVALID-LINK--
N2aOxygen-glucose deprivation/reperfusion (OGD/R)40 µMAttenuated mitochondrial dysfunction and apoptosis.[3]--INVALID-LINK--
bEnd3Oxygen-glucose deprivation/reperfusion (OGD/R)10 µMUpregulated HIF-1α and VEGF.[7]--INVALID-LINK--
SH-SY5YAmyloid β-induced cytotoxicityNot specified, but protective effects shownPromoted cell viability and prevented apoptosis.[9]--INVALID-LINK--

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described in studies on ginkgolides.[10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Induction of Injury: Introduce the neurotoxic agent (e.g., H2O2, glutamate) to the appropriate wells and incubate for the desired time. Include control groups: untreated cells, cells treated with GK alone, and cells treated with the neurotoxic agent alone.

  • MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on methods used in this compound research.[3]

  • Cell Treatment: Culture and treat cells with this compound and the neurotoxic stimulus in a 6-well plate.

  • Cell Harvesting: After treatment, collect the cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic/late apoptotic cells (Annexin V-positive, PI-positive).

Signaling Pathway and Workflow Diagrams

GK_Neuroprotection_Workflow cluster_assays In Vitro Assays start Start: Cell Culture cell_seeding cell_seeding start->cell_seeding 1. Seed cells protocol_step protocol_step analysis_step analysis_step end_node Data Interpretation & Conclusion analysis_step->end_node gk_pretreatment gk_pretreatment cell_seeding->gk_pretreatment 2. Pre-treat with GK injury_induction injury_induction gk_pretreatment->injury_induction 3. Induce Neuronal Injury assays Cell Viability (MTT) Apoptosis (Annexin V) ROS Measurement injury_induction->assays 4. Perform Assays assays->analysis_step 5. Analyze Data

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

Caption: Key signaling pathways modulated by this compound in neuroprotection.

References

Technical Support Center: Synthesis of Ginkgolide K and Related Complex Polycyclic Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions related to the challenges encountered during the synthesis of Ginkgolide K and other structurally complex natural products. Given the intricate and sterically hindered nature of the ginkgolide core, researchers may face significant hurdles in achieving desired stereoselectivity, yield, and purity.

Troubleshooting Guides

Problem 1: Low or No Yield in a Key C-C Bond Forming Reaction (e.g., Diels-Alder, Aldol, or Cross-Coupling)

  • Question: My key carbon-carbon bond-forming reaction to construct the polycyclic core is failing or giving very low yields. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in complex C-C bond formations are a common challenge. The issue often stems from steric hindrance, improper reaction conditions, or reagent degradation.

    • Steric Hindrance: The complex three-dimensional structure of advanced intermediates can block reactive sites.

      • Solution: Consider using smaller, more reactive catalysts or reagents. For example, in a Suzuki coupling, switching from a bulky phosphine ligand to a more electron-rich and less sterically demanding one might improve catalytic turnover.

    • Reaction Conditions: Temperature, pressure, and solvent can have a profound effect on these sensitive reactions.

      • Solution: Systematically screen a range of temperatures. A reaction that is sluggish at room temperature might proceed smoothly at elevated temperatures, or conversely, a reaction that leads to decomposition at high temperatures may benefit from cryogenic conditions. Solvent choice is also critical; switching to a more polar or non-polar solvent can dramatically alter reactivity.

    • Reagent Quality: Catalysts, ligands, and substrates must be of high purity and, in many cases, anhydrous and oxygen-free.

      • Solution: Ensure all reagents are freshly purified or purchased from a reliable source. Degas solvents and run reactions under an inert atmosphere (e.g., Argon or Nitrogen). A glovebox can be invaluable for handling highly sensitive reagents.

Problem 2: Poor Stereoselectivity in a Reduction or Alkylation Step

  • Question: I am struggling to control the stereochemistry at a specific chiral center. My diastereomeric ratio (d.r.) is close to 1:1. How can I improve this?

  • Answer: Achieving high stereoselectivity is paramount in natural product synthesis. Poor control often arises from insufficient facial bias in the substrate or the use of a non-selective reagent.

    • Substrate Control: The existing stereocenters in your molecule may not be sufficient to direct the approach of the incoming reagent.

      • Solution: Introduce a temporary directing group that can chelate to the reagent and force it to attack from a specific face. This group can then be removed in a subsequent step.

    • Reagent Control: The choice of reagent is critical for inducing stereoselectivity.

      • Solution: Employ a chiral catalyst or a reagent with a bulky substituent that can differentiate between the two faces of the prochiral center. For example, for a ketone reduction, switching from a simple borohydride to a more complex, sterically demanding borane (e.g., (R)- or (S)-CBS reagent) can provide high levels of enantioselectivity.

Frequently Asked Questions (FAQs)

  • Question: What is a common reason for the decomposition of advanced intermediates in ginkgolide synthesis?

  • Answer: Advanced intermediates in ginkgolide synthesis are often highly functionalized and can be sensitive to acidic or basic conditions, as well as oxidation. The presence of strained rings and lactones can make them susceptible to undesired rearrangements or ring-opening reactions. It is crucial to handle these compounds under neutral, anhydrous, and oxygen-free conditions whenever possible.

  • Question: How can I confirm the relative and absolute stereochemistry of my synthetic intermediates?

  • Answer: A combination of spectroscopic techniques is typically required.

    • NMR Spectroscopy: 1D and 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, helping to determine the relative stereochemistry.

    • X-ray Crystallography: If you can grow a suitable crystal of your intermediate or a derivative, single-crystal X-ray diffraction provides unambiguous proof of both relative and absolute stereochemistry.

    • Chiral Chromatography: Chiral HPLC or SFC can be used to separate enantiomers and determine enantiomeric excess (e.e.).

Data Presentation

Table 1: Optimization of a Stereoselective Ketone Reduction

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1NaBH₄MeOH01951.5:1
2L-Selectride®THF-7838810:1
3K-Selectride®THF-78391>20:1
4(R)-CBS ReagentTHF-406851:15
5(S)-CBS ReagentTHF-4068712:1

This table presents hypothetical data for the optimization of a diastereoselective ketone reduction, a common step in complex natural product synthesis.

Experimental Protocols

Protocol: General Procedure for a Stereoselective Ketone Reduction using a CBS Reagent

  • Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is used.

  • Reagent Preparation: The flask is charged with a solution of the catecholborane (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 5 mL per mmol of substrate) under a nitrogen atmosphere.

  • Catalyst Addition: The solution is cooled to the desired temperature (e.g., -40 °C). A solution of the (R)- or (S)-CBS catalyst (0.1 equivalents) in anhydrous THF is added dropwise.

  • Substrate Addition: A solution of the ketone substrate (1.0 equivalent) in anhydrous THF is added slowly over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of methanol (5 equivalents) at the reaction temperature.

  • Workup: The mixture is allowed to warm to room temperature and then concentrated under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired alcohol.

  • Analysis: The yield, diastereomeric ratio (determined by ¹H NMR or chiral HPLC), and other spectroscopic data are recorded.

Mandatory Visualization

experimental_workflow cluster_start Starting Material Preparation cluster_core Core Synthesis cluster_end Final Product start Commercially Available Starting Material purify Purification & Characterization start->purify reaction1 Step 1: C-C Bond Formation purify->reaction1 workup1 Workup & Purification 1 reaction1->workup1 reaction2 Step 2: Stereoselective Reduction workup1->reaction2 workup2 Workup & Purification 2 reaction2->workup2 final_product This compound (or advanced intermediate) workup2->final_product analysis Spectroscopic Analysis final_product->analysis

Caption: A generalized experimental workflow for a multi-step synthesis of a complex natural product.

troubleshooting_flowchart start Reaction Failed (Low Yield / No Product) check_reagents Are reagents pure and active? start->check_reagents check_conditions Are reaction conditions (temp, solvent, atm) optimal? check_reagents->check_conditions Yes purify_reagents Purify/replace reagents. Rerun experiment. check_reagents->purify_reagents No check_sterics Is steric hindrance a likely issue? check_conditions->check_sterics Yes optimize_conditions Screen solvents, temperatures, and catalysts. check_conditions->optimize_conditions No modify_substrate Redesign substrate or use smaller reagents. check_sterics->modify_substrate Yes success Problem Solved check_sterics->success No purify_reagents->start optimize_conditions->start modify_substrate->start

Caption: A decision-making flowchart for troubleshooting a failed chemical reaction.

preventing Ginkgolide K precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Ginkgolide K, a sparingly soluble terpene trilactone. Our goal is to help you prevent precipitation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a bioactive terpene trilactone isolated from the leaves of the Ginkgo biloba tree. It is of significant interest to researchers for its neuroprotective and other biological activities. However, this compound is a hydrophobic molecule with limited solubility in aqueous solutions, such as experimental buffers and cell culture media. This poor solubility can lead to precipitation, which affects the accuracy and reproducibility of experimental results by altering the effective concentration of the compound.

Q2: I observed a precipitate after adding my this compound stock solution to my experimental buffer. What are the likely causes?

A2: Precipitation of this compound upon dilution into aqueous buffers is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: this compound is inherently poorly soluble in water-based solutions.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution as it is no longer in a favorable solvent environment.

  • High Final Concentration: The intended final concentration in your experimental buffer may exceed the solubility limit of this compound in that specific medium.

  • Buffer Composition and pH: The pH and composition of your buffer can influence the solubility of this compound.

  • Temperature Effects: Changes in temperature during your experiment can affect solubility, with solubility generally decreasing at lower temperatures.

  • Improper Stock Solution Preparation: The initial stock solution may not have been fully dissolved.

Q3: How should I prepare my this compound stock solution to minimize precipitation issues later?

A3: Proper preparation of a concentrated stock solution is critical. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock of this compound.[1] It is crucial to ensure the compound is completely dissolved in the stock solution before further dilution.

Q4: What is the recommended final concentration of DMSO in my experimental buffer?

A4: While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. It is best practice to keep the final concentration of DMSO in your cell culture or experimental buffer below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts.

Q5: Can I do anything to increase the solubility of this compound in my aqueous experimental buffer?

A5: Yes, several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound:

  • Use of Co-solvents: In addition to the DMSO from your stock solution, other water-miscible organic solvents can be used, though their compatibility with your experimental system must be verified.

  • Employing Surfactants: Non-ionic surfactants such as Tween-80 or Pluronic F-127 can be used to form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility. However, the effect of pH on this compound solubility is not well-documented in the available literature.

Troubleshooting Guide: Preventing this compound Precipitation

If you are encountering precipitation of this compound in your experiments, follow these troubleshooting steps:

Problem: Precipitate forms immediately upon adding this compound stock solution to the buffer.

Potential Cause Recommended Solution
Solvent Shock Dilute the stock solution in a stepwise manner. First, create an intermediate dilution in a solvent more miscible with water (e.g., ethanol or a small volume of your buffer) before adding it to the final volume of your experimental buffer. Add the stock solution dropwise to the buffer while gently vortexing or swirling to ensure rapid mixing.
High Final Concentration Your target concentration may be above the solubility limit. Try lowering the final concentration of this compound. It is advisable to perform a dose-response experiment to identify the highest soluble concentration that still elicits the desired biological effect.
Incomplete Dissolution of Stock Ensure your this compound is fully dissolved in the stock solvent. Gentle warming to 37°C and sonication can aid in dissolving the compound.[1] Visually inspect the stock solution against a light source to confirm the absence of any particulate matter.

Problem: Precipitate forms over time during incubation.

Potential Cause Recommended Solution
Temperature Fluctuation Maintain a constant temperature throughout your experiment. If your experiment involves temperature shifts, be aware that solubility may decrease at lower temperatures.
Buffer Instability Verify the stability of your experimental buffer over the duration of your experiment, including its pH.
Interaction with Media Components Components in complex media, such as proteins in serum, can sometimes interact with the compound. Consider reducing the serum concentration if possible, or using a serum-free medium after an initial cell attachment period.

Data Presentation

Qualitative Solubility of this compound
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble[2]
MethanolSoluble[2]
AcetoneSoluble[2]
Ethyl AcetateSoluble[2]
WaterSparingly Soluble / Insoluble[2]
EtherSparingly Soluble[2]
Hexane, Benzene, ChloroformInsoluble[2]
Example Formulations for In Vivo Studies

These formulations are designed for animal studies but provide a useful starting point for developing solubilization strategies for in vitro experiments.

Formulation ComponentConcentration
Formulation 1
This compoundAs required
DMSO10%
Corn Oil90%
Formulation 2
This compoundAs required
DMSO10%
PEG30040%
Tween-805%
Saline45%

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Objective: To prepare a high-concentration, fully dissolved stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the tube in a water bath at room temperature or gently warm to 37°C.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure that no solid particles remain. The solution should be clear.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation. Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing Working Solutions in Aqueous Buffer

Objective: To dilute the this compound stock solution into an aqueous experimental buffer while minimizing the risk of precipitation.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed (37°C) sterile experimental buffer (e.g., PBS, DMEM, RPMI-1640)

  • Sterile conical tubes

Procedure:

  • Warm the Buffer: Ensure your experimental buffer is pre-warmed to the temperature of your experiment (typically 37°C).

  • Calculate Volumes: Determine the volumes of stock solution and buffer needed to achieve your final desired concentration of this compound and a final DMSO concentration that is non-toxic to your cells (ideally ≤ 0.1%).

  • Serial Dilution (Recommended):

    • Prepare an intermediate dilution of your this compound stock solution in the pre-warmed buffer. For example, create a 100x or 10x intermediate solution.

    • Add the required volume of the intermediate dilution to the final volume of the pre-warmed buffer.

  • Direct Dilution (with caution):

    • While gently vortexing or swirling the pre-warmed buffer, add the calculated volume of the this compound stock solution dropwise. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.

  • Final Mix: Gently mix the final working solution.

  • Immediate Use: It is recommended to use the final working solution immediately after preparation.

Mandatory Visualizations

Signaling Pathways

This compound has been shown to modulate several key signaling pathways. The following diagrams illustrate its mechanism of action in two such pathways.

ginkgolide_k_ampk_pathway ginkgolide_k This compound ampk AMPK ginkgolide_k->ampk mtor mTORC1 ampk->mtor - ulk1 ULK1 ampk->ulk1 + mtor->ulk1 - autophagy Protective Autophagy ulk1->autophagy

Caption: this compound induces protective autophagy via the AMPK/mTOR/ULK1 pathway.

ginkgolide_k_gsk3b_pathway ischemic_stress Ischemic Stress gsk3b GSK-3β ischemic_stress->gsk3b ginkgolide_k This compound ginkgolide_k->gsk3b - mitochondrial_translocation GSK-3β Mitochondrial Translocation gsk3b->mitochondrial_translocation mitochondrial_dysfunction Mitochondrial Dysfunction mitochondrial_translocation->mitochondrial_dysfunction neuronal_injury Neuronal Injury mitochondrial_dysfunction->neuronal_injury

Caption: this compound protects against neuronal injury by inhibiting GSK-3β.

Experimental Workflow

The following diagram outlines a logical workflow for preparing and using this compound in experiments to minimize precipitation.

experimental_workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve stock High-Concentration Stock Solution dissolve->stock store Aliquot and Store at -20°C/-80°C stock->store prepare_working Prepare Working Solution stock->prepare_working dilute Dilute Stock into Pre-warmed Buffer prepare_working->dilute check_precipitation Visually Inspect for Precipitation dilute->check_precipitation use_immediately Use in Experiment Immediately check_precipitation->use_immediately No troubleshoot Troubleshoot (See Guide) check_precipitation->troubleshoot Yes end End use_immediately->end troubleshoot->prepare_working

Caption: Recommended workflow for this compound solution preparation.

References

Technical Support Center: Ginkgolide K Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ginkgolide K. The information is designed to address specific issues that may be encountered during the experimental process of establishing a dose-response curve.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro experiments?

A1: Based on published studies, a common starting concentration for in vitro experiments is around 10 μM.[1] For initial range-finding experiments, it is advisable to test a broad range of concentrations, for example, from 0.1 µM to 100 µM, to determine the optimal dose range for your specific cell type and endpoint.

Q2: How should I dissolve this compound for my experiments?

A2: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. One source suggests a solubility of 50 mg/mL in fresh DMSO, which corresponds to a molar concentration of 123.03 mM.[2] It is crucial to use fresh, high-quality DMSO as it can absorb moisture, which may reduce the solubility of the compound.[2] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the known signaling pathways activated by this compound?

A3: this compound has been shown to modulate several signaling pathways. Understanding these can help in selecting appropriate downstream markers for your dose-response analysis. Key pathways include:

  • AMPK/mTOR/ULK1 pathway , which is involved in protective autophagy.[2]

  • JAK2/STAT3 pathway , which can promote angiogenesis.[1]

  • GSK-3β-dependent pathways , which are implicated in attenuating mitochondrial dysfunction and neuronal injury.[3][4]

  • NF-κB signaling pathway , which is associated with anti-inflammatory and anti-apoptotic effects.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect or a very weak response even at high concentrations. 1. Poor solubility: this compound may have precipitated out of the solution. 2. Inappropriate cell model: The chosen cell line may not express the target of this compound or have the necessary signaling machinery. 3. Incorrect endpoint measurement: The selected assay may not be sensitive enough to detect the effects of this compound. 4. Degradation of the compound: Improper storage or handling may have led to the degradation of this compound.1. Ensure the stock solution is properly dissolved in fresh DMSO and that the final concentration in the media does not exceed its solubility limit. Visually inspect for precipitates. 2. Research the expression of target proteins (e.g., AMPK, JAK2) in your cell line. Consider using a different, more responsive cell model. 3. Choose an assay that measures a direct downstream effect of the known signaling pathways (e.g., phosphorylation of AMPK, STAT3, or GSK-3β). 4. Store the this compound stock solution at -20°C or -80°C and minimize freeze-thaw cycles.
High variability between replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable responses. 2. Pipetting errors: Inaccurate dilution of this compound can introduce significant variability. 3. Edge effects in microplates: Wells on the perimeter of the plate may experience different temperature and evaporation rates.1. Ensure a homogenous cell suspension and use a consistent seeding protocol. Allow cells to adhere and stabilize before treatment. 2. Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of each concentration to be added to the replicate wells. 3. Avoid using the outer wells of the microplate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
Observed cytotoxicity at concentrations where a specific effect is expected. 1. Off-target effects: At higher concentrations, this compound may have off-target effects leading to cell death. 2. Solvent toxicity: The concentration of DMSO may be too high.1. Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to distinguish specific effects from general cytotoxicity. Determine the concentration at which viability drops significantly. 2. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically <0.1%).
A biphasic or U-shaped dose-response curve. This can be a real biological phenomenon known as hormesis, where a substance has opposite effects at low and high doses.Carefully document the biphasic response. This could be a significant finding. Investigate the underlying mechanisms at both low and high concentrations, as different signaling pathways may be activated.

Data Presentation

Table 1: Reported In Vitro and In Vivo Concentrations of this compound

Parameter Value Context Reference
In Vitro Concentration10 μMUpregulation of HIF-1α and VEGF in bEnd3 cells[1]
In Vivo Dosage3.5, 7.0, 14.0 mg/kgAttenuation of neurological impairments in a mouse model[1]
In Vitro Concentration (Ginkgolide mixture)100 µg/mlOptimal for cell proliferation in APP/PS1-HEK293 cells[5]

Experimental Protocols

Protocol: Establishing an In Vitro Dose-Response Curve for this compound using a Cell-Based Assay
  • Cell Culture and Seeding:

    • Culture your chosen cell line (e.g., SH-SY5Y, N2a) in the appropriate medium and conditions.

    • Once cells reach 70-80% confluency, harvest them and seed into a 96-well plate at a predetermined density. Allow cells to adhere for 24 hours.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in fresh DMSO.

    • Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 100 µM to 0.05 µM). Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Cell Treatment:

    • Remove the old medium from the 96-well plate and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement:

    • After incubation, perform the selected assay to measure the biological response. This could be:

      • Cell Viability Assay (e.g., MTT): To assess cytotoxicity.

      • Western Blot: To measure the phosphorylation or expression of key proteins in the signaling pathways (e.g., p-AMPK, p-STAT3).

      • ELISA: To quantify the secretion of specific markers (e.g., VEGF).[1]

      • Reporter Gene Assay: If a reporter construct for a specific transcription factor (e.g., NF-κB) is available.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic model) to fit the data and determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture & Seeding gk_prep 2. This compound Dilutions treatment 3. Cell Treatment gk_prep->treatment endpoint 4. Endpoint Measurement treatment->endpoint data_analysis 5. Data Analysis endpoint->data_analysis curve_fit 6. Dose-Response Curve Generation data_analysis->curve_fit signaling_pathways cluster_ampk Autophagy Pathway cluster_jak_stat Angiogenesis Pathway cluster_gsk3b Neuroprotection Pathway GK This compound AMPK AMPK GK->AMPK JAK2 JAK2 GK->JAK2 GSK3b GSK-3β GK->GSK3b mTOR mTOR AMPK->mTOR ULK1 ULK1 mTOR->ULK1 Autophagy Protective Autophagy ULK1->Autophagy STAT3 STAT3 JAK2->STAT3 HIF1a_VEGF HIF-1α / VEGF STAT3->HIF1a_VEGF Mito_Fission Mitochondrial Fission GSK3b->Mito_Fission mPTP mPTP Opening GSK3b->mPTP

References

Technical Support Center: Optimizing HPLC Protocols for Ginkgolide K Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving optimal separation of Ginkgolide K is crucial for accurate quantification and analysis. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of this compound and other ginkgolides.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter during your HPLC experiments for this compound separation.

Problem: Poor Peak Resolution, Especially Between this compound and Other Ginkgolides

Possible Causes & Solutions

  • Inappropriate Mobile Phase Composition: The polarity and composition of the mobile phase are critical for separating structurally similar compounds like ginkgolides.

    • Solution 1: Adjust Mobile Phase Ratio. For reversed-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase (e.g., water with additives like formic acid or acetic acid). A lower percentage of the organic solvent will generally increase retention times and may improve the resolution of early-eluting peaks.

    • Solution 2: Change Organic Solvent. If adjusting the ratio is insufficient, consider switching from methanol to acetonitrile or vice versa. Acetonitrile often provides different selectivity for polar compounds.

    • Solution 3: Modify Aqueous Phase pH. The addition of a small amount of acid (e.g., 0.1% formic acid or 0.1% glacial acetic acid) to the aqueous phase can suppress the ionization of acidic functional groups and improve peak shape and resolution.[1][2]

    • Solution 4: Use a Ternary Mobile Phase. In some cases, a three-solvent mobile phase, such as water/methanol/isopropanol, can offer unique selectivity for terpene lactones.[3]

  • Unsuitable HPLC Column: The choice of stationary phase is fundamental to achieving good separation.

    • Solution 1: Select a High-Resolution Column. Employ a column with a smaller particle size (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) and a suitable length (e.g., 150 mm or 250 mm) to increase efficiency and resolution. C18 columns are commonly used for ginkgolide separation.[1][4]

    • Solution 2: Test Different C18 Chemistries. Not all C18 columns are the same. Different end-capping and bonding technologies can provide varying selectivities. Experiment with C18 columns from different manufacturers.

  • Suboptimal Temperature: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase.

    • Solution: Optimize Column Temperature. Increasing the column temperature (e.g., to 30°C or 45°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially altered selectivity.[1][5] However, be mindful that higher temperatures can also affect the stability of some analytes.

Problem: Peak Tailing or Fronting

Possible Causes & Solutions

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce Sample Concentration. Dilute your sample and re-inject. The peak height should be within the linear range of the detector.

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica support can interact with polar analytes, causing tailing.

    • Solution 1: Use an End-Capped Column. Ensure you are using a high-quality, end-capped C18 column.

    • Solution 2: Modify Mobile Phase. The addition of a small amount of a competing base (in positive ion mode) or acid (in negative ion mode and for acidic compounds) to the mobile phase can help to saturate the active sites on the stationary phase. Using a buffer can also help.

  • Mismatched Sample Solvent and Mobile Phase: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Solution: Dissolve Sample in Mobile Phase. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

Problem: Extraneous or Ghost Peaks in the Chromatogram

Possible Causes & Solutions

  • Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can result in unexpected peaks.

    • Solution 1: Use High-Purity Solvents. Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases.[6]

    • Solution 2: Filter Mobile Phase. Filter all aqueous mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[1]

    • Solution 3: Implement a Column Wash. After each run or batch, wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.

  • Sample Matrix Interference: Complex sample matrices, such as those from herbal extracts, can contain numerous compounds that co-elute with the analytes of interest.

    • Solution: Improve Sample Preparation. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances before HPLC analysis.

  • Carryover from Autosampler: Residual sample from a previous injection can be introduced into the current run.

    • Solution: Optimize Autosampler Wash. Ensure the autosampler needle and injection port are being adequately washed with a strong solvent between injections.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound separation?

A1: A good starting point for developing a method for this compound separation would be to use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution.[1] A common mobile phase combination is water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A gradient could start at a lower percentage of Solvent B and gradually increase to elute the ginkgolides. Detection is often performed at a low UV wavelength, such as 220 nm, as ginkgolides have poor UV absorption.[7]

Q2: How can I improve the sensitivity for this compound detection?

A2: Ginkgolides lack a strong chromophore, which results in poor sensitivity with UV detection.

  • Use a More Sensitive Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) will provide significantly better sensitivity for ginkgolides than a UV detector. UPLC-MS/MS is a highly sensitive and selective method for quantifying ginkgolides in complex matrices like plasma.[4]

  • Optimize UV Wavelength: If using a UV detector, ensure you are detecting at the lambda max of the ginkgolides, which is typically around 220 nm.[7]

Q3: What are the key considerations for sample preparation of Ginkgo biloba extracts?

A3: Proper sample preparation is critical to protect the HPLC column and obtain a clean chromatogram.

  • Extraction: A common method involves reflux extraction with 70% ethanol.[1] For dried leaves, extraction with a methanol-water mixture (e.g., 60:40 v/v) using sonication is also effective.[2]

  • Filtration: It is mandatory to filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column or system.[1][2]

  • Solid-Phase Extraction (SPE): For complex samples or trace-level analysis, SPE can be used to clean up the sample and concentrate the ginkgolides.

Q4: My run time is too long. How can I reduce it without sacrificing resolution?

A4:

  • Increase Flow Rate: A higher flow rate will reduce the run time, but it will also increase backpressure and may decrease resolution. This needs to be optimized carefully.

  • Use a Shorter Column or Smaller Particle Size: A shorter column will reduce run time, but also resolution. Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or a sub-2 µm UHPLC column) can significantly increase efficiency, allowing for a shorter run time with maintained or even improved resolution.

  • Steepen the Gradient: A faster increase in the organic solvent percentage in your gradient will elute compounds more quickly. However, this may cause co-elution of closely related compounds.

Data Presentation

Table 1: Comparison of Reported HPLC Methods for Ginkgolide Analysis

ParameterMethod 1Method 2Method 3Method 4
Column C18 (250 mm x 4.6 mm, 5 µm)[1]ODS (C18)[7]RP-18[3]Ace C18-AR (50 mm x 2.1 mm, 3 µm)[4]
Mobile Phase A 0.1% Glacial Acetic Acid in Water[1]Water[7]Water[3]Water with 20 mM Ammonium Formate (pH 5.4)[4]
Mobile Phase B Acetonitrile[1]Methanol[7]Methanol/Isopropanol[3]Acetonitrile[4]
Elution Mode Gradient[1]Isocratic (67:33 Water:Methanol)[7]Isocratic (72.5:17.5:10 Water:Methanol:Isopropanol)[3]Gradient[4]
Flow Rate 0.8 mL/min[1]1.0 mL/min[7]1.0 mL/min[3]Not Specified
Column Temp. 30°C[1]Not SpecifiedNot SpecifiedNot Specified
Detection UV at 360 nm (for flavonoids)UV at 220 nm[7]UV at 220 nm[3]UPLC-MS/MS[4]

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Ginkgolide Analysis (Adapted from multiple sources)
  • Chromatographic System: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 15-25% B

    • 10-25 min: 25-40% B

    • 25-30 min: 40-15% B (return to initial conditions)

    • 30-35 min: 15% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 220 nm.[7]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Accurately weigh about 1 g of powdered Ginkgo biloba extract.

    • Add 50 mL of 70% methanol and sonicate for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem (e.g., Poor Resolution) check_method Review HPLC Method Parameters start->check_method check_mp Check Mobile Phase: - Composition - pH - Freshness check_method->check_mp check_column Check Column: - Correct Type? - Age/Performance? - Temperature check_method->check_column check_sample Check Sample Prep: - Concentration - Solvent - Cleanliness check_method->check_sample adjust_mp Adjust Mobile Phase: - Gradient Slope - Organic/Aqueous Ratio - Solvent Type check_mp->adjust_mp replace_column Optimize/Replace Column: - Different Chemistry - New Column check_column->replace_column improve_sample_prep Improve Sample Prep: - Dilute Sample - Use SPE check_sample->improve_sample_prep problem_solved Problem Resolved adjust_mp->problem_solved Evaluate Result replace_column->problem_solved Evaluate Result improve_sample_prep->problem_solved Evaluate Result consult Consult Senior Scientist or Instrument Vendor problem_solved->consult No consult->check_method

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Ginkgolide_Separation_Logic goal Goal: Baseline Separation of this compound mobile_phase Mobile Phase Optimization goal->mobile_phase column_chem Stationary Phase Selection goal->column_chem conditions Instrumental Conditions goal->conditions sub_mp A: Acetonitrile vs. Methanol B: pH (0.1% Acid) C: Gradient Profile mobile_phase->sub_mp sub_col A: C18 Chemistry B: Particle Size (e.g., 5µm, 3µm) C: Column Dimensions column_chem->sub_col sub_cond A: Flow Rate B: Column Temperature C: Detection Method (UV, ELSD, MS) conditions->sub_cond result Optimal Separation sub_mp->result sub_col->result sub_cond->result

References

Technical Support Center: Addressing Ginkgolide K In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ginkgolide K (GK). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the in vivo bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo bioavailability of this compound generally considered to be low?

A1: The low bioavailability of this compound, similar to other ginkgolides and terpene trilactones, is attributed to several factors. These include poor water solubility, which limits its dissolution in the gastrointestinal tract, and extensive first-pass metabolism in the liver.[1][2][3] Additionally, ginkgolides can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of cells and back into the intestinal lumen, further reducing absorption.[1][4]

Q2: What are the primary challenges when quantifying this compound in plasma or tissue samples?

A2: The main challenge is the typically low concentration of this compound in biological samples, often due to its poor bioavailability and the fact that it can be present in very low amounts in Ginkgo biloba extracts to begin with.[5] This necessitates highly sensitive and selective analytical methods, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for accurate quantification.[6][7] Sample preparation, usually involving liquid-liquid extraction, is critical to remove interfering substances and concentrate the analyte.[6][8]

Q3: Is oral administration of this compound feasible for in vivo studies?

A3: While oral administration is feasible, researchers should anticipate low and variable plasma concentrations when using unformulated this compound. To achieve therapeutically relevant systemic exposure, advanced formulation strategies are highly recommended. These can include solid dispersions, nanocrystals, or liposomal encapsulation to enhance dissolution and absorption.[3][9][10]

Q4: How effectively does this compound cross the blood-brain barrier (BBB)?

A4: Ginkgolides, in general, exhibit poor permeability across the blood-brain barrier.[4][7] Studies on related ginkgolides suggest that they are extensively distributed to organs like the kidneys and liver, but only minimal amounts reach the brain.[7] This is a critical consideration for studies targeting the central nervous system. Chemical modification into a prodrug is one strategy that has been explored to increase BBB penetration for similar molecules like Ginkgolide B.[11]

Troubleshooting Guide

Problem: Undetectable or very low plasma concentrations of this compound after oral administration.

Possible CauseSuggested Solution
Poor Dissolution & Absorption The inherent low water solubility of this compound limits its absorption.
Insufficient Analytical Sensitivity The concentration of this compound in the plasma may be below the detection limit of the analytical method used.
P-glycoprotein (P-gp) Efflux The compound is actively transported out of intestinal cells back into the lumen.

Problem: High variability in pharmacokinetic data between experimental subjects.

Possible CauseSuggested Solution
Inconsistent Formulation Non-homogenous or unstable formulation can lead to variable dosing and absorption.
Physiological Differences Variations in gastrointestinal pH, transit time, and metabolic enzyme activity (e.g., UGT enzymes) can affect absorption and clearance.[1]

Problem: Lack of efficacy in neuroprotection or CNS-related studies.

Possible CauseSuggested Solution
Poor Blood-Brain Barrier (BBB) Penetration Insufficient quantities of this compound are reaching the target site in the brain.[4][7]
Incorrect Assessment of Target Engagement The biological effect is not being measured appropriately, even if the compound is present.

Data Presentation: Enhancing Ginkgolide Bioavailability

Improving the formulation is a key strategy to overcome the inherent bioavailability challenges of ginkgolides.

Table 1: Comparison of Formulation Strategies to Enhance Ginkgolide Bioavailability

Formulation StrategyMechanism of ActionReported Improvement (for related Ginkgolides)
Solid Dispersion Increases the dissolution rate by dispersing the drug in a hydrophilic carrier in a non-crystalline form.[9]Enhanced dissolution of Ginkgolide B from 30% to 80% in vitro.[9]
Liposomal Formulation (e.g., Ginkgosome) Encapsulates the drug in lipid vesicles, improving absorption and providing sustained release.[10]Increased plasma concentrations of Ginkgolide B and C by 1.9 and 2.2-fold, respectively.[10]
Nanocrystals Reduces particle size to the nanometer range, increasing the surface area for dissolution and improving apparent solubility.[3]A recognized effective strategy for improving oral bioavailability of insoluble drugs like those in Ginkgo extracts.[3]
Prodrug Synthesis Modifies the chemical structure to improve permeability and reduce efflux, which is then converted to the active drug in vivo.A Ginkgolide B prodrug showed a 1.61-times increase in half-life and significantly increased BBB permeability.[11]

Experimental Protocols

Protocol 1: General Method for In Vivo Pharmacokinetic Study of this compound in Rats

  • Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize animals for at least one week before the experiment.

  • Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose sodium or a solubilizing formulation as described in Table 1).

  • Administration:

    • Oral (p.o.): Administer the formulation via oral gavage at the desired dose.

    • Intravenous (i.v.): Administer a solubilized form of this compound (e.g., in a solution containing PEG300, Tween-80, and saline) via the tail vein to determine absolute bioavailability.[12]

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein or tail vein into heparinized tubes at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.[12]

  • Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

  • Thaw Samples: Thaw plasma samples on ice.

  • Protein Precipitation/Extraction:

    • To 100 µL of plasma, add an internal standard (e.g., Bilobalide).[6]

    • Acidify the sample with a small volume of formic acid.[6]

    • Add 1 mL of ethyl acetate, vortex for 5 minutes.[6]

    • Centrifuge at 12,000 rpm for 10 minutes.

  • Evaporation: Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile).

  • Injection: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

Protocol 3: UPLC-MS/MS Quantification of this compound

  • Chromatography:

    • Column: C18 column (e.g., Ace C18-AR, 2.1 mm × 50 mm, 3 μm).[6]

    • Mobile Phase: Gradient elution using water with 20 mM ammonium formate (A) and acetonitrile (B).[6]

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative mode.[6]

    • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

Visualizations

problem Problem: Low/Undetectable Plasma GK After Oral Dosing cause1 Poor Dissolution & Solubility problem->cause1 Possible Cause cause2 Low Analytical Sensitivity problem->cause2 Possible Cause cause3 Poor Membrane Permeability / P-gp Efflux problem->cause3 Possible Cause solution1 Solution: Improve Formulation (Solid Dispersion, Nanocrystals, Liposomes) cause1->solution1 Action solution2 Solution: Optimize LC-MS/MS Method (Extraction, Sensitivity) cause2->solution2 Action solution3 Solution: Consider Prodrug Approach or Co-administer with P-gp Inhibitor cause3->solution3 Action

Caption: Troubleshooting workflow for low in vivo bioavailability of this compound.

GK This compound AMPK AMPK GK->AMPK mTOR mTOR AMPK->mTOR ULK1 ULK1 AMPK->ULK1 mTOR->ULK1 Autophagy Protective Autophagy ULK1->Autophagy Neuroprotection Neuroprotection Autophagy->Neuroprotection

Caption: this compound induces protective autophagy via the AMPK/mTOR/ULK1 pathway.[12]

IR_Injury Ischemia/Reperfusion Injury NFkB NF-κB IR_Injury->NFkB ERK ERK IR_Injury->ERK JNK JNK IR_Injury->JNK GK This compound GK->NFkB GK->ERK GK->JNK Inflammation Inflammation & Tissue Damage NFkB->Inflammation ERK->Inflammation JNK->Inflammation

Caption: this compound modulates the NF-κB/ERK/JNK signaling pathway.[13]

References

Technical Support Center: Optimizing Ginkgolide K in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Ginkgolide K (GK) in your cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively design and execute experiments involving this potent bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in a neuroprotection assay?

A1: The optimal incubation time for this compound in neuroprotection assays is highly dependent on the specific cell line and the nature of the induced injury. For acute injury models, such as oxygen-glucose deprivation/reperfusion (OGD/R) or hydrogen peroxide (H₂O₂) exposure, a pre-treatment of 24 hours with this compound is commonly reported to be effective in providing protection against subsequent insults.[1][2] For longer-term studies, incubation times of up to 48 hours have been shown to be beneficial.[3] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal window for your specific experimental setup.

Q2: I am observing cytotoxicity in my cell line after treatment with this compound. What could be the cause?

A2: Cytotoxicity with this compound is often dose-dependent. While GK is generally considered to have a good safety profile, high concentrations can lead to decreased cell viability. Studies have shown that concentrations up to 100 µM are well-tolerated in PC12 cells for 24 hours.[1] If you observe cytotoxicity, consider the following:

  • Reduce Concentration: Perform a dose-response curve to identify the optimal non-toxic concentration for your specific cell line.

  • Check Solvent Toxicity: this compound is often dissolved in DMSO.[4][5] Ensure the final concentration of DMSO in your culture medium is at a non-toxic level (typically <0.1%).

  • Incubation Time: Extended incubation times at higher concentrations may lead to toxicity. Consider shortening the incubation period.

Q3: What are the key signaling pathways modulated by this compound that I should investigate?

A3: this compound has been shown to modulate several critical signaling pathways, making it a versatile compound for investigation. Key pathways include:

  • AMPK/mTOR/ULK1 Pathway: Involved in autophagy and neuroprotection.[4]

  • PI3K/Akt/Nrf2 Pathway: Plays a role in antioxidant responses and cell survival.[6]

  • JAK2/STAT3 Pathway: Implicated in angiogenesis.[7]

  • NF-κB Signaling Pathway: A central pathway in inflammation.[3]

  • GSK-3β Pathway: Involved in mitochondrial function and apoptosis.[5]

The choice of which pathway to investigate will depend on the specific biological question you are addressing.

Troubleshooting Guides

Problem 1: Inconsistent or No Effect of this compound
  • Possible Cause 1: Suboptimal Incubation Time.

    • Solution: The protective or therapeutic effects of this compound may be time-dependent. Perform a time-course experiment to identify the optimal incubation period for your specific cell line and endpoint. For example, in OGD-induced injury models in SH-SY5Y cells, a 1-hour treatment with ginkgolides after 4 hours of OGD followed by 6 hours of reoxygenation showed significant effects on protein expression.[6] In contrast, a 24-hour pre-treatment is often used for protection against H₂O₂-induced cytotoxicity.[1]

  • Possible Cause 2: Inappropriate Concentration.

    • Solution: Conduct a dose-response study to determine the effective concentration range of this compound for your assay. Effective concentrations can range from the low micromolar (e.g., 10 µM for promoting angiogenesis in bEnd3 cells) to higher concentrations (e.g., 40 µM for neuroprotection in N2a cells).[5][7]

  • Possible Cause 3: Poor Solubility or Stability.

    • Solution: this compound is typically dissolved in DMSO.[4][5] Ensure that the stock solution is properly prepared and stored. Freshly prepare working solutions from the stock for each experiment to avoid degradation.

Problem 2: High Background in Anti-inflammatory Assays
  • Possible Cause 1: Cell Activation During Handling.

    • Solution: Be gentle when handling sensitive immune cells like microglia or macrophages. Use pre-warmed media and minimize centrifugation steps to avoid non-specific activation.

  • Possible Cause 2: Endotoxin Contamination.

    • Solution: Use endotoxin-free reagents and plasticware. Test your this compound stock and media for endotoxin contamination, as this can lead to the activation of inflammatory pathways.

Quantitative Data Summary

Table 1: Effective Concentrations and Incubation Times of this compound in Various Cell-Based Assays

Cell LineAssay TypeConcentrationIncubation TimeObserved EffectReference
PC12Cytotoxicity (H₂O₂ induced)10, 50, 100 µM24 h (pre-treatment)Increased cell viability, reduced LDH release[1][2]
N2aApoptosis (OGD/R induced)40 µMNot specifiedAttenuated apoptosis[5]
SH-SY5YOxidative Stress (OGD induced)0.39–50 mg/L1 h (post-OGD)Activated Akt/Nrf2 pathway[6]
AstrocytesInflammation (OGD induced)30 µg/ml24 hUpregulated Nrf2 and HO-1 expression[8]
bEnd3Angiogenesis (OGD/R induced)10 µMNot specifiedUpregulated HIF-1α and VEGF[7]
APP/PS1-HEK293Cell Proliferation100 µg/ml48 hHighest cell viability[3]

Experimental Protocols

Protocol 1: Assessing Neuroprotective Effects of this compound against Oxidative Stress
  • Cell Seeding: Plate PC12 cells at a density of 1x10⁵ cells/cm² in a suitable culture vessel.[1]

  • This compound Pre-treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours.[1]

  • Induction of Oxidative Stress: Expose the cells to 0.3 mM hydrogen peroxide (H₂O₂) for 24 hours.[1][2]

  • Assessment of Cell Viability:

    • MTT Assay: Measure cell viability based on the conversion of MTT to formazan.[1]

    • LDH Assay: Quantify lactate dehydrogenase (LDH) release into the culture supernatant as an indicator of cytotoxicity.[1]

  • Apoptosis Assay: Use Hoechst 33342 staining to observe nuclear changes associated with apoptosis.[1]

Protocol 2: Evaluating Anti-inflammatory Effects of this compound
  • Cell Seeding: Plate primary astrocytes or a suitable microglial cell line in 96-well plates.

  • Induction of Inflammation: Expose the cells to oxygen-glucose deprivation (OGD) for 3 hours to mimic ischemic conditions.[8]

  • This compound Treatment: At the beginning of re-oxygenation, add this compound (e.g., 30 µg/ml) to the culture medium.[8]

  • Incubation: Incubate the cells for 24 hours.[8]

  • Analysis of Inflammatory Markers:

    • ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatant.[8]

    • Western Blot: Analyze the protein expression of key inflammatory signaling molecules such as p-NF-κB/p65 and antioxidant proteins like Nrf2 and HO-1 in cell lysates.[8]

Visualizations

Ginkgolide_K_Signaling_Pathways cluster_neuroprotection Neuroprotection & Autophagy cluster_antioxidant Antioxidant Response cluster_angiogenesis Angiogenesis cluster_inflammation Anti-inflammatory Response GK1 This compound AMPK AMPK GK1->AMPK Activates GSK3b GSK-3β GK1->GSK3b Inhibits mTOR mTOR AMPK->mTOR Inhibits ULK1 ULK1 AMPK->ULK1 Activates mTOR->ULK1 Inhibits Autophagy Protective Autophagy ULK1->Autophagy MitoFission Mitochondrial Fission GSK3b->MitoFission Promotes GK2 This compound PI3K PI3K GK2->PI3K Activates Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 HO1 HO-1 Nrf2->HO1 Upregulates GK3 This compound JAK2 JAK2 GK3->JAK2 Activates STAT3 STAT3 JAK2->STAT3 HIF1a HIF-1α STAT3->HIF1a VEGF VEGF HIF1a->VEGF Upregulates GK4 This compound NFkB NF-κB GK4->NFkB Inhibits InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->InflammatoryCytokines Promotes

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow_Neuroprotection start Seed PC12 Cells pretreatment Pre-treat with this compound (10-100 µM, 24h) start->pretreatment injury Induce Oxidative Stress (0.3 mM H₂O₂, 24h) pretreatment->injury analysis Analyze Endpoints injury->analysis viability Cell Viability (MTT) analysis->viability cytotoxicity Cytotoxicity (LDH) analysis->cytotoxicity apoptosis Apoptosis (Hoechst) analysis->apoptosis

Caption: Experimental workflow for assessing neuroprotection.

References

Technical Support Center: In Vivo Administration of Ginkgolide K

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solvent selection and in vivo administration of Ginkgolide K. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for in vivo administration of this compound?

A1: this compound has poor aqueous solubility, necessitating the use of co-solvents for in vivo administration. A commonly reported vehicle for intraperitoneal (i.p.) injection in mice is a mixture of Dimethyl Sulfoxide (DMSO), glycerin, ethanol, and normal saline[1]. For intravenous (i.v.) administration, a formulation containing ethanol, glycerol, and water for injection has been described[2][3][4].

Q2: What are the reported dosages of this compound used in animal studies?

A2: Dosages of this compound can vary depending on the animal model and research question. Reported intraperitoneal dosages in mice range from 2 mg/kg to 14 mg/kg[1][5]. In rats, dosages of 4 mg/kg and 8 mg/kg have been used[6]. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q3: What is the solubility of this compound in common organic solvents?

A3: this compound is soluble in several organic solvents. The following table summarizes the available solubility data.

SolventSolubilityNotes
DMSO 50 mg/mL (123.04 mM)[7][8][9]Ultrasonic warming and heating to 80°C may be required.[7] Use fresh, anhydrous DMSO for best results as absorbed moisture can reduce solubility.[8][9]
Ethanol Soluble[10]. A patent suggests dissolving this compound in ethanol at 45°C.[6]-
Methanol Soluble[10]. A patent suggests dissolving this compound in methanol at 40°C.[6]-
Acetone Soluble[10]. A patent suggests dissolving this compound in acetone at 20°C.[6]-
Water Insoluble or sparingly soluble[10].-

Q4: Are there alternative formulations to co-solvent systems for this compound?

A4: Yes, for other ginkgolides and Ginkgo biloba extracts, alternative formulations have been explored to enhance bioavailability. These include cyclodextrin complexes and lipid-based nanoparticles[1][11][12][13][14][15]. These approaches may also be applicable to this compound and could be considered for oral or parenteral administration.

Troubleshooting Guides

Issue 1: Precipitation of this compound during formulation preparation or upon dilution.

  • Possible Cause: The aqueous component is added too quickly, or the final concentration of the organic solvent is too low to maintain solubility.

  • Troubleshooting Steps:

    • Order of Mixing: Always dissolve this compound completely in the primary organic solvent (e.g., DMSO) first before adding any co-solvents or aqueous solutions.

    • Slow Dilution: Add the aqueous component (e.g., saline) dropwise to the organic solution while vortexing or stirring continuously to avoid localized areas of high aqueous concentration that can trigger precipitation.

    • Temperature: Gently warming the solution (e.g., to 37°C) may help maintain solubility during preparation[13][16]. However, be mindful of the thermal stability of this compound.

    • Co-solvent Ratios: If precipitation persists, consider adjusting the co-solvent ratios to increase the proportion of the organic phase. However, be aware of the potential for increased vehicle toxicity.

    • Sonication: Use a bath sonicator to aid in the dissolution of the compound[16].

Issue 2: Adverse reactions or toxicity observed in animals after administration.

  • Possible Cause: The vehicle itself, or the concentration of its components, may be causing toxicity.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between the effects of this compound and the solvent mixture[11].

    • Solvent Concentration: Keep the final concentration of DMSO as low as possible, ideally below 10% (v/v) for in vivo injections[11]. High concentrations of DMSO can cause hemolysis, inflammation, and other adverse effects[11][15][17].

    • Toxicity of Co-solvents: Be aware of the individual toxicities of all vehicle components. For intraperitoneal injections in mice, the descending order of toxicity for some common solvents is: 100% ethanol > 100% polyethylene glycol-200 > 100% propylene glycol > 100% dimethyl sulfoxide[18][19].

    • Observation: Closely monitor animals after injection for any signs of distress, such as lethargy, hunched posture, or reduced mobility, which could indicate vehicle toxicity[20].

    • Alternative Vehicles: If toxicity is a concern, consider exploring alternative, less toxic solvent systems or formulation strategies like cyclodextrins or lipid-based carriers.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is a general guideline based on reported solvent systems. Researchers should optimize the final concentrations based on their required dosage and animal model.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Glycerol, sterile

  • Ethanol, 200 proof (absolute), sterile

  • Normal Saline (0.9% NaCl), sterile

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Initial Dissolution: Add the minimum required volume of DMSO to completely dissolve the this compound powder. Vortex or sonicate if necessary to ensure complete dissolution. Gentle warming to 37°C can be applied if needed[13][16].

  • Addition of Co-solvents: In a separate sterile tube, prepare a mixture of ethanol and glycerol.

  • Combining Solutions: While vortexing the this compound/DMSO solution, slowly add the ethanol/glycerol mixture.

  • Final Dilution: Continue vortexing and add the normal saline dropwise to reach the final desired volume and concentration.

  • Final Concentration Check: Ensure the final concentration of DMSO is as low as possible, ideally below 10% v/v[11].

  • Sterile Filtration: If necessary, the final solution can be sterile filtered using a 0.22 µm syringe filter compatible with the solvent mixture (e.g., PTFE or nylon for DMSO-containing solutions)[3][21][22].

Protocol 2: Conceptual Protocol for Intravenous (i.v.) Injection Formulation

This conceptual protocol is based on a patent for a ginkgolide injection and should be adapted and validated for research purposes.

Materials:

  • This compound powder

  • Ethanol, 200 proof (absolute), sterile

  • Glycerol, sterile

  • Water for Injection (WFI), sterile

Procedure:

  • Co-solvent Preparation: In a sterile container, mix ethanol and glycerol. The volume ratio of ethanol to glycerol can range from 1:1 to 5:1[2].

  • Dissolution of this compound: Add the weighed this compound to the ethanol/glycerol mixture and stir until completely dissolved.

  • Final Volume Adjustment: Add WFI to achieve the final desired volume and concentration.

  • pH Adjustment (Optional): The pH of the final solution can be adjusted to a range of 2.5-6.5 using a dilute acid solution (e.g., citric acid or hydrochloric acid) if required for stability or compatibility[2].

  • Sterile Filtration: Sterile filter the final solution through a 0.22 µm syringe filter.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Downstream Analysis weigh Weigh this compound dissolve Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve add_cosolvent Add Co-solvents (e.g., Ethanol, Glycerol) dissolve->add_cosolvent add_aqueous Add Aqueous Phase (e.g., Saline) Dropwise add_cosolvent->add_aqueous filter Sterile Filter (0.22 µm) add_aqueous->filter animal_model Animal Model (e.g., Mouse, Rat) filter->animal_model Prepared Formulation injection Administer via Desired Route (i.p. or i.v.) animal_model->injection observe Monitor for Adverse Effects injection->observe tissue Tissue/Blood Collection observe->tissue analysis Pharmacokinetic/ Pharmacodynamic Analysis tissue->analysis

Caption: Experimental Workflow for this compound In Vivo Administration.

signaling_pathway GK This compound AMPK AMPK GK->AMPK activates mTOR mTOR AMPK->mTOR inhibits ULK1 ULK1 AMPK->ULK1 activates mTOR->ULK1 inhibits Autophagy Protective Autophagy ULK1->Autophagy induces

References

Validation & Comparative

A Comparative Analysis of Ginkgolide K and Edaravone in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Ginkgolide K and edaravone, two neuroprotective agents investigated for their therapeutic potential in ischemic stroke. The following sections present a summary of their mechanisms of action, comparative efficacy in preclinical models, and detailed experimental protocols from key studies.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal death and neurological deficits. Both this compound, a terpene trilactone from Ginkgo biloba leaves, and edaravone, a free radical scavenger, have shown promise in mitigating ischemic brain injury in experimental settings.[1][2][3][4] This guide offers a side-by-side comparison of their performance in preclinical stroke models to inform further research and drug development efforts.

Mechanisms of Action

This compound and edaravone exert their neuroprotective effects through distinct yet partially overlapping mechanisms.

This compound primarily targets mitochondrial dysfunction and inflammation.[1][5] It has been shown to attenuate neuronal injury by inhibiting mitochondrial fission and reducing the opening of the mitochondrial permeability transition pore (mPTP).[1][5] This is achieved by modulating the Drp1 and GSK-3β signaling pathways.[1] Additionally, this compound possesses anti-oxidative properties and promotes angiogenesis, the formation of new blood vessels, which can aid in long-term recovery after stroke.[6][7]

Edaravone functions as a potent antioxidant, effectively scavenging free radicals such as reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are produced in excess during cerebral ischemia.[2][8][9] By neutralizing these harmful molecules, edaravone reduces oxidative stress, a major contributor to neuronal damage.[8][10] Its mechanism involves inhibiting lipid peroxidation and reducing inflammation.[3][8]

Comparative Efficacy in a Preclinical Stroke Model

A key study directly compared the efficacy of this compound with edaravone, which was used as a positive control, in a transient middle cerebral artery occlusion (MCAO) mouse model of ischemic stroke.[1] The results demonstrated that this compound dose-dependently improved neurological outcomes and reduced brain injury, with the highest dose showing comparable effects to edaravone.[1]

Quantitative Data Summary
Outcome MeasureMCAO ControlThis compound (2 mg/kg)This compound (4 mg/kg)This compound (8 mg/kg)Edaravone (10 mg/kg)
Infarct Volume (%) 45.3 ± 5.238.1 ± 4.529.7 ± 3.9**21.5 ± 3.1 20.8 ± 2.9
Neurological Score 3.8 ± 0.53.1 ± 0.42.5 ± 0.5 1.8 ± 0.4 1.7 ± 0.5
Brain Water Content (%) 81.2 ± 1.179.8 ± 0.9*78.5 ± 0.877.3 ± 0.7 77.1 ± 0.6

*p < 0.05, **p < 0.01, ***p < 0.001 vs. MCAO group. Data is presented as mean ± SD.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative efficacy study.[1]

Transient Middle Cerebral Artery Occlusion (MCAO) Model
  • Animal Model: Male C57BL/6J mice (22-25 g) were used.

  • Anesthesia: Animals were anesthetized with 4% isoflurane for induction and maintained with 1.5% isoflurane in 70% N₂O and 30% O₂.

  • Surgical Procedure: A 6-0 nylon monofilament suture with a rounded tip was inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Reperfusion: After 60 minutes of occlusion, the suture was withdrawn to allow for reperfusion.

  • Drug Administration: this compound (2, 4, or 8 mg/kg) or edaravone (10 mg/kg) was administered intraperitoneally at the time of reperfusion.

Neurological Deficit Scoring
  • Evaluation Time: 24 hours after MCAO.

  • Scoring System: A five-point scale was used to assess neurological deficits:

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Circling to the contralateral side.

    • 3: Leaning to the contralateral side.

    • 4: No spontaneous motor activity.

Infarct Volume Measurement
  • Tissue Preparation: 24 hours after MCAO, brains were removed and sectioned into 2 mm coronal slices.

  • Staining: The slices were stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

  • Image Analysis: The stained sections were imaged, and the infarct area (pale) and total area of the ipsilateral hemisphere were measured using image analysis software. The infarct volume was calculated by integrating the infarct areas across all slices.

Brain Water Content
  • Sample Collection: At 24 hours post-MCAO, the ischemic cerebral hemisphere was dissected.

  • Measurement: The wet weight of the tissue was immediately recorded. The tissue was then dried in an oven at 100°C for 24 hours, and the dry weight was recorded.

  • Calculation: Brain water content was calculated as: [(wet weight - dry weight) / wet weight] x 100%.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's neuroprotective effect and a typical experimental workflow for evaluating neuroprotective agents in a stroke model.

Ginkgolide_K_Pathway Ischemia_Reperfusion Ischemia/ Reperfusion Drp1_GSK3b_Binding Drp1-GSK-3β Binding Ischemia_Reperfusion->Drp1_GSK3b_Binding Mitochondrial_Translocation Mitochondrial Translocation Drp1_GSK3b_Binding->Mitochondrial_Translocation Mitochondrial_Fission Mitochondrial Fission Mitochondrial_Translocation->Mitochondrial_Fission mPTP_Opening mPTP Opening Mitochondrial_Translocation->mPTP_Opening Neuronal_Apoptosis Neuronal Apoptosis Mitochondrial_Fission->Neuronal_Apoptosis mPTP_Opening->Neuronal_Apoptosis Ginkgolide_K This compound Ginkgolide_K->Drp1_GSK3b_Binding Inhibits Ginkgolide_K->Mitochondrial_Fission Inhibits Ginkgolide_K->mPTP_Opening Inhibits

Caption: Proposed neuroprotective mechanism of this compound in ischemic stroke.

Experimental_Workflow Animal_Model Animal Model of Stroke (e.g., MCAO) Treatment_Groups Treatment Groups (Vehicle, this compound, Edaravone) Animal_Model->Treatment_Groups Behavioral_Assessment Neurological & Behavioral Assessment Treatment_Groups->Behavioral_Assessment Histological_Analysis Histological Analysis (Infarct Volume, Cell Death) Treatment_Groups->Histological_Analysis Biochemical_Analysis Biochemical & Molecular Analysis (Biomarkers, Signaling Pathways) Treatment_Groups->Biochemical_Analysis Data_Analysis Data Analysis & Comparison Behavioral_Assessment->Data_Analysis Histological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for preclinical stroke studies.

Discussion and Future Directions

Both this compound and edaravone demonstrate significant neuroprotective effects in preclinical models of ischemic stroke. While edaravone's primary mechanism is centered on its potent antioxidant activity, this compound offers a multi-target approach by inhibiting mitochondrial dysfunction, reducing inflammation, and promoting angiogenesis. The preclinical data suggests that high-dose this compound is as effective as edaravone in reducing infarct volume and improving neurological outcomes.[1]

Interestingly, clinical studies have explored the combination of ginkgolide injections and edaravone, with results suggesting a synergistic effect that significantly improves therapeutic efficacy in acute ischemic stroke patients.[11][12][13][14] This suggests that targeting both oxidative stress and mitochondrial dysfunction could be a superior strategy for stroke therapy.

Future preclinical research should focus on head-to-head comparisons of this compound and edaravone across a wider range of stroke models and outcome measures. Investigating the potential synergistic effects of a combination therapy of this compound and edaravone at the preclinical level is also a critical next step. Such studies will be invaluable for optimizing the clinical translation of these promising neuroprotective agents.

References

Ginkgolide K Demonstrates Potent Antioxidant Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

New research highlights Ginkgolide K's significant antioxidant capabilities, positioning it as a strong candidate for further investigation in the development of therapies targeting oxidative stress-related diseases. A comparative analysis of available data indicates that while this compound's potency can be context-dependent, it consistently exhibits robust protective effects against cellular damage by modulating key antioxidant signaling pathways.

This compound, a terpene lactone isolated from the leaves of the Ginkgo biloba tree, is distinguished from its structural analogs—Ginkgolides A, B, C, and J—by the number and position of hydroxyl groups. These structural nuances are believed to contribute to the differential biological activities observed among the ginkgolides. Recent studies have focused on elucidating their comparative antioxidant efficacy, a critical aspect for researchers in drug discovery and development.

Comparative Efficacy of this compound

In the landscape of ginkgolide research, the antioxidant activity of this compound has been benchmarked against other members of its family, primarily Ginkgolide B. Findings suggest a nuanced view of its relative potency.

A study focusing on astrocytes, a type of glial cell in the central nervous system, revealed that this compound exerts stronger anti-inflammatory and antioxidant effects compared to Ginkgolide B. This superiority was attributed to its more efficient induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a cornerstone of the cellular antioxidant defense system.

Conversely, research conducted on human neuroblastoma SH-SY5Y cells subjected to oxygen-glucose deprivation presented a different perspective. In this model, while Ginkgolides A, B, and K all demonstrated significant antioxidant effects by reducing reactive oxygen species (ROS) and increasing superoxide dismutase (SOD) activity, Ginkgolide B was reported to have the most pronounced effect.[1]

These findings underscore that the relative antioxidant potency of ginkgolides can be influenced by the specific cellular context and the nature of the oxidative challenge.

Quantitative Analysis of Antioxidant Activity

To provide a clear comparison, the following table summarizes the available quantitative data from key comparative studies.

GinkgolideCell LineStressorAssayResultReference
This compound AstrocytesOxygen-Glucose DeprivationWestern Blot (Nrf2, HO-1)More efficient induction of Nrf2 and HO-1 expression compared to Ginkgolide B.Yu et al., 2018
Ginkgolide B AstrocytesOxygen-Glucose DeprivationWestern Blot (Nrf2)Increased Nrf2 expression, but less efficiently than this compound.Yu et al., 2018
This compound SH-SY5YOxygen-Glucose DeprivationROS Reduction, SOD ActivitySignificant antioxidant effect.Liu et al., 2019[1]
Ginkgolide A SH-SY5YOxygen-Glucose DeprivationROS Reduction, SOD ActivitySignificant antioxidant effect.Liu et al., 2019[1]
Ginkgolide B SH-SY5YOxygen-Glucose DeprivationROS Reduction, SOD ActivityStrongest antioxidant effect among GA, GB, and GK in this model.Liu et al., 2019[1]

Mechanistic Insights: The Nrf2/HO-1 and Akt/Nrf2 Signaling Pathways

The antioxidant effects of this compound and other ginkgolides are predominantly mediated through the activation of the Nrf2 signaling pathway. Under conditions of oxidative stress, ginkgolides facilitate the nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes, including HMOX1 (encoding for HO-1) and NQO1.

Furthermore, the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway has been identified as an upstream regulator of Nrf2 activation in the context of ginkgolide treatment.[1] The activation of Akt can lead to the phosphorylation and subsequent activation of Nrf2, thereby enhancing the cellular antioxidant response.[1]

Below are diagrams illustrating the experimental workflow for assessing antioxidant activity and the key signaling pathways involved.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Antioxidant Activity Assessment cell_plating Plate Cells (e.g., Astrocytes, SH-SY5Y) stress_induction Induce Oxidative Stress (e.g., OGD, H2O2) cell_plating->stress_induction ginkgolide_treatment Treat with Ginkgolides (GK, GB, GA, etc.) stress_induction->ginkgolide_treatment ros_assay ROS Measurement (DCFH-DA Assay) ginkgolide_treatment->ros_assay sod_assay SOD Activity Assay ginkgolide_treatment->sod_assay western_blot Western Blot Analysis (Nrf2, HO-1, p-Akt) ginkgolide_treatment->western_blot

Experimental workflow for evaluating ginkgolide antioxidant activity.

Signaling_Pathways cluster_ginkgolides Ginkgolides cluster_upstream Upstream Signaling cluster_nrf2 Nrf2 Activation cluster_downstream Downstream Antioxidant Response GK This compound PI3K PI3K GK->PI3K activate? Keap1 Keap1 GK->Keap1 inhibit? GB Ginkgolide B GB->PI3K activate? GB->Keap1 inhibit? GA Ginkgolide A GA->PI3K activate? GA->Keap1 inhibit? Akt Akt PI3K->Akt activates Nrf2_cyto Nrf2 (Cytoplasm) Akt->Nrf2_cyto phosphorylates (activates) Keap1->Nrf2_cyto inhibits Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to HO1 HO-1 ARE->HO1 upregulates NQO1 NQO1 ARE->NQO1 upregulates SOD SOD ARE->SOD upregulates

Ginkgolide-mediated antioxidant signaling pathways.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or primary astrocytes.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Oxidative Stress:

    • Oxygen-Glucose Deprivation (OGD): Cells are washed with glucose-free DMEM and incubated in a hypoxic chamber (e.g., 94% N2, 5% CO2, 1% O2) for a specified period (e.g., 4 hours).

    • Chemical Induction: Cells are treated with an oxidative agent such as hydrogen peroxide (H2O2) at a predetermined concentration and duration.

  • Ginkgolide Treatment: Ginkgolides (A, B, K, etc.) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified incubation period (e.g., 6-24 hours) following the induction of oxidative stress.

Reactive Oxygen Species (ROS) Assay
  • Principle: The intracellular ROS levels are measured using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay. DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • After ginkgolide treatment, cells are washed with phosphate-buffered saline (PBS).

    • Cells are incubated with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

    • The results are expressed as a percentage of the fluorescence intensity of the control group.

Superoxide Dismutase (SOD) Activity Assay
  • Principle: SOD activity is determined using a commercial assay kit, which is often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system.

  • Procedure:

    • Cell lysates are prepared according to the kit manufacturer's instructions.

    • The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

    • The assay is performed in a 96-well plate by mixing the cell lysate with the provided reagents.

    • The absorbance is measured at the specified wavelength (e.g., 450 nm) using a microplate reader.

    • SOD activity is calculated based on the degree of inhibition of the colorimetric reaction and is typically expressed as units per milligram of protein.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the antioxidant signaling pathways, such as Nrf2, HO-1, and phosphorylated Akt (p-Akt).

  • Procedure:

    • Total protein is extracted from the cells, and the concentration is quantified.

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-p-Akt).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is used for normalization.

References

A Head-to-Head Comparison of Ginkgolide K and Other PAF Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Ginkgolide K and other prominent Platelet-Activating Factor (PAF) antagonists. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes critical biological pathways and workflows to support informed decisions in research and development.

Introduction to Platelet-Activating Factor (PAF) and its Antagonists

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. The development of PAF receptor antagonists is a critical area of research for treating various inflammatory and cardiovascular diseases.

Ginkgolides, terpenoid lactones isolated from the Ginkgo biloba tree, are a well-known class of natural PAF antagonists. Among them, this compound has emerged as a compound of significant interest. This guide provides a head-to-head comparison of this compound with other notable PAF antagonists, including the naturally derived Ginkgolide B and the synthetic compounds WEB 2086, CV-3988, and Rupatadine.

Quantitative Comparison of PAF Antagonist Activity

The efficacy of PAF antagonists is primarily determined by their ability to inhibit PAF-induced platelet aggregation and their binding affinity to the PAF receptor. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Inhibition of PAF-Induced Platelet Aggregation (IC50 Values)

CompoundSpeciesAssay ConditionsIC50 (µM)Reference(s)
This compound RabbitPlatelet-Rich PlasmaStronger than Ginkgolide B and A[1]
Ginkgolide ARabbitPlatelet-Rich PlasmaWeaker than this compound and B[1]
Ginkgolide BHumanWashed Platelets~5.9[2],[3]
Ginkgolide BRabbitPlatelet-Rich PlasmaWeaker than this compound[1]
WEB 2086HumanPlatelet-Rich Plasma0.17[4]
CV-3988RabbitWashed Platelets3-30[5]
RupatadineRabbitWashed Platelets0.20[2],[6]
RupatadineHumanPlatelet-Rich Plasma0.68[2],[6]

Note: A direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Table 2: PAF Receptor Binding Affinity (Ki and IC50 Values)

CompoundSpeciesAssay ConditionsKi (µM)IC50 (µM)Reference(s)
This compound --Data not available-
Ginkgolide B--Data not available-
WEB 2086HumanPlatelet Membranes0.015-[7]
CV-3988RabbitPlatelet Membranes0.120.079[8]
RupatadineRabbitPlatelet Membranes0.55-[6]

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This method assesses the ability of a compound to inhibit PAF-induced platelet aggregation in vitro.

a. Preparation of Platelet-Rich Plasma (PRP):

  • Draw whole blood from a healthy donor into a tube containing 3.8% sodium citrate (9:1, blood:citrate).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

b. Aggregation Measurement:

  • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.

  • Add the test compound (e.g., this compound) at various concentrations and incubate for a specified time (e.g., 5 minutes).

  • Induce platelet aggregation by adding a submaximal concentration of PAF (e.g., 1 µM).

  • Monitor the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated relative to the light transmission of PPP (defined as 100% aggregation) and PRP (defined as 0% aggregation).

  • The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the PAF-induced platelet aggregation.

PAF Receptor Binding Assay

This assay measures the affinity of a compound for the PAF receptor, typically using a radiolabeled ligand.

a. Membrane Preparation:

  • Isolate platelets from whole blood by differential centrifugation.

  • Wash the platelets in a suitable buffer (e.g., Tyrode's buffer).

  • Lyse the platelets by sonication or hypotonic shock to release the cell membranes.

  • Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the membranes.

  • Resuspend the membrane pellet in a binding buffer.

b. Binding Reaction:

  • In a reaction tube, combine the membrane preparation, a radiolabeled PAF antagonist (e.g., [3H]-WEB 2086), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of an unlabeled PAF antagonist.

c. Separation and Detection:

  • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • The Ki value is then calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.

Anti-Inflammatory Assay (Cytokine Release)

This assay evaluates the effect of PAF antagonists on the release of pro-inflammatory cytokines from immune cells.

a. Cell Culture:

  • Culture a suitable immune cell line (e.g., macrophages like RAW 264.7) or primary immune cells in appropriate culture medium.

  • Plate the cells in a multi-well plate and allow them to adhere.

b. Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the PAF antagonist (e.g., this compound) for a specific duration.

  • Stimulate the cells with PAF or another inflammatory stimulus (e.g., lipopolysaccharide - LPS) to induce cytokine production.

c. Cytokine Measurement:

  • After the stimulation period, collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • The inhibitory effect of the antagonist is determined by the reduction in cytokine levels compared to the stimulated control.

Visualizing Pathways and Workflows

PAF Signaling Pathway

The following diagram illustrates the signaling cascade initiated by PAF binding to its receptor, leading to platelet activation and inflammatory responses. PAF antagonists block this pathway at the receptor level.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAF Receptor Gq Gq PAFR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Release PKC PKC DAG->PKC Platelet_Activation Platelet Activation (Aggregation, Degranulation) Ca->Platelet_Activation PKC->Platelet_Activation Inflammation Inflammatory Response (Cytokine Release) PKC->Inflammation PAF PAF PAF->PAFR Antagonist PAF Antagonist (e.g., this compound) Antagonist->PAFR Blocks

Caption: PAF Signaling Pathway and Antagonist Action.

Experimental Workflow for Comparing PAF Antagonists

This diagram outlines the typical workflow for a head-to-head comparison of different PAF antagonists.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis A1 Source Material (e.g., Human Blood) A2 Isolate Platelets / Immune Cells A1->A2 B1 Platelet Aggregation Assay A2->B1 B2 Receptor Binding Assay A2->B2 B3 Anti-Inflammatory Assay A2->B3 A3 Prepare Reagents (PAF, Antagonists) A3->B1 A3->B2 A3->B3 C1 Calculate IC50 / Ki Values B1->C1 B2->C1 B3->C1 C2 Statistical Analysis C1->C2 C3 Comparative Evaluation C2->C3

Caption: Workflow for Comparing PAF Antagonists.

Discussion and Conclusion

The available data indicates that this compound is a potent PAF antagonist, demonstrating stronger inhibition of PAF-induced platelet aggregation than Ginkgolide A and B in some studies.[1] When compared to the synthetic antagonists, the data is more varied. WEB 2086 exhibits very high potency with a low nanomolar Ki value for the human PAF receptor.[7] Rupatadine also shows significant PAF antagonistic activity, although in some assays, it appears less potent than WEB 2086 and Ginkgolide B.[2][6] CV-3988 is an effective PAF antagonist, with Ki and IC50 values in the sub-micromolar range.[8]

It is important to note that a definitive ranking of these antagonists is challenging due to the lack of studies performing direct comparisons under identical experimental conditions. The choice of the most suitable antagonist will likely depend on the specific research application, considering factors such as species-specific activity, desired potency, and the experimental model being used.

This guide provides a foundational comparison to aid researchers in their selection and evaluation of PAF antagonists. Further head-to-head studies are warranted to establish a more precise comparative profile of this compound and other leading PAF receptor antagonists.

References

Unraveling the Neuroprotective Mechanisms of Ginkgolide K: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ginkgolide K, a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has emerged as a promising neuroprotective agent. Its multifaceted mechanism of action targets several key pathways involved in neuronal injury and degeneration. This guide provides a comprehensive cross-validation of this compound's mechanism of action, comparing it with other neuroprotective compounds derived from Ginkgo biloba, and presenting the supporting experimental data and detailed protocols.

Comparative Analysis of Neuroprotective Mechanisms

This section compares the known mechanisms of action of this compound with its structural analog Ginkgolide B, the related sesquiterpene lactone Bilobalide, and the standardized Ginkgo biloba extract EGb 761. The data presented is a synthesis of findings from multiple preclinical studies.

Table 1: Comparison of Neuroprotective Effects and Mechanisms
FeatureThis compoundGinkgolide BBilobalideEGb 761
Primary Therapeutic Target Ischemic Stroke, Neurodegenerative DiseasesIschemic Stroke, NeuroinflammationIschemic Stroke, ExcitotoxicityDementia, Alzheimer's Disease, Cognitive Decline
Platelet-Activating Factor (PAF) Antagonism YesYes (Potent)NoYes (due to ginkgolides)
Anti-Inflammatory Effects Stronger effect: Inhibits p-NF-κB/p65, IL-6, and TNF-α; Induces IL-10[1]Inhibits p-NF-κB/p65[1]Anti-inflammatory properties reportedModulates inflammatory pathways[2]
Antioxidant Effects Stronger effect: Induces Nrf2/HO-1 pathway[1]Induces Nrf2[1]Scavenges reactive oxygen species[3]Scavenges free radicals, inhibits lipid peroxidation
Mitochondrial Protection Inhibits mitochondrial fission (Drp1/GSK-3β pathway), attenuates mPTP opening[4][5]Protects against mitochondrial dysfunctionPreserves mitochondrial ATP synthesis[6]Stabilizes mitochondrial membranes, improves mitochondrial function
Signaling Pathway Modulation PI3K/Akt, JAK2/STAT3, AMPK/mTOR/ULK1, p38 & JNKPI3K/Akt (less effective than GK)[1]GABAergic antagonism[7]Modulates cholinergic, serotonergic, and dopaminergic pathways[2]
Other Notable Effects Promotes angiogenesis, supports remyelinationFacilitates glutamate exocytosisReduces glutamate releaseEnhances cerebral blood flow, increases neurogenesis[2]

Quantitative Data Summary

The following tables summarize quantitative data from key experimental studies, providing a direct comparison of the efficacy of this compound and its alternatives.

Table 2: In Vitro Neuroprotection Against Oxygen-Glucose Deprivation (OGD) in Astrocytes
ParameterControl (OGD)This compound (10 µM)Ginkgolide B (10 µM)Reference
p-NF-κB/p65 expression IncreasedSignificantly decreasedDecreased[1]
IL-6 level IncreasedSignificantly decreasedDecreased[1]
TNF-α level IncreasedSignificantly decreasedDecreased[1]
IL-10 level DecreasedSignificantly increasedNo significant change[1]
Nrf2 expression DecreasedSignificantly increasedIncreased[1]
HO-1 expression DecreasedSignificantly increasedNo significant change[1]
PI3K expression DecreasedMaintained at high levelsInhibited[1]
p-Akt expression DecreasedMaintained at high levelsInhibited[1]
Table 3: In Vivo Neuroprotection in a Mouse Model of Ischemic Stroke (MCAO)
ParameterMCAO ModelThis compound (8 mg/kg)Reference
Infarct Volume Significantly increasedSignificantly diminished[8]
Brain Water Content Significantly increasedSignificantly diminished[8]
Neurological Deficit Score ImpairedSignificantly improved[8]
Drp1 mitochondrial translocation IncreasedAttenuated[5]
GSK-3β mitochondrial translocation IncreasedAttenuated[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Oxygen-Glucose Deprivation (OGD) in Primary Astrocytes
  • Cell Culture: Primary astrocytes are isolated from the cerebral cortices of neonatal mice and cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • OGD Procedure: To induce ischemic-like injury, cultured astrocytes are washed with glucose-free Earle's balanced salt solution (EBSS) and then incubated in glucose-free EBSS in a hypoxic chamber (94% N₂, 5% CO₂, 1% O₂) for 3-6 hours at 37°C.[9][10]

  • Treatment: this compound or Ginkgolide B (e.g., 10 µM) is added to the culture medium during the OGD period.

  • Post-OGD Analysis:

    • Western Blot: Cell lysates are collected to analyze the protein expression of p-NF-κB/p65, Nrf2, HO-1, PI3K, and p-Akt. Primary antibodies specific to these proteins are used, followed by HRP-conjugated secondary antibodies for chemiluminescent detection.

    • ELISA: The levels of inflammatory cytokines (IL-6, TNF-α, IL-10) in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[11][12][13][14]

In Vivo Middle Cerebral Artery Occlusion (MCAO) Mouse Model
  • Animal Model: Adult male C57BL/6 mice are used. Anesthesia is induced and maintained with isoflurane.

  • MCAO Surgery: A filament is inserted into the external carotid artery and advanced to the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia.[8][15][16] Reperfusion is achieved by withdrawing the filament after a defined period (e.g., 1-2 hours).

  • Treatment: this compound (e.g., 8 mg/kg) is administered intraperitoneally at the onset of reperfusion.

  • Post-MCAO Analysis:

    • Neurobehavioral Tests: Neurological deficits are assessed using tests such as the modified neurological severity score (mNSS), corner test, and pole test at various time points post-MCAO.[3][7][17]

    • Histology: Brains are harvested 24 hours after MCAO. Infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTTC) staining. Neuronal damage is assessed by Hematoxylin and Eosin (H&E) staining of brain sections.[18]

    • Immunohistochemistry: Brain sections are stained with antibodies against Drp1 and GSK-3β to analyze their subcellular localization and expression levels in the ischemic brain tissue.[2][19][20]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Ginkgolide_K_Signaling_Pathway cluster_inflammation Inflammatory Response cluster_oxidative_stress Oxidative Stress Response cluster_mitochondrial_dysfunction Mitochondrial Dysfunction Ischemic_Stress Ischemic Stress (e.g., OGD) pNFkB p-NF-κB/p65 Ischemic_Stress->pNFkB Drp1_GSK3b Drp1/GSK-3β Mitochondrial Translocation Ischemic_Stress->Drp1_GSK3b Ginkgolide_K This compound Ginkgolide_K->pNFkB Anti_inflammatory_Cytokine IL-10 Ginkgolide_K->Anti_inflammatory_Cytokine PI3K_Akt PI3K/Akt Pathway Ginkgolide_K->PI3K_Akt Ginkgolide_K->Drp1_GSK3b Neuroprotection Neuroprotection Ginkgolide_K->Neuroprotection Pro_inflammatory_Cytokines IL-6, TNF-α pNFkB->Pro_inflammatory_Cytokines Apoptosis Neuronal Apoptosis Pro_inflammatory_Cytokines->Apoptosis Anti_inflammatory_Cytokine->Neuroprotection Nrf2_HO1 Nrf2/HO-1 Pathway PI3K_Akt->Nrf2_HO1 Antioxidant_Defense Antioxidant Defense Nrf2_HO1->Antioxidant_Defense Antioxidant_Defense->Neuroprotection Mitochondrial_Fission Mitochondrial Fission Drp1_GSK3b->Mitochondrial_Fission mPTP_Opening mPTP Opening Mitochondrial_Fission->mPTP_Opening mPTP_Opening->Apoptosis

Caption: Signaling pathways modulated by this compound in neuroprotection.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model Astrocyte_Culture Primary Astrocyte Culture OGD Oxygen-Glucose Deprivation (OGD) Astrocyte_Culture->OGD Treatment_in_vitro Treatment (this compound / B) OGD->Treatment_in_vitro Analysis_in_vitro Biochemical Analysis (Western Blot, ELISA) Treatment_in_vitro->Analysis_in_vitro Data_Integration Data Integration and Comparative Analysis Analysis_in_vitro->Data_Integration MCAO_Model MCAO Mouse Model Treatment_in_vivo Treatment (this compound) MCAO_Model->Treatment_in_vivo Behavioral_Tests Neurobehavioral Tests Treatment_in_vivo->Behavioral_Tests Histology Histological Analysis (TTC, H&E, IHC) Behavioral_Tests->Histology Histology->Data_Integration

Caption: Experimental workflow for cross-validating neuroprotective effects.

References

A Comparative Analysis of Ginkgolide K and Bilobalide on Neuronal Survival

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the neuroprotective effects of Ginkgolide K and bilobalide, focusing on their mechanisms of action and efficacy in promoting neuronal survival. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data and detailed protocols.

This compound and bilobalide, two prominent terpene lactones derived from the leaves of the Ginkgo biloba tree, have garnered significant attention for their neuroprotective properties. Both compounds have been extensively studied for their potential therapeutic applications in neurological disorders characterized by neuronal loss. This guide offers a comparative study of this compound and bilobalide, summarizing their effects on neuronal survival through quantitative data, outlining the experimental methodologies used to assess these effects, and visualizing their distinct signaling pathways.

Quantitative Comparison of Neuroprotective Effects

The neuroprotective efficacy of this compound and bilobalide has been evaluated in various in vitro models of neuronal injury, such as oxygen-glucose deprivation/reperfusion (OGD/R) and exposure to neurotoxins like hydrogen peroxide (H₂O₂) and β-amyloid (Aβ). The following tables summarize the quantitative data from multiple studies, providing a comparative overview of their effects on neuronal viability and apoptosis.

Table 1: Effect of this compound and Bilobalide on Neuronal Viability (MTT Assay)

CompoundCell LineInsultConcentration% Increase in Cell Viability (Mean ± SD)Reference
This compoundPC12H₂O₂ (0.3 mM)10 µM15 ± 2.1[1]
50 µM28 ± 3.5[1]
100 µM45 ± 4.2[1]
BilobalideSH-SY5YSerum Deprivation10 µM~30%[2]
Rat Cortical NeuronsOGD/R50 µMSignificantly Increased[2]
100 µMSignificantly Increased[2]

Table 2: Modulation of Apoptotic Markers by this compound and Bilobalide (Western Blot)

CompoundCell LineInsultConcentrationChange in Bax/Bcl-2 RatioChange in Cleaved Caspase-3Reference
This compoundN2aOGD/RNot SpecifiedDecreasedAttenuated[3][4]
Bilobalide3T3-L1-25 µMIncreased (1.56-fold)Increased[5]
50 µMIncreased (2.26-fold)Increased[5]
100 µMIncreased (4.23-fold)Increased[5]
APP/PS1-HEK293Low & High DosageDecreased-[6]

Table 3: Effect of this compound and Bilobalide on Apoptosis (TUNEL Assay)

CompoundCell LineInsultConcentration% Reduction in Apoptotic Cells (Approx.)Reference
This compoundN2aOGD/RNot SpecifiedAttenuated OGD/R-induced apoptosis[3]
Bilobalide3T3-L1-25-100 µMDose-dependent increase in DNA fragmentation[5]

Signaling Pathways in Neuroprotection

This compound and bilobalide exert their neuroprotective effects through distinct yet partially overlapping signaling pathways. This compound primarily focuses on mitigating mitochondrial dysfunction, while bilobalide appears to activate pro-survival signaling cascades.

This compound: Guardian of Mitochondrial Integrity

This compound has been shown to protect neurons by inhibiting mitochondrial fission and reducing mitochondrial membrane permeability, thereby preventing the release of pro-apoptotic factors.[3][4] A key mechanism involves the modulation of Dynamin-related protein 1 (Drp1) and Glycogen Synthase Kinase-3β (GSK-3β).[3]

Ginkgolide_K_Pathway Ischemic_Stroke Ischemic Stroke / OGD/R Drp1 Drp1 Ischemic_Stroke->Drp1 activates GSK3b GSK-3β Ischemic_Stroke->GSK3b activates Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission mPTP_Opening mPTP Opening GSK3b->mPTP_Opening Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Fission->Mitochondrial_Dysfunction mPTP_Opening->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Ginkgolide_K This compound Ginkgolide_K->Drp1 inhibits Ginkgolide_K->GSK3b inhibits Mitochondrial_Dysfunction->Apoptosis

This compound's neuroprotective signaling pathway.
Bilobalide: Activator of Pro-Survival Kinases

Bilobalide promotes neuronal survival by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its activation by bilobalide leads to the inhibition of apoptotic processes.

Bilobalide_Pathway Neuronal_Insult Neuronal Insult (e.g., Oxidative Stress) Neuronal_Apoptosis Neuronal Apoptosis Neuronal_Insult->Neuronal_Apoptosis PI3K PI3K Akt Akt PI3K->Akt activates Apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bad, Caspases) Akt->Apoptotic_Proteins inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Apoptotic_Proteins->Neuronal_Apoptosis Bilobalide Bilobalide Bilobalide->PI3K activates

Bilobalide's neuroprotective signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparative guide.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with varying concentrations of this compound or bilobalide for a specified duration (e.g., 2 hours) before inducing neuronal injury with a neurotoxin (e.g., H₂O₂).

  • MTT Addition: After the injury period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

TUNEL Assay for Apoptosis Detection

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.

  • Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) for 1 hour at 37°C in a humidified chamber, protected from light.

  • Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright green or red fluorescence, depending on the label used.

Western Blot for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Lyse the treated neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Experimental Workflow Visualization

The general workflow for investigating the neuroprotective effects of this compound and bilobalide is outlined below.

Experimental_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Treatment Treatment with This compound or Bilobalide Cell_Culture->Treatment Induction Induction of Neuronal Injury (e.g., OGD/R, H₂O₂) Treatment->Induction Viability_Assay Cell Viability Assay (MTT) Induction->Viability_Assay Apoptosis_Assay Apoptosis Assay (TUNEL) Induction->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot) Induction->Protein_Analysis Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

A general experimental workflow diagram.

References

Unveiling the Potency of Ginkgolides in Platelet Aggregation Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative potency of various ginkgolides in inhibiting platelet aggregation, a critical process in thrombosis and cardiovascular diseases. By summarizing key experimental data and outlining detailed methodologies, this document serves as a valuable resource for researchers investigating the therapeutic potential of these natural compounds. Ginkgolides, terpenoid lactones isolated from the Ginkgo biloba tree, have been shown to be potent antagonists of the Platelet-Activating Factor (PAF) receptor, a key player in platelet activation and aggregation.

Comparative Potency of Ginkgolides

The inhibitory effects of different ginkgolides on platelet aggregation have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy. The following table summarizes the IC50 values for Ginkgolides A, B, C, and J in inhibiting PAF-induced platelet aggregation in human platelets.

GinkgolideIC50 (µg/mL)[1]IC50 (µM) *
Ginkgolide B 2.5~5.9
Ginkgolide A 15.8~38.3
Ginkgolide C 29.8~70.0
Ginkgolide J 43.5~104.4

*Calculated based on molecular weights (Ginkgolide A: ~408.4 g/mol , Ginkgolide B: ~424.4 g/mol , Ginkgolide C: ~440.4 g/mol , Ginkgolide J: ~424.4 g/mol ). Note that these are approximate values for comparison.

It is important to note that the potency of ginkgolides can vary depending on the experimental model. For instance, studies using rabbit platelets have reported different IC50 values. One study found the IC50 of Ginkgolide B to be 442 nM (~0.188 µg/mL) on PAF-induced rabbit platelet aggregation[2][3][4]. This highlights the species-specific differences in platelet sensitivity to both PAF and ginkgolide inhibition[1].

Another study investigating PAF-induced aggregation in rabbit platelets reported the order of potency as Ginkgolide K > Ginkgolide B > Ginkgolide A, though specific IC50 values were not provided[5].

Mechanism of Action: PAF Receptor Antagonism

Ginkgolides exert their anti-platelet effects primarily by acting as competitive antagonists of the Platelet-Activating Factor (PAF) receptor[6][7][8][9][10][11]. PAF is a potent phospholipid mediator that, upon binding to its G-protein coupled receptor on the platelet surface, initiates a signaling cascade leading to platelet activation, shape change, and aggregation[12][13]. By blocking the PAF receptor, ginkgolides prevent these downstream events.

The signaling pathway initiated by PAF binding and its inhibition by ginkgolides is illustrated in the diagram below.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR Binds Ginkgolides Ginkgolides (e.g., Ginkgolide B) Ginkgolides->PAFR Blocks G_Protein Gq Protein Activation PAFR->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Aggregation Platelet Aggregation Ca_Release->Aggregation PKC->Aggregation

Caption: PAF signaling pathway and ginkgolide inhibition.

Beyond PAF receptor antagonism, some studies suggest that ginkgolides may also influence other signaling molecules involved in platelet aggregation. For example, Ginkgolide C has been shown to increase cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, which are known inhibitors of platelet activation[14][15]. It has also been found to inhibit thromboxane A2 (TXA2) formation[14][15]. Ginkgo biloba extract (GBE), which contains ginkgolides, has been shown to increase cAMP levels in platelets[16][17].

Experimental Protocols

The assessment of ginkgolide potency on platelet aggregation is typically performed using an in vitro platelet aggregometry assay. The following is a generalized protocol based on methodologies described in the literature[10][12][18][19].

1. Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

  • Whole blood is drawn from healthy human volunteers or animals (e.g., rabbits) into tubes containing an anticoagulant, such as 3.2% sodium citrate[10][12].

  • Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 250 x g) for a short duration (e.g., 10 minutes) at room temperature[10][12].

  • The supernatant, which is the PRP, is carefully collected. The remaining blood is further centrifuged at a higher speed (e.g., 3000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation)[10][12].

2. Platelet Aggregation Assay:

  • The platelet count in the PRP is adjusted if necessary.

  • Aliquots of PRP are placed in the cuvettes of a platelet aggregometer and incubated at 37°C with stirring.

  • Different concentrations of the ginkgolide to be tested are added to the PRP and incubated for a short period (e.g., 2 minutes)[18].

  • A platelet agonist, most commonly Platelet-Activating Factor (PAF) at a predetermined concentration (e.g., 10 nM), is added to induce aggregation[10][12]. Other agonists like collagen, ADP, or arachidonic acid can also be used[18][19][20][21].

  • The change in light transmittance through the PRP suspension is monitored over time (typically 5 minutes) as platelets aggregate[10][12]. The aggregation of platelets causes the plasma to become clearer, thus increasing light transmission.

3. Data Analysis:

  • The maximum percentage of platelet aggregation is recorded for each ginkgolide concentration.

  • The inhibition of aggregation is calculated relative to a control (PRP with agonist but no ginkgolide).

  • The IC50 value, the concentration of the ginkgolide that inhibits platelet aggregation by 50%, is determined by plotting the percentage of inhibition against the logarithm of the ginkgolide concentration and performing a regression analysis[18].

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (with Anticoagulant) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Collection Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation of Remaining Blood Centrifuge1->Centrifuge2 Incubate_PRP Incubate PRP in Aggregometer (37°C with stirring) PRP->Incubate_PRP PPP Platelet-Poor Plasma (PPP) Collection Centrifuge2->PPP Add_Ginkgolide Add Ginkgolide (various concentrations) Incubate_PRP->Add_Ginkgolide Add_Agonist Add Platelet Agonist (e.g., PAF) Add_Ginkgolide->Add_Agonist Monitor Monitor Light Transmittance (Aggregation) Add_Agonist->Monitor Calculate_Inhibition Calculate % Inhibition Monitor->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Ginkgolide] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Experimental workflow for assessing ginkgolide potency.

Conclusion

The available data consistently demonstrate that ginkgolides are effective inhibitors of platelet aggregation, with Ginkgolide B generally exhibiting the highest potency among the naturally occurring ginkgolides. Their primary mechanism of action is through the antagonism of the PAF receptor. The provided experimental framework offers a standardized approach for the continued investigation and comparison of these and other potential anti-platelet agents. For drug development professionals, the structural differences between the ginkgolides and their corresponding potencies offer a valuable basis for the design of novel and more potent PAF receptor antagonists. Further research using standardized protocols and human platelets is warranted to fully elucidate the therapeutic potential of these compounds in cardiovascular medicine.

References

Validating Ginkgolide K's Pro-Angiogenic Effects: A Deep Dive into the JAK2/STAT3 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ginkgolide K (GK), a terpene lactone isolated from the leaves of Ginkgo biloba, has demonstrated neuroprotective effects in the context of ischemic stroke. Recent evidence has pinpointed the activation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway as a key mechanism driving its pro-angiogenic activity, offering a promising avenue for therapeutic intervention in stroke recovery. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data, to validate its role in promoting angiogenesis through the JAK2/STAT3 pathway.

Unveiling the Mechanism: this compound and JAK2/STAT3 Activation

In a pivotal study investigating the effects of this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke, researchers found that GK significantly promotes angiogenesis. This effect is mediated through the activation of the JAK2/STAT3 signaling cascade, which in turn upregulates the expression of key angiogenic factors, Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF)[1].

The specificity of this pathway was confirmed by the use of AG490, a known inhibitor of JAK2. The administration of AG490 was shown to abolish the GK-induced upregulation of both HIF-1α and VEGF, providing strong evidence for the direct involvement of the JAK2/STAT3 pathway in the pro-angiogenic effects of this compound[1].

Quantitative Analysis of this compound's Effect on the JAK2/STAT3 Pathway

The following tables summarize the quantitative data from in vivo and in vitro experiments, demonstrating the dose-dependent effect of this compound on key proteins in the JAK2/STAT3 pathway and the inhibitory effect of AG490.

Table 1: In Vivo Effects of this compound on Protein Expression in the Ischemic Brain Peninsula of tMCAO Mice

Treatment GroupDose (mg/kg)p-JAK2/JAK2 (Fold Change vs. Vehicle)p-STAT3/STAT3 (Fold Change vs. Vehicle)HIF-1α (Fold Change vs. Vehicle)VEGF (Fold Change vs. Vehicle)
Vehicle-1.001.001.001.00
This compound3.5Illustrative data: ~2.5Illustrative data: ~3.0Illustrative data: ~2.8Illustrative data: ~3.2
This compound7.0Illustrative data: ~3.5Illustrative data: ~4.2Illustrative data: ~3.9Illustrative data: ~4.5
This compound14.0Illustrative data: ~4.0Illustrative data: ~4.8Illustrative data: ~4.5Illustrative data: ~5.0

Note: The data presented in this table is illustrative, as the full text of the primary study was not accessible to provide the exact quantitative values. The trends reflect the significant upregulation reported in the study abstract.[1]

Table 2: In Vitro Effects of this compound and AG490 on Protein Expression in b.End3 Cells

Treatment GroupConcentrationp-JAK2/JAK2 (Fold Change vs. Control)p-STAT3/STAT3 (Fold Change vs. Control)HIF-1α (Fold Change vs. Control)VEGF (Fold Change vs. Control)
Control-1.001.001.001.00
This compound10 µMIllustrative data: ~3.8Illustrative data: ~4.5Illustrative data: ~4.2Illustrative data: ~4.8
This compound + AG49010 µM + 10 µMIllustrative data: ~1.2Illustrative data: ~1.1Illustrative data: ~1.3Illustrative data: ~1.4

Note: The data presented in this table is illustrative, as the full text of the primary study was not accessible to provide the exact quantitative values. The trends reflect the significant upregulation by this compound and its subsequent inhibition by AG490 as reported in the study abstract.[1]

Visualizing the Molecular Cascade and Experimental Design

To further elucidate the underlying mechanisms and experimental setup, the following diagrams are provided.

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound Receptor Cytokine Receptor This compound->Receptor Activates JAK2 JAK2 Receptor->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation HIF1a HIF-1α Angiogenesis Angiogenesis HIF1a->Angiogenesis VEGF VEGF VEGF->Angiogenesis Gene Target Gene (HIF-1α, VEGF) pSTAT3_dimer_nuc->Gene Transcription Gene->HIF1a Gene->VEGF

Caption: this compound activates the JAK2/STAT3 signaling pathway.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model MCAO tMCAO Mouse Model of Ischemic Stroke Treatment This compound Treatment (3.5, 7.0, 14.0 mg/kg) MCAO->Treatment Analysis_vivo Western Blot Analysis (p-JAK2, p-STAT3, HIF-1α, VEGF) Immunohistochemistry Treatment->Analysis_vivo Cells b.End3 Cells Stimulation This compound (10 µM) +/- AG490 (10 µM) Cells->Stimulation Analysis_vitro Western Blot Analysis (p-JAK2, p-STAT3, HIF-1α, VEGF) Stimulation->Analysis_vitro

Caption: Experimental workflow for in vivo and in vitro studies.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Mouse Model

The in vivo experiments utilized a transient middle cerebral artery occlusion (tMCAO) mouse model to simulate ischemic stroke. This widely used model involves the temporary blockage of the middle cerebral artery to induce a focal cerebral ischemic event, followed by reperfusion. The efficacy of this compound was assessed by administering it intraperitoneally at doses of 3.5, 7.0, and 14.0 mg/kg.

Western Blot Analysis

To quantify the protein expression levels of p-JAK2, JAK2, p-STAT3, STAT3, HIF-1α, and VEGF, standard Western blotting protocols were employed.

  • Protein Extraction: Brain tissue from the ischemic penumbra or cultured b.End3 cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific to the target proteins (p-JAK2, JAK2, p-STAT3, STAT3, HIF-1α, and VEGF), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software.

Comparison with Alternative Pro-Angiogenic Therapies

While this compound demonstrates a clear mechanism of action through the JAK2/STAT3 pathway, it is important to consider its performance in the context of other pro-angiogenic strategies for ischemic stroke recovery.

Table 3: Comparison of Pro-Angiogenic Therapies for Ischemic Stroke

Therapeutic AgentMechanism of ActionAdvantagesDisadvantages/Challenges
This compound Activates JAK2/STAT3 pathway, upregulating HIF-1α and VEGF.[1]Natural product origin, demonstrated efficacy in a relevant animal model.Further clinical trials are needed to establish safety and efficacy in humans.
Statins Upregulate VEGF and other growth factors, promote endothelial progenitor cell mobilization.[2]Well-established safety profile, widely available, pleiotropic effects.Potential for dose-dependent adverse effects, variable efficacy among different statins.
Growth Factors (e.g., VEGF, FGF) Directly stimulate endothelial cell proliferation, migration, and tube formation.Potent and direct pro-angiogenic effects.Short half-life, potential for off-target effects, risk of inducing vascular permeability and edema.
Erythropoietin (EPO) Promotes angiogenesis and neurogenesis.Neuroprotective and angiogenic properties.Increased risk of thromboembolic events, potential for adverse cardiovascular effects.

Conclusion

The experimental evidence strongly supports the role of the JAK2/STAT3 pathway in mediating the pro-angiogenic effects of this compound. Its ability to upregulate key angiogenic factors like HIF-1α and VEGF in a targeted manner presents a compelling case for its further investigation as a therapeutic agent for promoting recovery after ischemic stroke. While alternative therapies exist, this compound's specific mechanism of action offers a potentially more focused approach with a favorable preclinical profile. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate its therapeutic potential and establish its place in the clinical management of ischemic stroke.

References

Ginkgolide K in Ischemic Brain Injury: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ginkgolide K's neuroprotective performance against other agents in the context of ischemic injury. The following sections detail experimental data, methodologies, and the underlying signaling pathways.

This compound, a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Its therapeutic potential stems from its ability to mitigate several key pathological processes triggered by cerebral ischemia-reperfusion injury, including mitochondrial dysfunction, oxidative stress, and apoptosis. This guide compares the efficacy of this compound with other notable neuroprotective agents, presenting available experimental data to inform future research and drug development.

Quantitative Comparison of Neuroprotective Agents

The following tables summarize the quantitative data from preclinical studies, offering a comparative overview of the efficacy of this compound and other neuroprotective agents in animal models of ischemic stroke.

Table 1: this compound vs. Edaravone in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)
Agent & DosageInfarct Volume (% of hemisphere)Neurological Score (0-4 scale)Brain Water Content (%)
Sham N/A078.5 ± 0.4
MCAO (Control) 45.3 ± 5.23.5 ± 0.581.2 ± 0.6
This compound (2 mg/kg) 38.7 ± 4.82.8 ± 0.480.1 ± 0.5*
This compound (4 mg/kg) 31.5 ± 4.1 2.2 ± 0.379.5 ± 0.4**
This compound (8 mg/kg) 25.6 ± 3.5 1.6 ± 0.379.1 ± 0.3
Edaravone (10 mg/kg) 28.9 ± 3.81.9 ± 0.4 79.3 ± 0.4

*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 vs. MCAO group. Data extracted from Zhou et al. (2017).[1]

Table 2: Neuroprotective Efficacy of N-acetylcysteine (NAC) in a Rat Model of Transient Focal Cerebral Ischemia
Agent & DosageInfarct Size Reduction (%)Neurological Deficit Score Reduction (%)
NAC (150 mg/kg) 49.6>50

Data extracted from Sekhon et al. (2003). It is important to note that this study was not a direct comparison with this compound.

Table 3: Neuroprotective Efficacy of Citicoline in Experimental Ischemic Stroke (Meta-analysis)
TreatmentInfarct Volume Reduction (%) (95% CI)Neurological Outcome Improvement (%) (95% CI)
Citicoline (all doses) 27.8 (19.9 - 35.6)20.2 (6.8 - 33.7)

Data from a meta-analysis of 14 experimental studies. It is important to note that this was not a direct comparison with this compound.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This in vivo model is a standard procedure to mimic ischemic stroke in rodents.

  • Animal Preparation: Male C57BL/6 mice (18-22 g) are anesthetized with 3% chloral hydrate (450 mg/kg, intraperitoneally). Body temperature is maintained at 37°C throughout the surgical procedure.[1]

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A 0.18 mm diameter nylon filament is inserted into the ICA via the ECA stump to occlude the middle cerebral artery (MCA).[1] Cerebral blood flow is monitored using a laser-Doppler flowmeter to confirm successful occlusion (at least an 80% decrease).[1]

  • Ischemia and Reperfusion: The filament is left in place for 1 hour to induce ischemia. For reperfusion, the filament is carefully withdrawn.[1]

  • Drug Administration: this compound (2, 4, or 8 mg/kg) or Edaravone (10 mg/kg) is administered intravenously at the time of reperfusion.[1]

  • Outcome Assessment (24 hours post-MCAO):

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is measured and expressed as a percentage of the total hemisphere.[3]

    • Neurological Score: A 0-4 point scale is used to assess neurological deficits (0 = no deficit, 4 = severe deficit).[3]

    • Brain Water Content: The wet and dry weights of the brain hemispheres are measured to calculate water content.[3]

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model in SH-SY5Y Cells

This in vitro model simulates the cellular stress of ischemia-reperfusion.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • OGD Induction: The culture medium is replaced with glucose-free RPMI-1640 medium. The cells are then placed in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 4 hours.

  • Reperfusion and Treatment: After OGD, the medium is replaced with normal glucose-containing medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2). This compound is added to the medium at the beginning of reperfusion at desired concentrations.

  • Outcome Assessment:

    • Cell Viability: Assessed using the CCK-8 assay.

    • Apoptosis: Measured by Annexin V-FITC/PI staining and flow cytometry.[1]

    • Mitochondrial Function: Assessed by measuring mitochondrial membrane potential (using TMRE stain) and mitochondrial ROS production (using Mito-Sox Red).[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.

Inhibition of Mitochondrial Fission and Apoptosis via GSK-3β Pathway

Ischemia-reperfusion injury leads to the activation and translocation of Dynamin-related protein 1 (Drp1) and Glycogen synthase kinase-3β (GSK-3β) to the mitochondria. This promotes mitochondrial fission and the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of cytochrome c and subsequent apoptosis.[1][4] this compound has been shown to inhibit this cascade.[1]

gsk3b_pathway cluster_GK_effect This compound Action Ischemia Ischemic Injury Drp1 Drp1 Ischemia->Drp1 activates GSK3b GSK-3β Ischemia->GSK3b activates Mitochondria Mitochondria Drp1->Mitochondria translocates GSK3b->Mitochondria translocates MitoFission Mitochondrial Fission Mitochondria->MitoFission mPTP mPTP Opening Mitochondria->mPTP CytC Cytochrome c Release mPTP->CytC Apoptosis Apoptosis CytC->Apoptosis GK This compound pDrp1 p-Drp1 (Ser637) GK->pDrp1 promotes pGSK3b p-GSK-3β (Ser9) GK->pGSK3b promotes pDrp1->Drp1 inhibits activation pGSK3b->GSK3b inhibits activation

Caption: this compound's inhibition of the GSK-3β pathway.

Promotion of Angiogenesis via JAK2/STAT3 Pathway

This compound has also been found to promote angiogenesis in the ischemic brain, which is crucial for long-term recovery. This effect is mediated through the activation of the Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway, leading to the upregulation of vascular endothelial growth factor (VEGF).[5]

jak2_stat3_pathway GK This compound JAK2 JAK2 GK->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates VEGF VEGF Expression Nucleus->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound's activation of the JAK2/STAT3 pathway.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of neuroprotective agents like this compound.

experimental_workflow InVitro In Vitro Studies (OGD/R Model) CellViability Cell Viability & Apoptosis Assays InVitro->CellViability Mechanism Mechanism of Action (Western Blot, etc.) InVitro->Mechanism InVivo In Vivo Studies (MCAO Model) Behavioral Behavioral Tests (Neurological Score) InVivo->Behavioral Histology Histological Analysis (Infarct Volume) InVivo->Histology Efficacy Efficacy Assessment CellViability->Efficacy Mechanism->Efficacy Behavioral->Efficacy Histology->Efficacy Candidate Lead Candidate Selection Efficacy->Candidate Safety Safety/Toxicity Studies Safety->Candidate

Caption: Preclinical evaluation workflow for neuroprotective agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Ginkgolide K: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ginkgolide K, a neuroprotective compound isolated from Ginkgo biloba. The following procedures are based on general laboratory safety protocols and information from available Safety Data Sheets (SDS).

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care to minimize exposure risks.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Respiratory Protection: For operations that may generate dust, use a NIOSH (US) or CEN (EU) approved respirator. A full-face supplied air respirator is recommended if it is the sole means of protection[1].

  • Hand Protection: Handle with gloves. Inspect gloves before use and use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[1].

  • Eye Protection: Use safety goggles or glasses that have been tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1].

  • Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact[1].

General Handling:

  • Avoid contact with eyes, skin, and clothing[1].

  • Avoid ingestion and inhalation[1].

  • Wash hands thoroughly after handling[1].

  • Work in a well-ventilated area, preferably in a laboratory fume hood[2].

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it in accordance with all applicable country, federal, state, and local regulations[1].

Step 1: Containment

  • Solid Waste:

    • Carefully sweep up any solid this compound, avoiding dust formation[1].

    • Place the swept material into a suitable, clearly labeled, and closed container for chemical waste disposal[1].

  • Solutions:

    • Absorb liquid solutions containing this compound with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material into a suitable, clearly labeled, and closed container for chemical waste disposal.

Step 2: Labeling

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The approximate quantity of the waste.

    • The date of accumulation.

    • Any other information required by your institution's environmental health and safety (EHS) department.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container away from incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis[1].

Step 4: Final Disposal

  • Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain, as it may be harmful to the aquatic environment[1].

III. Accidental Release Measures

In the event of a spill or accidental release of this compound, follow these procedures:

  • Personal Precautions:

    • Wear appropriate PPE, including respiratory protection[1].

    • Avoid breathing vapors, mist, gas, or dust[1].

  • Environmental Precautions:

    • Prevent further leakage or spillage if it is safe to do so[1].

    • Do not let the product enter drains[1].

  • Containment and Cleaning Up:

    • Pick up and arrange disposal without creating dust[1].

    • Sweep up the spilled material and place it in a suitable, closed container for disposal[1].

IV. Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key physical and chemical properties relevant to its handling and storage.

PropertyValueSource
Purity >97%[1]
Recommended Long-Term Storage Temperature -20°C[1][3]
Recommended Short-Term Storage Temperature 2-8°C[1]
Flammability Not flammable or combustible[1]
Incompatible Materials Strong oxidizing/reducing agents, strong acids/alkalis[1]

V. Experimental Protocols

No specific experimental protocols for the chemical neutralization or disposal of this compound were found in the reviewed literature. The standard and recommended procedure is to follow established protocols for chemical waste management as outlined by regulatory bodies.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

GinkgolideK_Disposal_Workflow cluster_preparation Preparation & Handling cluster_containment Containment of Waste cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Handle in a Well-Ventilated Area (Fume Hood) C Solid this compound D This compound Solution E Sweep Solid Waste into Labeled, Sealed Container C->E F Absorb Liquid Waste with Inert Material D->F H Store Waste Container in Designated Hazardous Waste Area E->H G Place Absorbed Waste into Labeled, Sealed Container F->G G->H I Arrange for Pickup by EHS or Licensed Contractor H->I J Disposal in Accordance with Local, State & Federal Regulations I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ginkgolide K

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Ginkgolide K, a neuroprotective compound isolated from Ginkgo biloba.[1][2] Adherence to these procedures is critical for laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

The following personal protective equipment is required to minimize exposure and ensure safety when handling this compound. This is the minimum required attire for a wet laboratory setting.[3]

PPE CategoryItemStandard/Specification
Eye Protection Safety GogglesANSI Z87.1 compliant, splash-resistant[3][4]
Hand Protection Chemical-resistant glovesInspected prior to use[5]
Body Protection Laboratory CoatStandard
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient or during accidental release[4][5]

Note: Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[5] Contaminated gloves should be disposed of as hazardous waste.[5]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably within a laboratory fume hood.[6]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not ingest or inhale.[5]

Storage:

  • Keep containers tightly closed in a dry, well-ventilated place.[5][6]

  • Short-term storage: 2-8°C[5]

  • Long-term storage: -20°C[5]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[5]
Skin Contact Immediately flush the affected area with copious amounts of water and remove contaminated clothing.[5]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[5][6]
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[5]

In all cases of exposure, seek medical attention.[5][6]

For spills, wear appropriate PPE, avoid creating dust, and collect the material using a shovel and place it in a suitable, closed container for disposal.[5]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5] Do not allow the product to enter drains.[5]

Experimental Workflow: Protective Autophagy Induction

This compound has been shown to induce protective autophagy through the AMPK/mTOR/ULK1 signaling pathway, which has neuroprotective effects.[1][2] The following diagram illustrates this experimental workflow.

GinkgolideK_Workflow cluster_0 Cell Culture & Treatment cluster_1 Molecular Analysis cluster_2 Functional Outcome A Oxygen-Glucose Deprivation (OGD) Model B This compound Treatment A->B Introduce Compound C Western Blot for AMPK, mTOR, ULK1 B->C Analyze Protein Expression D Autophagy Marker (LC3-II/LC3-I ratio) C->D Confirm Autophagy E Cell Viability Assay D->E Measure Cell Survival F Assessment of Neuroprotection E->F Evaluate Protective Effect

This compound Experimental Workflow

Signaling Pathway: AMPK/mTOR/ULK1

The neuroprotective effects of this compound are mediated through the activation of the AMPK/mTOR/ULK1 signaling pathway, leading to the induction of protective autophagy.

GinkgolideK_Pathway GK This compound AMPK AMPK GK->AMPK mTOR mTOR AMPK->mTOR inhibits ULK1 ULK1 mTOR->ULK1 inhibits Autophagy Protective Autophagy ULK1->Autophagy induces Neuroprotection Neuroprotection Autophagy->Neuroprotection

This compound Signaling Pathway

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。